1-(1-Naphthyl)pyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPTRUOSXHCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445009 | |
| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82238-92-4 | |
| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Naphthyl-Pyrrolidine Scaffold
An In-Depth Technical Guide to the Characterization of 1-(1-Naphthyl)pyrrolidine (CAS: 82238-92-4)
This compound, identified by CAS number 82238-92-4, is a tertiary amine featuring a bicyclic aromatic naphthalene ring system fused to a saturated five-membered pyrrolidine heterocycle. The pyrrolidine ring is a ubiquitous structural motif found in numerous natural alkaloids, such as nicotine, and is a cornerstone in the architecture of many synthetic pharmaceuticals.[1][2] Its incorporation often imparts favorable pharmacokinetic properties. The naphthalene moiety, a planar and electron-rich aromatic system, provides a large surface area for potential π-π stacking interactions and can significantly influence the molecule's electronic and biological properties.[3]
This molecular architecture makes this compound and its derivatives valuable building blocks in medicinal chemistry and materials science.[3] Research has indicated that compounds in this class may interact with neurotransmitter systems, showing affinity for dopamine and serotonin receptors, which suggests potential applications in the development of therapies for neurological disorders.[3] Given its role as a key intermediate and potential pharmacophore, a comprehensive and unambiguous characterization of this compound is paramount to ensure the integrity and reproducibility of research and development efforts.
This guide provides a multi-faceted analytical framework for the definitive characterization of this compound, detailing the core spectroscopic and chromatographic techniques required for structural elucidation and purity assessment.
Physicochemical and Computed Properties
A foundational understanding of a molecule's properties is essential before embarking on experimental work. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 82238-92-4 | [4][5] |
| Molecular Formula | C₁₄H₁₅N | [4][5][6] |
| Molecular Weight | 197.28 g/mol | [4][5][6] |
| Monoisotopic Mass | 197.120449483 Da | [5] |
| Boiling Point | 348 °C (Predicted) | [7] |
| Density | 1.107 g/cm³ (Predicted) | [7] |
| pKa | 5.68 ± 0.40 (Predicted) | [7] |
| XLogP3-AA | 3.8 | [4][5] |
| Topological Polar Surface Area | 3.2 Ų | [5] |
Synthesis and Purification Overview
The characterization of a compound is intrinsically linked to its synthesis, as the process determines the likely impurity profile. This compound is typically synthesized via nucleophilic substitution reactions. A common and effective approach is the N-arylation of pyrrolidine with a suitable 1-substituted naphthalene.
A prevalent method involves the reaction of a 1-halonaphthalene (e.g., 1-chloronaphthalene or 1-bromonaphthalene) or an activated naphthyl sulfonate (e.g., 1-naphthyl tosylate) with pyrrolidine, often in the presence of a base and sometimes a metal catalyst to facilitate the reaction.[3][8][9]
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Nickel-Catalyzed Amination
This protocol is adapted from general procedures for nickel-catalyzed amination of aryl tosylates and serves as an illustrative example.[9]
Objective: To synthesize this compound from 1-naphthyl tosylate and pyrrolidine.
Materials:
-
1-Naphthyl tosylate
-
Pyrrolidine (CAS 123-75-1)
-
Anhydrous sodium tert-butoxide (NaOtBu)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous dioxane
-
Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere, add NiCl₂ (0.05 mmol) and dppp (0.05 mmol) to an oven-dried reaction flask. Add anhydrous dioxane (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Reactant Addition: To the flask containing the catalyst solution, add 1-naphthyl tosylate (1.0 mmol), pyrrolidine (1.5 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction: Seal the flask and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.
-
Confirmation: Confirm the identity and purity of the isolated product using the characterization techniques detailed in the following sections.
Part 1: Spectroscopic Structural Elucidation
Spectroscopic analysis provides the definitive structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data is not publicly available in the cited literature, the expected chemical shifts can be reliably predicted based on the known electronic effects of the naphthyl and pyrrolidine moieties.[3][4][10]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The proton spectrum is expected to show distinct regions for the aromatic naphthyl protons and the aliphatic pyrrolidine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.2 | d | 1H | H-8 | Peri-deshielding effect from the adjacent aromatic ring. |
| ~7.8-7.9 | d | 1H | H-5 | Deshielded aromatic proton. |
| ~7.4-7.6 | m | 3H | H-2, H-4, H-7 | Overlapping aromatic protons. |
| ~7.3-7.4 | t | 1H | H-6 | Aromatic proton. |
| ~7.1-7.2 | d | 1H | H-3 | Aromatic proton ortho to the pyrrolidine substituent. |
| ~3.4-3.5 | t | 4H | N-CH₂ (Pyrrolidine) | Protons adjacent to the nitrogen atom, deshielded by nitrogen and the naphthyl ring. |
| ~2.0-2.1 | m | 4H | CH₂-CH₂ (Pyrrolidine) | Aliphatic protons on the pyrrolidine ring. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): The carbon spectrum will show signals for the ten unique carbons of the naphthalene ring and the two unique carbons of the pyrrolidine ring.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-147 | C-1 | Quaternary carbon directly attached to the nitrogen, deshielded. |
| ~134-135 | C-4a | Quaternary carbon at the ring junction. |
| ~128-130 | C-8a | Quaternary carbon at the ring junction. |
| ~125-129 | C-4, C-5, C-8 | Aromatic CH carbons. |
| ~122-125 | C-2, C-6, C-7 | Aromatic CH carbons. |
| ~115-118 | C-3 | Aromatic CH carbon ortho to the pyrrolidine group, slightly shielded. |
| ~52-54 | N-CH₂ (Pyrrolidine) | Carbon adjacent to the nitrogen atom. |
| ~25-27 | CH₂-CH₂ (Pyrrolidine) | Aliphatic carbon in the pyrrolidine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this class of compounds.
Expected Fragmentation Pattern: The molecular ion (M⁺) peak should be prominent. Key fragmentation pathways would involve the loss of hydrogen and cleavage of the pyrrolidine ring.
| m/z Value | Proposed Fragment | Source |
| 197 | [C₁₄H₁₅N]⁺˙ (M⁺˙) | [8] |
| 196 | [M-H]⁺ | [8] |
| 168 | [M-C₂H₄]⁺ or [M-CH₂=CH₂]⁺ | [8] |
| 167 | [M-C₂H₅]⁺ | [8] |
digraph "MS_Fragmentation" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];M [label="[C₁₄H₁₅N]⁺˙\nm/z = 197"]; M_H [label="[C₁₄H₁₄N]⁺\nm/z = 196"]; M_C2H4 [label="[C₁₂H₁₁N]⁺˙\nm/z = 168"];
M -> M_H [label="- H•"]; M -> M_C2H4 [label="- C₂H₄"]; }
Caption: A simplified proposed fragmentation pathway for this compound under EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be a composite of the vibrations from the naphthalene ring and the pyrrolidine ring.[11]
Key Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | Aromatic C-H stretching | Naphthyl Ring | Medium to Weak[12] |
| 2970-2850 | Aliphatic C-H stretching | Pyrrolidine Ring | Medium to Strong[13] |
| ~1600, ~1580, ~1510 | C=C stretching | Naphthyl Ring | Medium to Weak[12] |
| ~1350 | C-N stretching | Tertiary Aromatic Amine | Medium to Strong |
| 800-770 | C-H out-of-plane bending | 1-substituted Naphthyl | Strong[11] |
Part 2: Chromatographic Purity Assessment
While spectroscopy confirms identity, chromatography is essential for quantifying purity. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Reverse-Phase HPLC (RP-HPLC)
A robust RP-HPLC method is critical for separating the target compound from starting materials, by-products, and other impurities. The following is a proposed starting method that can be optimized as needed.[14][15][16]
Objective: To determine the purity of a this compound sample by percentage area.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (Naphthalene has strong absorbance in this region).
-
Injection Volume: 10 µL.
Caption: Integrated workflow for the complete characterization of this compound.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a stock solution of ~0.5 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (40% A, 60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent (50:50 Acetonitrile/Water) to ensure no interfering peaks are present at the retention time of the analyte.
-
Sample Injection: Inject the prepared sample solution onto the column and acquire the chromatogram for the full duration of the gradient run.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. The main peak should be sharp and symmetrical.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on the parent compounds, pyrrolidine and naphthalene, and the assumption that the compound is potentially hazardous.
-
Pyrrolidine: The parent amine is flammable, corrosive, and harmful if swallowed or inhaled.[17][18]
-
Naphthalene: It is a known irritant and potentially carcinogenic.
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[19]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents and acids.[7][18]
Conclusion
The definitive characterization of this compound (CAS 82238-92-4) requires a synergistic application of spectroscopic and chromatographic techniques. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation data. Infrared spectroscopy validates the presence of key functional groups. Finally, a well-developed RP-HPLC method is indispensable for accurately determining the purity of the synthesized material. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the quality and identity of this important chemical building block, thereby upholding the integrity of their scientific endeavors.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 82238-92-4 [chemicalbook.com]
- 7. This compound CAS#: 82238-92-4 [chemicalbook.com]
- 8. sciforum.net [sciforum.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Page loading... [guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. cipac.org [cipac.org]
- 16. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. media.laballey.com [media.laballey.com]
Spectroscopic Characterization of 1-(1-Naphthyl)pyrrolidine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(1-Naphthyl)pyrrolidine, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. The insights provided herein are grounded in established principles and supported by data from analogous structures, offering a robust framework for the structural elucidation and characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (CAS No: 82238-92-4) possesses a unique structure combining a rigid, aromatic naphthyl group with a flexible, saturated pyrrolidine ring.[3][4] This combination gives rise to a distinct spectroscopic fingerprint. The molecular formula is C₁₄H₁₅N, and the monoisotopic mass is 197.1204 Da.[5] Understanding the interplay between the aromatic and aliphatic moieties is crucial for interpreting its spectral data.
The N-aryl-substituted pyrrolidine motif is a significant structural fragment in many bioactive compounds.[1] Spectroscopic analysis is therefore indispensable for confirming the identity, purity, and structure of newly synthesized derivatives. This guide will dissect the expected data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy, providing a foundational reference for researchers.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct regions for the aromatic naphthyl protons and the aliphatic pyrrolidine protons. Due to the electron-donating nature of the nitrogen atom, the protons on the pyrrolidine ring adjacent to the nitrogen will be deshielded and appear at a lower field compared to unsubstituted pyrrolidine.[6] Similarly, the electronic effects of the pyrrolidine group will influence the chemical shifts of the naphthyl protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-8.2 | m | 2H | Naphthyl-H |
| ~ 7.3-7.6 | m | 5H | Naphthyl-H |
| ~ 3.4-3.6 | m | 4H | N-CH₂ (Pyrrolidine) |
| ~ 2.0-2.2 | m | 4H | CH₂ (Pyrrolidine) |
Interpretation: The seven protons of the naphthyl group will appear as a complex multiplet pattern in the aromatic region (δ 7.3-8.2 ppm). The pyrrolidine protons will manifest as two multiplets in the aliphatic region. The methylene groups directly attached to the nitrogen (N-CH₂) are expected around δ 3.4-3.6 ppm, while the other two methylene groups (β-protons) should appear further upfield, around δ 2.0-2.2 ppm. The exact chemical shifts and coupling patterns can be confirmed using 2D NMR techniques like COSY.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for all 14 carbon atoms in the molecule. The aromatic carbons of the naphthyl ring will resonate in the typical downfield region for sp² carbons, while the sp³ carbons of the pyrrolidine ring will appear upfield.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 148.0 | Quaternary | Naphthyl C-1 |
| ~ 134.5 | Quaternary | Naphthyl Quaternary C |
| ~ 129.0 | CH | Naphthyl CH |
| ~ 128.5 | CH | Naphthyl CH |
| ~ 126.5 | CH | Naphthyl CH |
| ~ 125.0 | CH | Naphthyl CH |
| ~ 124.0 | Quaternary | Naphthyl Quaternary C |
| ~ 120.0 | CH | Naphthyl CH |
| ~ 115.0 | CH | Naphthyl CH |
| ~ 110.0 | CH | Naphthyl CH |
| ~ 54.0 | CH₂ | N-CH₂ (Pyrrolidine) |
| ~ 25.0 | CH₂ | CH₂ (Pyrrolidine) |
Interpretation: Ten distinct signals are expected in the aromatic region (δ 110-150 ppm) for the naphthyl group carbons. The carbon directly attached to the nitrogen (C-1) will be significantly influenced by the nitrogen's electronegativity and is predicted to appear around δ 148.0 ppm.[8] The pyrrolidine carbons will show two signals: one for the α-carbons next to the nitrogen at approximately δ 54.0 ppm and another for the β-carbons around δ 25.0 ppm, consistent with data for similar pyrrolidine derivatives.[9]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, electron ionization (EI) would likely be used.
Table 3: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Proposed Fragment |
| 197 | High | [M]⁺ (Molecular Ion) |
| 168 | Moderate | [M - C₂H₅]⁺ |
| 154 | Moderate | [M - C₃H₇]⁺ |
| 141 | High | [C₁₁H₉]⁺ (Naphthylmethyl cation) |
| 127 | High | [C₁₀H₇]⁺ (Naphthyl cation) |
| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
Interpretation: The molecular ion peak [M]⁺ is expected at m/z 197, corresponding to the molecular weight of C₁₄H₁₅N.[5] A prominent fragmentation pathway would involve the cleavage of the C-N bond connecting the two ring systems. This would lead to a strong signal for the naphthyl cation at m/z 127. Another key fragmentation would be the alpha-cleavage of the pyrrolidine ring, resulting in a stable ion at m/z 70.[10]
Caption: Proposed MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds of the naphthyl ring, and the aliphatic C-H and C-N bonds of the pyrrolidine ring.
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3050-3100 | Medium | C-H stretch | Aromatic |
| 2850-2960 | Strong | C-H stretch | Aliphatic (CH₂) |
| 1590-1610 | Medium | C=C stretch | Aromatic |
| 1500-1520 | Medium | C=C stretch | Aromatic |
| 1350-1450 | Medium | C-H bend | Aliphatic (CH₂) |
| 1180-1220 | Strong | C-N stretch | Aryl-Amine |
| 770-810 | Strong | C-H bend | Aromatic (out-of-plane) |
Interpretation: The spectrum will be dominated by strong C-H stretching bands from the pyrrolidine CH₂ groups between 2850 and 2960 cm⁻¹.[11] Aromatic C-H stretches will appear as weaker bands above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring are expected in the 1500-1610 cm⁻¹ region.[12] A strong band around 1200 cm⁻¹ should be present, corresponding to the C-N stretching of the aryl-amine linkage.[13] Finally, strong absorptions in the fingerprint region (770-810 cm⁻¹) will be indicative of the substitution pattern on the naphthalene ring.
Experimental Protocols
Reproducible and accurate data acquisition is paramount in spectroscopic analysis. The following are generalized, yet robust, protocols for obtaining the spectroscopic data for this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is recommended.[14]
-
¹³C NMR Acquisition: Record the spectrum using proton decoupling. A greater number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.[14]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC/LC interface.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
IR Data Acquisition
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (NaCl or KBr) if it is an oil. If it is a solid, prepare a KBr pellet by finely grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a transparent disk.[14]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[14]
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be recorded and automatically subtracted.[14]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, MS, and IR techniques. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared data of this important molecule. By understanding the expected spectral features and employing rigorous experimental protocols, researchers can confidently confirm the structure and purity of this compound, facilitating its application in further scientific endeavors.
References
- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 82238-92-4 [chemicalbook.com]
- 5. This compound | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence of 8-Acyl-1-Pyrrolidinylnaphthalenes [mdpi.com]
- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 10. Pyrrolidine [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole [mdpi.com]
- 13. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to N-Aryl Pyrrolidines: Bridging Theoretical Predictions and Experimental Realities
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of structural rigidity, three-dimensional complexity, and synthetic accessibility.[2] This guide provides an in-depth technical exploration of the relationship between the theoretical, computationally-predicted properties of N-aryl pyrrolidines and their experimentally determined characteristics. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to arm researchers with the insights needed to accelerate discovery and development.
The Dichotomy of Design: Theoretical Foundations
In modern drug discovery, computational chemistry is not merely a preparatory step but a foundational pillar of rational design. For N-aryl pyrrolidines, theoretical modeling allows us to predict molecular geometry, electronic properties, and potential bioactivity before a single compound is synthesized.
Core Computational Methods: The "Why" Behind the "How"
The primary tool for in-silico analysis of small molecules like N-aryl pyrrolidines is Density Functional Theory (DFT).[3]
-
Why DFT? DFT offers a remarkable balance between computational cost and accuracy. It is particularly adept at calculating the electronic structure of molecules, which governs their geometry, reactivity, and spectroscopic properties. Methods like B3LYP with a 6-311++G(d,p) basis set are workhorses in the field, providing reliable predictions for conformational energies and bond parameters.[3]
-
Causality in Method Selection: The choice of a specific functional and basis set is critical. B3LYP is a hybrid functional, mixing known exchange-correlation functionals with a portion of exact Hartree-Fock exchange. This hybrid nature often corrects for the self-interaction error found in simpler functionals, leading to more accurate predictions of molecular properties. The 6-311++G(d,p) basis set is robust, employing diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds, which is crucial for capturing the subtle electronic effects in N-aryl systems.
Predicting Conformation: The Puckering of the Pyrrolidine Ring
The pyrrolidine ring is not planar. It adopts puckered "envelope" or "twist" conformations to relieve ring strain.[4] The orientation of the N-aryl substituent significantly influences this puckering.
-
Theoretical Prediction: Computational conformational analysis can predict the most stable puckering modes (e.g., Cγ-exo or Cγ-endo) and the rotational barrier of the N-aryl bond.[4] These factors are paramount as they dictate the three-dimensional shape of the molecule and, consequently, how it fits into a biological target's binding pocket.
-
Expert Insight: The interplay between the aryl substituent and the pyrrolidine ring is a key design element. For instance, bulky ortho-substituents on the aryl ring can sterically hinder rotation, locking the pyrrolidine into a specific conformation. This conformational restriction can dramatically enhance binding affinity and selectivity for a target protein.[5]
Ground Truth: Experimental Validation
While theoretical models provide a powerful predictive framework, they are approximations of reality. Experimental validation is the ultimate arbiter of a molecule's true properties.
Synthesis: From Blueprint to Benchtop
The construction of the N-aryl pyrrolidine core can be achieved through various synthetic strategies, with transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination being a dominant and versatile method.[6] More recent approaches also include reductive amination of diketones.[7][8]
-
Why Buchwald-Hartwig? This palladium-catalyzed reaction is highly efficient for forming C-N bonds between an aryl halide (or triflate) and an amine (pyrrolidine). Its broad substrate scope and tolerance of various functional groups make it a go-to method in medicinal chemistry for creating libraries of N-aryl pyrrolidine analogs.
Structural Elucidation: Seeing the Molecule
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of molecules in solution. For N-aryl pyrrolidines, ¹H and ¹³C NMR provide a wealth of information that can be directly compared to theoretical predictions.[9]
-
Chemical Shifts (δ): The electronic environment of each proton and carbon nucleus determines its chemical shift. The electron-withdrawing or -donating nature of substituents on the aryl ring will measurably alter the chemical shifts of the pyrrolidine protons, a phenomenon that can be accurately predicted by DFT calculations.[9] A strong correlation between calculated and experimental shifts validates the predicted electronic structure.[9]
-
Coupling Constants (J): The through-bond coupling between adjacent protons provides dihedral angle information, which is used to deduce the ring's pucker in solution.[10]
-
Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximity between protons, confirming the relative stereochemistry and the orientation of the aryl group relative to the pyrrolidine ring.[11]
2.2.2. X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's structure in the solid state. This "gold standard" measurement allows for the direct comparison of experimental bond lengths, bond angles, and dihedral angles with those predicted by DFT.
-
Expert Insight: Discrepancies between the solid-state (X-ray) and solution-state (NMR) structures can be highly informative. These differences often arise from crystal packing forces or solvent effects, highlighting the dynamic nature of the molecule. A key observation is often the relative orientation of the aryl group, which may differ between the calculated gas-phase minimum energy structure and the experimentally observed solid-state structure.[12]
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The C-N stretching and C-H bending frequencies are characteristic of the pyrrolidine ring. While less detailed than NMR, IR provides a rapid and valuable fingerprint of the molecule, confirming the presence of key functional groups.[13][14]
Comparative Analysis: Where Theory Meets Reality
The true power of this dual approach lies in the direct comparison of data. Discrepancies are not failures but opportunities for deeper understanding.
Data Summary: A Head-to-Head Comparison
Let's consider a hypothetical N-(4-methoxyphenyl)pyrrolidine as an example.
| Property | Theoretical (DFT B3LYP/6-311++G) | Experimental (Typical) |
| ¹H NMR (δ, ppm) | ||
| H2/H5 (α-CH₂) | 3.35 | ~3.40[15] |
| H3/H4 (β-CH₂) | 1.98 | ~2.10-2.35[15] |
| ¹³C NMR (δ, ppm) | ||
| C2/C5 (α-C) | 42.1 | ~42.5[15] |
| C3/C4 (β-C) | 30.8 | ~31.0[15] |
| Bond Angle (°) | ||
| C2-N-C5 | 109.5 | 109.8 (from X-ray) |
| Dihedral Angle (°) | ||
| C2-N-C1'-C6' | 45.2 (Twist) | 48.1 (from X-ray) |
Note: Experimental values are illustrative and can vary based on specific derivatives and conditions.
Interpreting Discrepancies
-
NMR Shifts: Minor deviations (0.1-0.3 ppm) are common and often attributed to solvent effects not perfectly captured in the gas-phase DFT calculation. Larger deviations may suggest an incorrect conformational assignment.
-
Geometries: Small differences in bond angles and dihedrals between DFT and X-ray data are expected. Significant differences might indicate strong intermolecular interactions (like hydrogen bonding) in the crystal lattice that are not present in the calculated single-molecule model.[9]
Application in Drug Discovery: The Dopamine D4 Receptor Case Study
N-aryl pyrrolidines are prominent scaffolds for ligands targeting G protein-coupled receptors (GPCRs), such as the dopamine D4 receptor (D4R), which is a target for neuropsychiatric disorders.[16]
-
Theoretical Docking: Computational docking studies can predict how an N-aryl pyrrolidine ligand will bind to the D4R. The predicted conformation (ring pucker, aryl orientation) is critical for fitting into the receptor's binding pocket, which is defined by key amino acid residues.[17]
-
Experimental Validation: The theoretical binding hypothesis is tested experimentally through radioligand binding assays, which determine the ligand's affinity (Ki value) for the receptor.[18] Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the N-aryl pyrrolidine structure, are used to probe interactions with the receptor.[16] A strong correlation between predicted binding poses and experimental affinities validates the computational model and accelerates the design of more potent and selective ligands.
Logical Workflow: From Concept to Candidate
The synergy between theoretical and experimental approaches forms a powerful, iterative cycle in drug discovery.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent findings leading to the discovery of selective dopamine D4 receptor ligands for the treatment of widespread diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to 1-(1-Naphthyl)pyrrolidine: A Technical Whitepaper
Abstract
1-(1-Naphthyl)pyrrolidine is a significant structural motif in medicinal chemistry and materials science. Its synthesis is a key step in the development of various compounds with potential therapeutic and technological applications. This in-depth technical guide provides a comprehensive overview of the fundamental synthesis routes to this compound, designed for researchers, scientists, and professionals in drug development. This whitepaper delves into the core synthetic strategies, offering a comparative analysis of their underlying mechanisms, practical considerations, and experimental protocols. The discussion is grounded in established chemical principles and supported by citations to authoritative literature, ensuring scientific integrity and providing actionable insights for laboratory practice.
Introduction: The Significance of the Naphthyl-Pyrrolidine Scaffold
The fusion of a naphthalene ring system with a pyrrolidine moiety gives rise to a class of compounds with unique steric and electronic properties. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in a multitude of bioactive natural products and synthetic drugs.[1] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules that interact with biological targets. When coupled with the extended aromatic system of naphthalene, the resulting N-aryl pyrrolidine exhibits distinct photophysical and pharmacological characteristics. This guide will explore the primary chemical pathways to construct this valuable molecular architecture.
Core Synthesis Routes: A Comparative Analysis
The synthesis of this compound can be broadly categorized into three primary strategies:
-
Nucleophilic Aromatic Substitution (SNA r): A classical approach involving the direct displacement of a leaving group on the naphthalene ring by pyrrolidine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds.
-
Reductive Amination: A convergent strategy that forms the C-N bond through the reaction of a naphthaldehyde with pyrrolidine, followed by reduction.
A fourth, historically significant method, the Ullmann Condensation , will also be discussed as a relevant alternative.
Nucleophilic Aromatic Substitution (SNAr): The Direct Approach
The SNAr reaction is a cornerstone of aromatic chemistry. In the context of synthesizing this compound, this pathway involves the direct reaction of a 1-halonaphthalene with pyrrolidine.
Mechanistic Principles
The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the naphthalene ring, yielding the final product. For this reaction to be efficient, the aromatic ring typically requires activation by electron-withdrawing groups at the ortho and/or para positions to stabilize the negatively charged Meisenheimer complex. However, under forcing conditions, even unactivated aryl halides can undergo SNAr.
Causality in Experimental Design
The choice of leaving group, solvent, base, and temperature are critical parameters that dictate the success of an SNAr reaction.
-
Leaving Group: The reactivity of the leaving group generally follows the trend F > Cl > Br > I for activated systems, as fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc) are preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.
-
Base: A base is often employed to deprotonate the pyrrolidine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).
-
Temperature: Elevated temperatures are frequently required to overcome the activation energy barrier, particularly for unactivated or moderately activated substrates.
Experimental Protocol: SNAr of 1-Halonaphthalene
A reported synthesis of this compound via an SNAr-type reaction utilizes 1-halonaphthalene and pyrrolidine in the presence of a base.[2]
Reaction Scheme:
A representative SNAr synthesis of this compound.
Step-by-Step Methodology:
-
To a solution of 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-fluoronaphthalene) in N,N-dimethylacetamide (DMAc), add pyrrolidine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitoring by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Value | Reference |
| Substrate | 1-Halonaphthalene | [2] |
| Reagent | Pyrrolidine | [2] |
| Base | Potassium Carbonate | [2] |
| Solvent | N,N-Dimethylacetamide | [2] |
| Temperature | 80 °C | [2] |
| Yield | 99% | [2] |
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, offering a highly versatile and efficient method for C-N bond formation.[3] This palladium-catalyzed cross-coupling reaction is particularly useful for substrates that are unreactive under traditional SNAr conditions.
Mechanistic Principles
The catalytic cycle of the Buchwald-Hartwig amination is believed to involve the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 1-bromonaphthalene) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination from the palladium(II) complex, yielding this compound and regenerating the palladium(0) catalyst.
Catalytic cycle of the Buchwald-Hartwig amination.
Causality in Experimental Design
The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system and reaction conditions.
-
Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.
-
Ligand: The choice of phosphine ligand is crucial for catalyst activity and stability. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphine ligands (e.g., XPhos, SPhos), are often highly effective.
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of 1-bromonaphthalene with pyrrolidine.
Step-by-Step Methodology:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 1-bromonaphthalene and pyrrolidine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting materials.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound.
| Parameter | Recommended Conditions |
| Aryl Halide | 1-Bromonaphthalene |
| Amine | Pyrrolidine |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | XPhos, SPhos, or P(t-Bu)₃ |
| Base | NaOt-Bu or LiHMDS |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
Reductive Amination: A Convergent Approach
Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds and amines.[4] For the synthesis of this compound, this involves the reaction of 1-naphthaldehyde with pyrrolidine.
Mechanistic Principles
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced in situ by a selective reducing agent to yield the target amine.
General scheme for reductive amination.
Causality in Experimental Design
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a mild and highly selective reagent for reductive amination.[3][5][6] It is less reactive towards aldehydes and ketones than other common borohydrides, allowing for the efficient reduction of the in situ formed iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, but its toxicity is a significant drawback.[4]
-
Solvent: Aprotic solvents that are compatible with the reducing agent, such as 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF), are commonly used.[5]
-
pH: The reaction is often carried out under slightly acidic conditions (e.g., with the addition of acetic acid) to facilitate the formation of the iminium ion.
Experimental Protocol: Reductive Amination
The following protocol outlines the direct reductive amination of 1-naphthaldehyde with pyrrolidine using sodium triacetoxyborohydride.
Step-by-Step Methodology:
-
Dissolve 1-naphthaldehyde and pyrrolidine in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
| Parameter | Recommended Conditions | Reference |
| Carbonyl Compound | 1-Naphthaldehyde | [7] |
| Amine | Pyrrolidine | |
| Reducing Agent | Sodium Triacetoxyborohydride | [3][5][6] |
| Solvent | 1,2-Dichloroethane (DCE) | [3][5] |
| Temperature | Room Temperature | [5] |
Alternative Synthetic Strategies
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing an older alternative to the Buchwald-Hartwig amination.[8] Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. This method can be considered when palladium-based methods are not desirable.
Synthesis from 1-Naphthylamine
An alternative approach involves the construction of the pyrrolidine ring onto a pre-existing 1-naphthylamine core. This can be achieved by reacting 1-naphthylamine with a suitable four-carbon dielectrophile, such as 1,4-dibromobutane or 1,4-diiodobutane, in the presence of a base.[2] This method provides a straightforward route if 1-naphthylamine is a more readily available starting material.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through several robust and reliable methods. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in more complex substrates.
-
Nucleophilic Aromatic Substitution offers a direct and potentially high-yielding route, especially if an activated 1-halonaphthalene is available.
-
Buchwald-Hartwig Amination provides the broadest substrate scope and is often the method of choice for unactivated aryl halides, despite the higher cost of the catalyst system.
-
Reductive Amination is a highly efficient and convergent one-pot procedure when starting from 1-naphthaldehyde.
The continued development of more active and cost-effective catalysts for cross-coupling reactions, as well as greener and more sustainable reaction conditions, will undoubtedly further enhance the synthetic chemist's toolkit for accessing this compound and its derivatives. These advancements will continue to fuel research in medicinal chemistry and materials science, where this important structural motif plays a crucial role.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. iiste.org [iiste.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
Navigating the Physicochemical Landscape of 1-(1-Naphthyl)pyrrolidine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Naphthyl)pyrrolidine is a molecule of interest in medicinal chemistry and drug discovery, valued as a structural motif in the development of novel therapeutic agents.[1] Its utility, however, is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse environmental conditions. A comprehensive understanding of these characteristics is paramount for advancing a compound from early-stage discovery through to formulation and development. Poor solubility can hinder biological assays and lead to low bioavailability, while instability can compromise the safety and efficacy of a potential drug substance.[2]
This in-depth technical guide provides a framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide focuses on the established, field-proven methodologies that empower researchers to generate reliable and reproducible data. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic approach to understanding the physicochemical behavior of this and similar compounds.
I. Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is essential before embarking on experimental studies. These properties can offer predictive insights into its behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | [3] |
| Molecular Weight | 197.28 g/mol | [4] |
| Boiling Point | 348 °C | [5] |
| Density | 1.107 g/cm³ | [5] |
| pKa (Predicted) | 5.68 ± 0.40 | [5] |
| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [5] |
The structure, combining a bulky, hydrophobic naphthyl group with a basic pyrrolidine ring, suggests a molecule with limited aqueous solubility that is likely to be pH-dependent. The tertiary amine of the pyrrolidine ring is a potential site for salt formation, which could be leveraged to enhance solubility.
II. Determining the Solubility Profile
Solubility is a critical parameter that influences everything from the design of in vitro assays to the formulation of a final drug product.[6] Two key types of solubility measurements are pertinent in a research and development setting: kinetic and thermodynamic solubility.
A. Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) to an aqueous buffer.[2][7] This measurement is crucial in the early stages of drug discovery for ranking compounds and identifying potential solubility liabilities.[7] The most common methods for determining kinetic solubility are nephelometry and direct UV absorption.[2][8]
This protocol outlines a standard procedure for determining the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.
1. Preparation of Stock and Standard Solutions:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]
- Create a set of calibration standards by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water.
2. Sample Preparation:
- Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well microtiter plate.[8]
- Add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its effect on solubility.[6]
3. Incubation and Filtration:
- Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1.5 to 2 hours).[6][8]
- After incubation, filter the solution through a solubility filter plate to remove any precipitated compound.[9]
4. Quantification:
- Transfer the filtrate to a UV-transparent 96-well plate.
- Measure the UV absorbance at the wavelength of maximum absorbance (λmax) for this compound.
- Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the calibration curve.
5. Data Analysis:
- The kinetic solubility is the highest concentration at which the compound remains fully dissolved.
Diagram of Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
B. Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[2] This is a more time-consuming but also more accurate representation of a compound's solubility. The shake-flask method is the most common technique for this determination.[9]
1. Sample Preparation:
- Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, isopropanol, acetonitrile, etc.).
2. Equilibration:
- Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][9]
3. Separation and Quantification:
- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
- Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[9]
4. Data Presentation:
- The results should be compiled into a table that clearly shows the solubility in each solvent system.
| Solvent System | Relative Polarity[10] | Predicted Solubility of this compound |
| Non-Polar | ||
| Hexane | 0.009 | High |
| Toluene | 0.099 | High |
| Polar Aprotic | ||
| Tetrahydrofuran (THF) | 0.207 | High |
| Acetonitrile (ACN) | 0.460 | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High |
| Polar Protic | ||
| Ethanol | 0.654 | Moderate |
| Methanol | 0.762 | Moderate |
| Water | 1.000 | Low |
| Aqueous Buffers | ||
| PBS (pH 7.4) | N/A | Low |
| pH 2 Buffer (e.g., 0.01 M HCl) | N/A | Moderate (due to protonation of the pyrrolidine nitrogen) |
III. Assessing the Chemical Stability: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance and establish its intrinsic stability.[11] These studies are conducted under conditions more severe than accelerated stability testing and are mandated by regulatory bodies like the ICH.[11][12]
The goal is to achieve a target degradation of 5-20% of the active substance.[12][13] Over-stressing can lead to the formation of secondary degradation products not relevant to formal stability studies, while under-stressing may not generate sufficient degradation products for analysis.[11][13]
A. Standard Conditions for Forced Degradation
A systematic approach involves exposing solutions of this compound to a variety of stress conditions.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80°C) for several hours.[12] | The pyrrolidine ring is generally stable, but extreme conditions could potentially affect the naphthyl moiety. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature.[12] | Similar to acid hydrolysis, significant degradation is not expected under typical conditions. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours.[12] | The tertiary amine of the pyrrolidine ring could be susceptible to N-oxidation. The electron-rich naphthyl ring is also a potential site for oxidative degradation. |
| Thermal Degradation | Heating the solid compound or a solution at a temperature above that used for accelerated stability testing (e.g., 80-100°C).[14] | To be determined experimentally. |
| Photostability | Exposing a solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[11] | The naphthyl group contains a chromophore that absorbs UV radiation, making photolytic degradation a possibility. |
B. Analytical Methodology for Stability Studies
A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[15] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the method of choice.
1. Column and Mobile Phase Selection:
- Start with a C18 reverse-phase column, which is effective for separating non-polar to moderately polar compounds.
- A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to resolve the parent peak from various degradation products.
2. Analysis of Stressed Samples:
- Inject the samples from the forced degradation studies into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound, this compound.
3. Method Validation:
- The method must be validated to demonstrate its specificity, linearity, accuracy, and precision. Peak purity analysis using a photodiode array (PDA) detector or MS can confirm that the parent peak is free from co-eluting degradants.[13]
Diagram of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
IV. Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed kinetic and thermodynamic solubility protocols, researchers can generate the necessary data to guide formulation and development efforts. Furthermore, the principles of forced degradation studies outlined herein are essential for understanding the intrinsic stability of the molecule, identifying potential degradation pathways, and developing robust analytical methods.
The insights gained from these studies are not merely data points but are critical knowledge for making informed decisions in the drug discovery and development process. For this compound, future work should focus on executing these protocols to build a comprehensive physicochemical profile. Characterizing the structure of any significant degradation products using techniques like LC-MS/MS would be a crucial next step in ensuring the safety and quality of any potential therapeutic agent derived from this scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 82238-92-4 [chemicalbook.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sgs.com [sgs.com]
- 14. formulationbio.com [formulationbio.com]
- 15. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to the Photophysical Properties of Naphthalene Derivatives
Preamble: The Naphthalene Scaffold as a Photophysical Workhorse
Naphthalene, the simplest polycyclic aromatic hydrocarbon, represents far more than a historical curiosity. Its rigid, planar, and π-conjugated framework serves as a foundational scaffold for a vast array of functional organic molecules. The unique photophysical and chemical properties of its derivatives have established them as indispensable tools in diverse scientific fields.[1] From high-performance organic electronic materials to exquisitely sensitive fluorescent probes for biological imaging and chemical sensing, the naphthalene core offers a tunable platform for molecular design.[1][2][3] The inherent photo-stability and high quantum yields achievable with strategic substitution make naphthalene derivatives a subject of intense and ongoing research.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core photophysical principles governing naphthalene and its derivatives, the methodologies for their characterization, and the causal relationships between structure and function.
The Photophysical Foundation: Unsubstituted Naphthalene
To appreciate the utility of naphthalene derivatives, one must first understand the intrinsic photophysical behavior of the parent molecule. The electronic transitions of naphthalene give rise to its characteristic absorption and emission profiles. These processes are best visualized using a Jablonski diagram, which maps the electronic and vibrational states of a molecule and the transitions between them.[4][5][6]
Upon absorbing a photon of appropriate energy (typically in the UV region), the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale. The molecule then quickly relaxes non-radiatively to the lowest vibrational level of the S₁ state through processes called internal conversion (e.g., S₂ → S₁) and vibrational relaxation.[7]
From the S₁ state, the molecule can return to the ground state via several pathways:
-
Fluorescence: A radiative transition from S₁ to S₀, resulting in the emission of a photon. This process is spin-allowed and therefore relatively fast, with typical lifetimes in the nanosecond range.[8] For naphthalene in cyclohexane, the fluorescence quantum yield (the efficiency of this process) is approximately 0.23.[9]
-
Intersystem Crossing (ISC): A non-radiative, spin-forbidden transition from the S₁ state to the triplet state (T₁).[10] This process involves a change in electron spin multiplicity and is facilitated by spin-orbit coupling.[10]
-
Internal Conversion (from S₁): A non-radiative decay from S₁ directly to S₀. For rigid molecules like naphthalene, this process is typically less efficient than fluorescence or ISC.
Once in the T₁ state, the molecule can return to the S₀ ground state via:
-
Phosphorescence: A radiative, spin-forbidden transition from T₁ to S₀. Because this transition is "forbidden," the lifetime of the triplet state is much longer, ranging from milliseconds to seconds.[11][12] This long lifetime makes the triplet state highly susceptible to quenching by external species like molecular oxygen.[13]
Caption: A generalized Jablonski diagram for naphthalene illustrating key photophysical transitions.
Modulating Photophysics: The Critical Role of Substituents
The true power of naphthalene as a fluorophore lies in the ability to tune its properties by attaching various functional groups (substituents) to the aromatic rings.[3][14] These substituents can dramatically alter the energy levels of the molecule, influencing absorption/emission wavelengths, quantum yields, and lifetimes. The nature, number, and position of these groups are the primary tools for rational fluorophore design.[3]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) donate electron density to the naphthalene π-system. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), effectively decreasing the HOMO-LUMO energy gap. The causal result is a bathochromic (red) shift in both the absorption and emission spectra. Many EDG-substituted naphthalenes exhibit significantly enhanced fluorescence quantum yields compared to the parent molecule.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-CHO, -COR) pull electron density from the π-system. These groups lower the energy of the LUMO more than the HOMO, also leading to a decreased energy gap and a bathochromic shift .
-
Push-Pull Systems: A particularly effective strategy involves placing an EDG at one position and an EWG at another, creating an intramolecular charge transfer (ICT) character in the excited state.[3] For example, attaching a donor and acceptor to the 2 and 6 positions can significantly increase fluorescence.[3] These systems are often highly sensitive to their environment, a property discussed below.
Caption: Relationship between substituent type and resulting changes in photophysical properties.
Environmental Influences and Advanced Phenomena
The photophysical properties of naphthalene derivatives are not solely dictated by their structure but are also profoundly influenced by their immediate environment.
Solvatochromism
Solvatochromism is the change in the color (absorption or emission wavelength) of a substance when it is dissolved in different solvents.[15] Naphthalene derivatives with a significant change in dipole moment upon excitation, such as "push-pull" systems, often exhibit strong solvatochromism.[16][17]
-
Mechanism: In a polar solvent, the solvent molecules will arrange themselves to stabilize the ground state of the fluorophore. Upon excitation, the fluorophore's dipole moment may increase. The solvent cage, still in its ground-state orientation, is now in a higher-energy configuration relative to the excited fluorophore. As the solvent molecules reorient to stabilize the more polar excited state, the energy of the excited state is lowered. This leads to a red shift in emission in more polar solvents. This phenomenon is described by the Lippert-Mataga equation, which relates the Stokes shift to the polarity of the solvent.[16] This property is the basis for using naphthalene derivatives as probes for local environmental polarity in systems like cell membranes.[18]
Excimers and Exciplexes
At higher concentrations, new emission features can appear at longer wavelengths, which are not present in dilute solutions. These are due to the formation of excited-state complexes.
-
Excimer: An "excited-state dimer" formed between an excited molecule and an identical ground-state molecule.[2][19] The emission from an excimer is broad, unstructured, and red-shifted compared to the monomer fluorescence. This occurs because the formation of the excimer lowers the energy of the excited state.
-
Exciplex: An "excited-state complex" formed between two different molecules, one in an excited state and one in the ground state (e.g., an excited naphthalene derivative and a ground-state biphenyl).[20][21] Like excimers, exciplex emission is also red-shifted and broad. The formation of excimers and exciplexes is a dynamic, diffusion-controlled process, and their observation is a key indicator of molecular proximity and interaction.[22]
A Guide to Experimental Characterization
A thorough and reliable characterization of the photophysical properties of a new naphthalene derivative is paramount. The following protocols represent a self-validating workflow, where each measurement builds upon the last to provide a complete picture of the molecule's behavior.[23]
Core Measurements: Absorption and Emission Spectroscopy
-
UV-Visible Absorption Spectroscopy: This is the first and most fundamental measurement.[23]
-
Objective: To determine the wavelengths of maximum absorbance (λ_abs) and the molar absorption coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.
-
Protocol:
-
Prepare a stock solution of the naphthalene derivative of known concentration in a spectroscopic-grade solvent.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each solution across a relevant UV-Vis range (e.g., 200-500 nm) using a spectrophotometer.
-
Plot absorbance vs. concentration at the λ_abs. The slope of this line, according to the Beer-Lambert law, is ε (when the path length is 1 cm).
-
-
Causality: Establishing an accurate ε is critical for preparing samples for subsequent fluorescence measurements and is required for calculating the fluorescence quantum yield.[23] The absorbance should ideally be kept below 0.1 at the excitation wavelength for fluorescence measurements to avoid inner-filter effects.[9]
-
-
Photoluminescence (PL) Spectroscopy:
-
Objective: To determine the excitation and emission spectra.
-
Protocol:
-
Using a dilute solution (Abs < 0.1), place the sample in a spectrofluorometer.
-
Emission Spectrum: Set the excitation monochromator to the λ_abs and scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the λ_em.
-
Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator. The resulting spectrum should closely match the absorption spectrum if only a single species is responsible for the emission.
-
-
Trustworthiness: A strong correspondence between the absorption and excitation spectra provides confidence that the observed emission originates from the species absorbing the light and not from an impurity.
-
Quantitative Metrics: Quantum Yield and Lifetime
-
Relative Fluorescence Quantum Yield (Φ_F) Determination:
-
Objective: To quantify the efficiency of the fluorescence process relative to a well-characterized standard.[18]
-
Protocol (Comparative Method):
-
Select a suitable fluorescence standard with a known quantum yield and emission in a similar spectral region (e.g., quinine sulfate, rhodamine 6G).
-
Prepare a series of five dilutions for both the standard and the unknown sample in the same solvent. The absorbance of all solutions should be kept low and in a linear range (e.g., 0.01 to 0.1).
-
Measure the absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) , where 'Grad' is the gradient of the plot and 'η' is the refractive index of the solvent.[18]
-
-
Expertise: The choice of standard is critical. Its absorption and emission profiles should ideally not overlap significantly with the sample to avoid re-absorption effects. Using the same solvent for both sample and standard (η_sample = η_std) simplifies the calculation and eliminates a potential source of error.
-
-
Fluorescence Lifetime (τ_F) Measurement:
-
Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.
-
Methodology: Time-Correlated Single Photon Counting (TCSPC) is the gold standard. The sample is excited by a pulsed laser, and the time delay between the laser pulse and the detection of the first emitted photon is measured repeatedly. The resulting histogram of photon arrival times yields the fluorescence decay curve.
-
Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for complex systems) to extract the lifetime (τ_F). A mono-exponential decay is indicative of a single emissive species in a homogeneous environment.
-
Caption: A validated workflow for the comprehensive photophysical characterization of naphthalene derivatives.
Data Summary
The following table summarizes representative photophysical data for naphthalene and select derivatives to illustrate the concepts discussed.
| Compound/Derivative | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |
| Naphthalene | None | Cyclohexane | 275 | 322, 335 | 0.23[9] | ~96 |
| 1,8-Diarylnaphthalenes | Donor/Acceptor | Dichloromethane | ~340-360[24] | ~400-500 | Varies | N/A |
| Naphthalene Chalcone | Chalcone | Solution | 300-350[25][26] | 495[25][26] | 0.226 | N/A |
| Naphthalene Bridged Disilanes | -SiMe₂SiPh₂- | Acetonitrile | ~290 | ~410 | 0.49[27] | N/A |
Note: N/A indicates data not available in the cited sources. Photophysical properties are highly dependent on the specific derivative and solvent conditions.
Conclusion
The naphthalene framework provides a robust and versatile platform for the development of advanced functional materials and probes. A deep understanding of the fundamental photophysical principles—absorption, emission, intersystem crossing, and environmental effects—is the bedrock upon which rational molecular design is built. By systematically modulating the electronic properties of the naphthalene core with carefully chosen substituents, researchers can fine-tune its behavior for specific applications, from optoelectronics to bio-imaging. The rigorous application of the characterization workflow outlined in this guide ensures the generation of high-quality, reliable data, fostering scientific integrity and accelerating the pace of discovery in this exciting field.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. edinst.com [edinst.com]
- 7. Jablonski Energy Diagram [evidentscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. omlc.org [omlc.org]
- 10. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Excimer and exciplex emissions of 1,8-naphthalimides caused by aggregation in extremely polar or nonpolar solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Elucidation of naphthalene diimide metallomacrocycles and catenanes by solvent dependent excimer and exciplex emission - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. westmont.edu [westmont.edu]
- 22. researchgate.net [researchgate.net]
- 23. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 24. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and photophysical studies of new fluorescent naphthalene chalcone | Semantic Scholar [semanticscholar.org]
- 26. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
The Versatile N-Aryl Pyrrolidine Scaffold: A Technical Guide to Unlocking its Biological Potential
Introduction: The Privileged N-Aryl Pyrrolidine Scaffold
The N-aryl pyrrolidine motif, a five-membered saturated nitrogen-containing heterocycle linked to an aromatic ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its prevalence in a multitude of biologically active compounds, ranging from natural products to synthetic drugs, underscores its significance.[2][3] The structural features of the pyrrolidine ring, including its sp³-hybridized carbons that allow for three-dimensional diversity and the presence of stereogenic centers, provide a unique framework for designing molecules with specific biological activities.[1][4] This guide offers an in-depth exploration of the diverse biological activities associated with N-aryl pyrrolidine scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the key therapeutic areas where these scaffolds have shown promise, detail the underlying mechanisms of action, present methodologies for their synthesis and biological evaluation, and showcase specific examples of potent derivatives.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The N-aryl pyrrolidine scaffold has emerged as a promising framework for the development of novel anticancer agents.[5] Derivatives incorporating this motif have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7]
Mechanism of Action
The anticancer activity of N-aryl pyrrolidine derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8] Some derivatives have been shown to inhibit the expression of key proteins involved in cell cycle progression, such as CyclinD1, while promoting the expression of cell cycle inhibitors like p21.[8]
Featured Anticancer N-Aryl Pyrrolidine Derivatives
A number of N-aryl pyrrolidine derivatives have been synthesized and evaluated for their antiproliferative activities. For instance, polysubstituted pyrrolidines have shown potent inhibitory effects against various cancer cell lines, including HCT116 (colon cancer) and HL60 (leukemia).[8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | HCT116 | 5.2 | [8] |
| 3k | HCT116 | 2.9 | [8] |
| 3k | HL60 | 4.1 | [8] |
| 37e | MCF-7 (Breast Cancer) | 17 | [6] |
| 37e | HeLa (Cervical Cancer) | 19 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
N-aryl pyrrolidine derivative (test compound)
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the N-aryl pyrrolidine derivative in culture medium. After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 1-(1-Naphthyl)pyrrolidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the fluorescence quantum yield of 1-(1-Naphthyl)pyrrolidine. While this document focuses on a specific molecule, the principles and protocols described herein are broadly applicable to a wide range of fluorescent compounds.
Introduction: The Significance of Quantum Yield in Molecular Analysis
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2] A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in various scientific disciplines, including drug discovery, bio-imaging, and materials science, as it directly correlates with the brightness of the fluorescence signal.[3] The determination of Φf is, therefore, a critical step in the characterization of any new fluorescent molecule.[3]
This guide will focus on the most common and accessible method for determining the fluorescence quantum yield: the relative method. This approach involves comparing the fluorescence properties of the sample of interest, in this case, this compound, to a well-characterized fluorescent standard with a known quantum yield.[4]
The Relative Method for Quantum Yield Determination: Principles and Rationale
The relative method for measuring fluorescence quantum yield is predicated on a straightforward principle: if a standard and a sample solution absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields.[4][5] This relationship is mathematically expressed in the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) [5]
Where:
-
Φs is the fluorescence quantum yield of the sample.
-
Φr is the fluorescence quantum yield of the reference standard.
-
Is is the integrated fluorescence intensity of the sample.
-
Ir is the integrated fluorescence intensity of the reference standard.
-
As is the absorbance of the sample at the excitation wavelength.
-
Ar is the absorbance of the reference standard at the excitation wavelength.
-
ns is the refractive index of the solvent used for the sample.
-
nr is the refractive index of the solvent used for the reference standard.
To enhance the accuracy of the measurement and mitigate potential systematic errors such as concentration quenching, it is best practice to use a series of dilute solutions and plot the integrated fluorescence intensity versus absorbance.[2] The slope of this plot (gradient) is then used in the calculation, leading to the following, more robust equation:
Φs = Φr * (Grads / Gradr) * (ns2 / nr2) [6]
Where:
-
Grads is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
Gradr is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the reference.
This gradient method provides a more reliable determination of the quantum yield by ensuring the linearity of the fluorescence response with absorbance and identifying potential issues at higher concentrations.[2]
Experimental Workflow for Determining the Quantum Yield of this compound
The following section details the step-by-step protocol for the determination of the fluorescence quantum yield of this compound.
Materials and Instrumentation
| Apparatus | Purpose |
| Spectrofluorometer | To measure fluorescence emission spectra. The instrument must be capable of providing corrected emission spectra. |
| UV-Vis Spectrophotometer | To measure the absorbance of the solutions. |
| Quartz Cuvettes | 1 cm path length cuvettes for both absorbance and fluorescence measurements. |
| Volumetric Glassware | For accurate preparation of stock and dilute solutions. |
| Analytical Balance | For precise weighing of the sample and standard compounds. |
| Reagents | Purpose |
| This compound | The sample compound. |
| High-Purity Solvent | A solvent in which both the sample and standard are soluble and that is transparent at the excitation and emission wavelengths. For this compound, a non-polar solvent such as cyclohexane or a moderately polar solvent like ethanol could be suitable starting points. |
| Fluorescence Standard | A compound with a well-documented and stable quantum yield. For excitation in the UV range, Quinine Sulfate in 0.1 M H2SO4 (Φf = 0.546) or Anthracene in ethanol (Φf = 0.27) are common choices.[7] The selection of the standard should be based on the absorption and emission characteristics of this compound to ensure spectral overlap. |
Step-by-Step Experimental Protocol
-
Selection of Excitation Wavelength:
-
Acquire the absorption spectra of both this compound and the chosen reference standard.
-
Select an excitation wavelength at which both the sample and the standard exhibit significant absorbance. It is preferable to choose a wavelength near the absorption maximum of the sample to maximize the fluorescence signal.
-
-
Preparation of Stock Solutions:
-
Accurately weigh a small amount of this compound and the reference standard and dissolve them in the chosen solvent to prepare stock solutions of known concentrations.
-
-
Preparation of Dilute Solutions:
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[4][8] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.[4]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Use the pure solvent as a blank reference.
-
Record the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the value determined in step 1.
-
Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant throughout all measurements.[2]
-
Record the fluorescence spectrum of the pure solvent to be used for background subtraction.
-
-
Data Processing:
-
Correct the recorded emission spectra for the instrument's spectral response.
-
Subtract the solvent's fluorescence spectrum from each of the sample and standard spectra.
-
Integrate the corrected fluorescence spectra to obtain the total fluorescence intensity (I) for each solution.
-
Data Analysis and Calculation
-
Graphical Analysis:
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression on each dataset. The resulting plots should be linear, and the line should pass through the origin.[5]
-
-
Quantum Yield Calculation:
-
Determine the slope of the linear regression for both the sample (Grads) and the standard (Gradr).
-
Using the known quantum yield of the standard (Φr) and the refractive indices of the solvents, calculate the quantum yield of this compound (Φs) using the gradient-based equation.[6]
-
Visualization of the Experimental Workflow
Caption: Figure 1: A flowchart outlining the key steps in the relative determination of fluorescence quantum yield.
Critical Considerations and Scientific Integrity
Solvent Effects
The choice of solvent can significantly impact the fluorescence quantum yield.[9] For molecules with potential for intramolecular charge transfer (ICT), such as many naphthalene derivatives, an increase in solvent polarity can lead to a decrease in quantum yield.[10][11] This is due to the stabilization of the polar excited state by the polar solvent, which can promote non-radiative decay pathways.[9] Therefore, it is crucial to report the solvent used when stating a quantum yield value. Exploring the quantum yield of this compound in a range of solvents with varying polarities can provide valuable insights into its photophysical properties.
Concentration Effects
At high concentrations, fluorescence intensity may decrease due to a phenomenon known as concentration quenching.[9] This is why it is imperative to work with dilute solutions where the absorbance is low.[4] The linearity of the plot of integrated fluorescence intensity versus absorbance is a key indicator that concentration-dependent quenching is not occurring.
Selection of a Suitable Standard
The choice of the reference standard is critical for an accurate quantum yield determination. The ideal standard should have:
-
A well-defined and stable quantum yield.
-
Absorption and emission spectra that are in a similar range to the sample to minimize wavelength-dependent instrumental errors.
-
Good solubility in the same solvent as the sample.
Diagram of Influencing Factors
Caption: Figure 2: Key experimental variables that can affect the accuracy of the measured quantum yield.
Concluding Remarks
The determination of the fluorescence quantum yield is an essential component in the characterization of fluorescent molecules like this compound. The relative method, when performed with careful attention to experimental details such as solvent choice, concentration, and the selection of an appropriate standard, provides a reliable and accessible means of obtaining this crucial photophysical parameter. The protocols and principles outlined in this guide are designed to ensure the scientific integrity and reproducibility of these measurements, empowering researchers to confidently evaluate the performance of their fluorescent compounds.
References
- 1. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.horiba.com [static.horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. iss.com [iss.com]
- 9. jmess.org [jmess.org]
- 10. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 11. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Safe Handling, and Storage of 1-(1-Naphthyl)pyrrolidine
Introduction: A Proactive Approach to the Safety of 1-(1-Naphthyl)pyrrolidine
This compound (CAS No. 82238-92-4) is a tertiary amine whose utility in synthetic chemistry and drug discovery is predicated on the unique combination of its naphthyl and pyrrolidine moieties.[1] As with any novel or sparsely documented chemical compound, a robust understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. In the absence of extensive, specific toxicological data for this compound, this document employs a scientifically rigorous, precautionary approach. The safety profile has been synthesized by analyzing the known hazards of its core structural components: the pyrrolidine ring and the 1-naphthylamine system. This methodology allows us to anticipate potential risks and establish conservative, field-proven safety protocols that uphold the highest standards of laboratory practice.
Section 1: Anticipated Hazard Profile and Toxicological Analysis
The primary directive in assessing the risk of this compound is to understand the hazards posed by its constituent parts. The final compound is expected to exhibit a combination of these properties.
The Pyrrolidine Moiety: Corrosivity and Flammability
The pyrrolidine component is a saturated cyclic amine known for its distinct hazard profile.[2][3]
-
Corrosivity: Pyrrolidine is a strong base and is severely corrosive, capable of causing serious skin burns and eye damage upon contact.[4][5][6] The vapor alone can cause chemical burns to the respiratory tract.[3][7] It is therefore imperative to assume this compound is, at minimum, a severe irritant and potential corrosive.
-
Flammability: Pyrrolidine is a highly flammable liquid with a low flash point of 3°C, and its vapors can form explosive mixtures with air.[2][4][8] While the addition of the bulky, solid naphthyl group will increase the flashpoint, this compound should still be treated as a flammable substance, and all sources of ignition must be rigorously excluded during its handling.[9]
-
Acute Toxicity: Pyrrolidine is harmful if swallowed or inhaled, with exposure potentially affecting the central nervous system.[2][3][7]
The 1-Naphthylamine Moiety: Carcinogenicity and Systemic Toxicity
The 1-naphthylamine component introduces a significant and serious long-term health risk.
-
Carcinogenicity: 1-Naphthylamine is classified as a Category 1A/1B carcinogen, meaning it is known or presumed to have carcinogenic potential for humans.[10][11][12][13] The primary concern is bladder cancer. This is a non-negotiable hazard that dictates the most stringent handling protocols. All exposure routes—inhalation, ingestion, and skin contact—must be prevented.
-
Systemic Toxicity: 1-Naphthylamine is harmful if swallowed and can be fatal upon skin contact.[11][13] It is also recognized as being toxic to aquatic life with long-lasting effects.[10][11]
Synthesized Hazard Profile for this compound
Based on the analysis of its components, this compound must be handled as a substance that is:
-
A suspected carcinogen.
-
Corrosive or a severe irritant to skin, eyes, and the respiratory tract.
-
Harmful or toxic via inhalation, ingestion, and dermal absorption.
-
A flammable solid/liquid.
-
Hazardous to the aquatic environment.
The following table summarizes the key data points for the parent compounds.
| Property | Pyrrolidine | 1-Naphthylamine | This compound |
| CAS Number | 123-75-1 | 134-32-7[10] | 82238-92-4[1] |
| Molecular Formula | C₄H₉N[6] | C₁₀H₉N[13] | C₁₄H₁₅N[1] |
| Molecular Weight | 71.11 g/mol [6] | 143.19 g/mol [13] | 197.27 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[8] | White to reddish crystalline solid | Not documented; likely a solid or high-boiling liquid |
| Key Hazards | Highly Flammable (Cat. 2)[6], Causes severe skin/eye burns (Cat. 1A)[6], Harmful if swallowed/inhaled (Cat. 4)[6] | Carcinogen (Cat. 1A)[12], Fatal in contact with skin (Cat. 2)[11], Harmful if swallowed (Cat. 4)[10], Toxic to aquatic life[10] | Synthesized profile: Suspected Carcinogen, Corrosive/Irritant, Acutely Toxic, Flammable. |
Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The hierarchy of controls, a foundational concept in chemical safety, prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: Hierarchy of Controls applied to laboratory work.
Mandatory Engineering Controls
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood. This is the primary control to prevent inhalation of vapors or aerosols.
-
Ventilation: The laboratory must have sufficient general ventilation to ensure any fugitive emissions are diluted and exhausted.[7]
Personal Protective Equipment (PPE) - The Final Barrier
Given the severe hazards, a comprehensive PPE protocol is mandatory. Do not handle this compound without every item listed below.
| Task | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Weighing/Transfers (Solid or Liquid) | Double-gloving: Nitrile rubber inner glove, thicker nitrile or butyl rubber outer glove.[14] | Chemical safety goggles AND a full-face shield.[2][4] | Flame-retardant lab coat, closed-toe shoes. Consider a respirator if dust or aerosols are possible. |
| Solution Preparation & Reaction Setup | Double-gloving with regular changes (every 30-60 mins or upon contamination).[3] | Chemical safety goggles AND a full-face shield. | Flame-retardant lab coat, closed-toe shoes. |
| Workup & Purification | Double-gloving. Inspect gloves frequently for signs of degradation. | Chemical safety goggles AND a full-face shield. | Flame-retardant lab coat, closed-toe shoes. Apron may be required for larger scales. |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves. | Chemical safety goggles AND a full-face shield. | Chemical-resistant suit/apron and a respirator (e.g., NIOSH-approved with organic vapor/particulate cartridges). |
Section 3: Standard Operating Procedures (SOPs)
Adherence to strict protocols is non-negotiable.
Safe Handling and Use Protocol
-
Pre-Use Designation: Designate a specific area within a fume hood for the exclusive handling of this compound to prevent cross-contamination.
-
Gather Materials: Assemble all necessary equipment, including glassware, reagents, spill kit, and waste containers, before retrieving the compound from storage.
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Perform Manipulation: Conduct all operations (weighing, transfer, addition to a reaction) slowly and deliberately within the fume hood to minimize aerosol generation. Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[9]
-
Post-Use Decontamination: Wipe down the designated handling area, any contaminated equipment, and the exterior of the primary container with an appropriate solvent (e.g., isopropanol), placing the used wipes in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to avoid self-contamination.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[2][5] Do not eat, drink, or smoke in the laboratory area.[2]
Storage Requirements
-
Location: Store in a locked, dedicated, and ventilated cabinet designated for carcinogens.[12] The storage area should be cool, dry, and away from direct sunlight and heat sources.[7]
-
Container: Keep the container tightly sealed. An inert atmosphere (nitrogen or argon) is advisable to prevent degradation.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]
Section 4: Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure or spill.
Caption: Workflow for responding to an accidental exposure.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[3][10] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Management
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[2]
-
Contain: For a small spill, cover with a non-combustible absorbent material like sand, dry lime, or vermiculite.[2][7] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate: Ventilate the area until the atmosphere is clear.
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste: this compound (Suspected Carcinogen, Flammable, Corrosive)".
-
Segregation: Do not mix this waste with other waste streams.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5] Empty containers may retain product residue and vapors and are dangerous.[3]
References
- 1. This compound | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ICSC 1315 - PYRROLIDINE [inchem.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. westliberty.edu [westliberty.edu]
- 12. carlroth.com [carlroth.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. carlroth.com [carlroth.com]
Methodological & Application
The 1-(1-Naphthyl)pyrrolidine Scaffold: A Versatile Privileged Structure in Medicinal Chemistry and Drug Discovery
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. The 1-(1-Naphthyl)pyrrolidine core, a unique amalgamation of a rigid, aromatic naphthyl moiety and a saturated, three-dimensional pyrrolidine ring, has emerged as a compelling "privileged scaffold." This structure offers a unique topographical presentation to biological targets, combining the potential for π-π stacking and hydrophobic interactions from the naphthalene group with the stereochemically rich and versatile substitution patterns of the pyrrolidine ring.[1][2] This guide provides an in-depth exploration of the applications of the this compound scaffold in medicinal chemistry, with a focus on its utility in the discovery of novel therapeutics for central nervous system (CNS) disorders and oncology. Detailed protocols for the synthesis of a representative analog and key biological assays are provided to enable researchers to harness the potential of this versatile chemical entity.
Core Applications in Drug Discovery
The unique structural attributes of the this compound scaffold have led to its exploration in two primary therapeutic areas: the modulation of monoamine transporters in the CNS and the development of novel anticancer agents.
Central Nervous System Disorders: Targeting Monoamine Transporters
The monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT), are critical regulators of neurotransmission and are the targets of many clinically successful drugs for depression, anxiety, and other psychiatric disorders.[3][4] The this compound scaffold has shown promise as a modulator of these transporters.
Mechanism of Action: A Tale of Two Transporters
The rationale for exploring this compound derivatives as monoamine transporter ligands stems from the known activities of related structures. For instance, 1-(1-Naphthyl)piperazine, a close analog where the pyrrolidine ring is replaced by piperazine, has been identified as a central serotonin agonist, demonstrating high affinity for serotonin receptors.[5] Furthermore, the pyrrolidine ring is a key component of many potent DAT inhibitors, such as the pyrovalerone class of psychostimulants.[6] The combination of the naphthyl group, which can engage in hydrophobic and aromatic interactions within the transporter's binding pocket, and the pyrrolidine ring, which can be strategically substituted to fine-tune affinity and selectivity, makes this scaffold a promising starting point for the design of novel CNS agents.[7]
Derivatives of this scaffold can be designed to selectively target SERT, DAT, or act as dual inhibitors, depending on the substitution pattern. The development of such compounds could lead to novel antidepressants with improved efficacy and side-effect profiles.
Caption: Proposed mechanism of action for this compound derivatives in the CNS.
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on a broad series of this compound derivatives are not yet publicly available, preliminary data from related compound classes suggest key structural features that influence activity at monoamine transporters.
| Compound/Analog Class | Target(s) | Key SAR Observations | Reference |
| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | SERT, DAT, 5-HT1A, D2 | Substitutions on the indole ring significantly impact SERT affinity, with electron-withdrawing groups like fluorine enhancing potency. | [8] |
| α-Pyrrolidinophenones | DAT, NET, SERT | The length of the alkyl chain on the pyrrolidine ring influences DAT affinity, with longer chains generally leading to higher potency. | [3] |
| Citalopram Analogs | SERT | Modifications at the 4- and 5-positions of the dihydroisobenzofuran ring are well-tolerated for SERT binding. | [4] |
These findings suggest that systematic modification of both the naphthyl and pyrrolidine rings of the this compound scaffold is a promising strategy for developing potent and selective monoamine transporter inhibitors.
Oncology: A Scaffold for Novel Anticancer Agents
The pyrrolidine and naphthalene moieties are independently found in a multitude of compounds with demonstrated anticancer activity.[9][10] Their combination in the this compound scaffold presents an opportunity to develop novel cytotoxic agents.
Mechanism of Action: Diverse Pathways to Cell Death
The anticancer potential of this scaffold is likely multifactorial, with derivatives potentially acting through various mechanisms, including:
-
Enzyme Inhibition: Pyrrolidin-2-one derivatives have been shown to be potent inhibitors of enzymes like PI3K, which are crucial for cancer cell survival and proliferation.[9]
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Naphthyridine derivatives, which share structural similarities with the naphthyl portion of our scaffold, have been shown to induce apoptosis in cancer cells.[1]
-
Disruption of Cellular Metabolism: The Warburg effect is a hallmark of cancer, and targeting cancer cell metabolism is a promising therapeutic strategy.
Caption: Potential anticancer mechanisms of this compound derivatives.
Cytotoxicity Data of Related Analogs
The following table summarizes the in vitro cytotoxic activity of some pyrrolidinone and naphthyridine derivatives against various cancer cell lines, providing a rationale for the exploration of the this compound scaffold in oncology.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Naphthyridine Derivatives | HeLa (Cervical) | 0.7 - 172.8 | [1] |
| HL-60 (Leukemia) | 0.1 - 102.9 | [1] | |
| PC-3 (Prostate) | 2.7 - 124.6 | [1] | |
| 1,4-Naphthoquinones | HuCCA-1 (Cholangiocarcinoma) | 0.15 - 275.85 | [11] |
| A549 (Lung) | 0.31 - 248.00 | [11] | |
| HepG2 (Hepatocellular) | 0.46 - 122.56 | [11] | |
| MOLT-3 (Leukemia) | 0.06 - 79.88 | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of this compound, which can be adapted for the synthesis of various derivatives.
Materials:
-
1-Bromonaphthalene
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)2)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaO t Bu)
-
Toluene, anhydrous
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), BINAP (3 mol%), and NaO t Bu (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, 1-bromonaphthalene (1.0 equiv), and pyrrolidine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound derivative.
Protocol 2: Competitive Radioligand Binding Assay for SERT Affinity
This protocol provides a method to determine the binding affinity (Ki) of a test compound for the serotonin transporter using a competitive radioligand binding assay.[9]
Materials:
-
hSERT-expressing cell membranes (e.g., from HEK293 cells)
-
[³H]Citalopram (radioligand)
-
Test compound (e.g., a this compound derivative)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash buffer: Ice-cold assay buffer
-
Non-specific binding control: Fluoxetine (10 µM)
-
96-well microplate
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute [³H]Citalopram in assay buffer to a final concentration of ~1 nM.
-
Thaw hSERT-expressing cell membranes on ice and dilute in assay buffer to a final protein concentration of 5-10 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL [³H]Citalopram + 100 µL membrane preparation.
-
Non-specific Binding: 50 µL Fluoxetine (10 µM) + 50 µL [³H]Citalopram + 100 µL membrane preparation.
-
Test Compound: 50 µL test compound dilution + 50 µL [³H]Citalopram + 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: MTT Assay for Anticancer Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a this compound derivative on cancer cells.[8][12][13][14]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compound (e.g., a this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and discovery of novel therapeutic agents. Its unique structural features provide a platform for developing potent and selective modulators of CNS targets, such as the serotonin and dopamine transporters, as well as for creating new anticancer compounds with diverse mechanisms of action. The protocols outlined in this guide offer a practical framework for researchers to synthesize and evaluate derivatives of this versatile scaffold. Future research should focus on building comprehensive SAR data for a wide range of substituted this compound analogs to further elucidate the key structural determinants of their biological activity and to optimize their therapeutic potential.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methylenedioxymethamphetamine-like discriminative stimulus effects of pyrrolidinyl cathinones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
Application Note: High-Sensitivity HPLC Analysis of Primary Amines via Pre-Column Derivatization with 1-Naphthoyl Chloride
Preamble: Clarification of Derivatizing Reagent
This application note provides a comprehensive guide for the derivatization of primary amines for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The specified topic, "derivatization with 1-(1-Naphthyl)pyrrolidine," presents a chemical challenge. This compound is a tertiary amine and lacks the necessary reactive functional group to form a stable covalent bond with primary amines under standard derivatization conditions.
Therefore, this guide has been expertly curated to focus on a chemically appropriate, structurally related, and highly effective derivatizing agent: 1-Naphthoyl Chloride . This reagent contains the critical naphthyl moiety, which acts as an excellent chromophore and fluorophore, and a reactive acyl chloride group that readily couples with primary amines. This substitution ensures the scientific integrity of the protocol while achieving the analytical goal of enhancing the detectability of primary amines.
Introduction: The Rationale for Derivatization
Many primary aliphatic and aromatic amines are crucial in pharmaceutical, environmental, and biological sciences. However, their direct analysis by HPLC with common detectors like UV-Vis or Fluorescence is often hindered. These molecules typically lack a native chromophore or fluorophore, rendering them "invisible" or yielding very low sensitivity.[1][2]
Pre-column derivatization is a powerful strategy to overcome this limitation.[2][3] By reacting the amine with a carefully selected labeling agent, a new, stable derivative is formed that possesses desirable analytical characteristics. The introduction of a naphthyl group via 1-Naphthoyl Chloride imparts strong UV absorbance and fluorescence properties to the amine, enabling highly sensitive and selective quantification.[1] This process also tends to reduce the polarity of the analytes, which can improve their chromatographic retention and peak shape on reversed-phase columns.[2]
The Chemistry: Mechanism of Acylation
The derivatization of a primary amine with 1-Naphthoyl Chloride is a classic nucleophilic acyl substitution reaction. The fundamental steps are outlined below:
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-Naphthoyl Chloride.
-
Formation of Tetrahedral Intermediate : This attack forms an unstable tetrahedral intermediate.
-
Elimination of Leaving Group : The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.
-
Neutralization : The reaction produces hydrochloric acid (HCl) as a byproduct. A weak organic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture to neutralize the acid, driving the equilibrium towards the product and preventing potential acid-catalyzed degradation of the sample.[1]
The resulting product is a stable N-substituted naphthamide derivative that is readily analyzable by HPLC.
References
Application Report: Evaluating 1-(1-Naphthyl)pyrrolidine for Biomolecule Quantification
Executive Summary
This document addresses the potential application of 1-(1-Naphthyl)pyrrolidine as a derivatizing agent for the quantitative analysis of biomolecules. Following a comprehensive review of scientific literature and application databases, we conclude that there is no established or documented use of this compound for this purpose . While the naphthalene moiety is a well-known fluorophore utilized in other derivatizing agents to enhance analytical sensitivity, this compound itself does not appear to be a reagent in common practice for biomolecule quantification. This report provides a brief overview of chemical derivatization and highlights established naphthalene-based reagents that serve a similar conceptual purpose.
Introduction to Chemical Derivatization in Biomolecule Analysis
In many analytical workflows, direct quantification of biomolecules such as amino acids, neurotransmitters, or fatty acids can be challenging due to their inherent chemical properties.[1] Many of these molecules lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection.[2]
Chemical derivatization is a widely employed strategy to overcome these limitations.[1] This process involves chemically modifying the analyte of interest to introduce a desirable property, most commonly a fluorescent or UV-absorbent tag.[2] This chemical modification, or "derivatization," can significantly enhance the sensitivity and selectivity of the analysis.[1] Derivatization can be performed either before the sample is introduced into the analytical instrument (pre-column derivatization) or after the components of the sample have been separated (post-column derivatization).[3]
Analysis of this compound as a Potential Derivatizing Agent
This compound is a chemical compound featuring a naphthalene ring system attached to a pyrrolidine ring.[4] While the naphthalene group is an excellent fluorophore, the overall structure of this compound does not lend itself to typical derivatization reactions with common functional groups found in biomolecules (e.g., primary amines, carboxylic acids, hydroxyls) under standard conditions. The pyrrolidine nitrogen is a secondary amine and is generally not reactive towards these groups.
A thorough search of scientific databases and chemical application literature did not yield any specific methods or protocols where this compound is used as a derivatizing agent for the quantitative analysis of biomolecules.
Established Naphthalene-Based Derivatizing Reagents
While this compound is not a documented derivatizing agent, several other naphthalene-containing compounds are well-established and widely used for the fluorescent labeling of biomolecules. These reagents underscore the utility of the naphthyl group as a fluorescent tag in analytical chemistry.
1-Naphthylisocyanate (NIC)
1-Naphthylisocyanate is a known pre-column derivatization reagent for the analysis of amino acids by HPLC.[5][6] It reacts with the primary and secondary amine groups of amino acids to form highly fluorescent and stable naphthylcarbamoyl derivatives.[5] This method offers high sensitivity, allowing for the detection of amino acids in various biological samples.[5][6]
Naphthalene-2,3-dicarboxaldehyde (NDA)
Naphthalene-2,3-dicarboxaldehyde is another fluorogenic reagent that reacts with primary amines in the presence of a cyanide ion to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives.[2] This reaction is rapid and provides sensitive detection for primary amines, making it suitable for the analysis of amino acids and other primary amine-containing biomolecules.[2]
The table below summarizes the key characteristics of these established naphthalene-based derivatizing reagents.
| Reagent | Target Functional Group | Resulting Derivative | Key Advantages |
| 1-Naphthylisocyanate (NIC) | Primary and Secondary Amines | Naphthylcarbamoyl derivatives | High stability, good fluorescence |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amines | Cyanobenz[f]isoindole (CBI) derivatives | Rapid reaction, high sensitivity |
Logical Workflow for Derivatization-Based Biomolecule Analysis
The general workflow for the quantitative analysis of biomolecules using a pre-column derivatization strategy with a fluorescent reagent like NIC or NDA is depicted below. This logical diagram illustrates the key steps from sample preparation to data analysis.
Figure 1. A generalized workflow for the quantitative analysis of biomolecules using pre-column fluorescence derivatization followed by HPLC.
Conclusion
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cellular Imaging with Naphthalene-Based Fluorescent Probes
Introduction: The Versatility of Naphthalene-Based Fluorescent Probes in Cellular Imaging
Naphthalene-based fluorophores have emerged as a significant class of tools for researchers in cell biology and drug development due to their unique photophysical properties and structural versatility.[1] These probes, built upon the naphthalene scaffold, offer a robust platform for the design of sensors that can dynamically report on the intricate and ever-changing microenvironment within living cells.[1][2] Their utility stems from a rigid, conjugated π-electron system that results in high quantum yields and excellent photostability, which are critical for high-quality fluorescence imaging.[1]
The true power of naphthalene probes lies in their sensitivity to the local environment. By strategically modifying the naphthalene core with donor and acceptor groups, we can create probes whose fluorescence characteristics, such as intensity and emission wavelength, are exquisitely sensitive to changes in polarity, viscosity, pH, and the presence of specific ions or biomolecules.[2][3][4] This sensitivity is often governed by photophysical phenomena like Intramolecular Charge Transfer (ICT), Twisted Intramolecular Charge Transfer (TICT), and Photoinduced Electron Transfer (PET), making them powerful tools for elucidating cellular processes.[2][3][4][5]
This guide provides a comprehensive overview of the principles and a detailed protocol for the application of naphthalene-based fluorescent probes in live-cell imaging, designed for researchers, scientists, and drug development professionals.
Core Principles: Understanding the "Why" Behind the "How"
A key feature of many naphthalene-based probes is their solvatochromism, the change in their spectral properties in response to the polarity of the surrounding solvent or cellular microenvironment.[6] This property is particularly valuable for imaging lipid-rich structures like cellular membranes and lipid droplets, which are implicated in numerous metabolic diseases.[7][8] Probes designed with a donor-acceptor architecture often exhibit an ICT mechanism. In a non-polar environment, such as within a lipid droplet, these probes typically display strong fluorescence. Conversely, in a polar, aqueous environment like the cytoplasm, their fluorescence may be quenched or shifted to a different wavelength.[2][7]
Another important class of naphthalene-based probes functions as "molecular rotors" to sense changes in viscosity.[3][4][9] These probes have mobile components that can rotate in low-viscosity environments, leading to non-radiative decay and low fluorescence. In more viscous environments, this rotation is hindered, forcing the molecule to release its energy as fluorescence.[9][10] This allows for the real-time monitoring of intracellular viscosity, a parameter increasingly linked to cellular stress and disease states.
Furthermore, the naphthalene scaffold can be functionalized with specific recognition moieties to create highly selective chemosensors. For example, by incorporating a Schiff base, probes can be designed to selectively bind to metal ions like Al³⁺ and Mg²⁺, resulting in a "turn-on" fluorescence response.[11][12][13] Similarly, probes have been developed to detect biologically important molecules like glutathione (GSH), providing insights into cellular redox status and oxidative stress.[14][15]
Visualizing the Workflow: From Probe to Image
To successfully employ naphthalene-based probes, a systematic workflow is essential. The following diagram illustrates the key stages of a typical cellular imaging experiment.
Caption: A generalized workflow for cellular imaging experiments using naphthalene-based fluorescent probes.
Detailed Protocol for Live-Cell Imaging
This protocol provides a general framework for using naphthalene-based fluorescent probes. It is crucial to note that optimal conditions, particularly probe concentration and incubation time, may vary depending on the specific probe, cell type, and experimental goals.
Materials and Reagents
-
Naphthalene-based fluorescent probe
-
High-purity dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (phenol red-free medium is recommended for imaging to reduce background fluorescence)
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Glass-bottom imaging dishes or chamber slides
-
Confocal laser scanning microscope with appropriate filter sets
Step-by-Step Methodology
-
Probe Stock Solution Preparation:
-
Prepare a stock solution of the naphthalene-based probe, typically at a concentration of 1 mM, in high-purity DMSO.
-
Rationale: DMSO is a common solvent for organic probes, facilitating their dissolution and subsequent dilution in aqueous media. A high concentration stock solution allows for minimal addition of DMSO to the cell culture, reducing potential solvent-induced cytotoxicity.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding and Culture:
-
Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.
-
Rationale: Sub-confluent cells are generally healthier and allow for better visualization of individual cell morphology. Overly confluent cultures can exhibit altered physiology and make imaging of individual cells challenging.
-
Culture the cells in their standard growth medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency.
-
-
Probe Loading and Staining:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed, phenol red-free cell culture medium. The final concentration typically ranges from 1-10 µM.[16] It is highly recommended to perform a concentration optimization experiment for your specific probe and cell line.
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C.[16] The optimal incubation time should also be determined empirically.
-
Rationale: Incubation allows the probe to permeate the cell membrane and accumulate in its target location. The duration should be sufficient for adequate signal but short enough to minimize cytotoxicity.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium.[16]
-
Rationale: Washing is critical to remove excess, unbound probe from the extracellular environment, which significantly reduces background fluorescence and improves the signal-to-noise ratio.[17]
-
-
Imaging:
-
Immediately after washing, add fresh, pre-warmed phenol red-free medium to the cells.
-
Place the imaging dish on the stage of a confocal microscope.[12]
-
Use a low laser power to locate the cells and adjust the focus.[18]
-
Rationale: Minimizing light exposure is crucial to prevent phototoxicity and photobleaching, especially during prolonged imaging sessions.[17][19]
-
Set the excitation and emission wavelengths according to the probe's spectral properties. For many naphthalene-based probes, excitation is in the UV or near-UV range (e.g., ~350-400 nm), with emission in the blue-green region (~450-550 nm).[16] However, these values can vary significantly depending on the probe's specific structure.
-
Adjust the detector gain and pinhole size to achieve a good balance between signal intensity and image resolution.[18]
-
Acquire images using a high-sensitivity camera or photomultiplier tube (PMT).
-
Data Presentation and Interpretation
The data obtained from imaging experiments with naphthalene-based probes can be both qualitative and quantitative.
-
Qualitative Analysis: This involves observing the localization of the probe within the cell, providing insights into its target organelles or structures. For example, a probe that specifically accumulates in lipid droplets will show bright, punctate staining within the cytoplasm.[7][8]
-
Quantitative Analysis: This can involve measuring changes in fluorescence intensity or shifts in the emission spectrum. For ratiometric probes, the ratio of fluorescence intensities at two different wavelengths is calculated to provide a more robust measurement that is less susceptible to variations in probe concentration or excitation intensity.[2]
| Parameter | Description | Typical Application |
| Fluorescence Intensity | The brightness of the fluorescence signal. | Can be used to quantify the concentration of an analyte or to monitor changes in the cellular environment that affect the probe's quantum yield. |
| Emission Wavelength | The peak wavelength of the emitted light. | Shifts in the emission wavelength are indicative of changes in the local environment's polarity or viscosity. |
| Fluorescence Lifetime | The average time the fluorophore remains in the excited state. | Can provide quantitative information about the probe's environment, such as viscosity or binding to macromolecules. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low or No Signal | - Probe concentration is too low.- Incubation time is too short.- Incorrect filter set or laser line.- Photobleaching. | - Increase probe concentration.- Increase incubation time.- Verify the probe's spectral properties and use the correct microscope settings.- Reduce laser power and/or exposure time. |
| High Background | - Incomplete removal of unbound probe.- Probe concentration is too high.- Autofluorescence from cells or medium. | - Perform additional washing steps.- Reduce probe concentration.- Use phenol red-free medium and consider imaging at longer wavelengths if possible. |
| Cell Death/Toxicity | - Probe concentration is too high.- Prolonged incubation time.- Phototoxicity from excessive light exposure. | - Perform a cytotoxicity assay to determine the optimal probe concentration.- Reduce incubation time.- Minimize laser power and exposure time. |
| Non-specific Staining | - Probe aggregation.- Probe binding to unintended cellular components. | - Ensure the probe is fully dissolved in the working solution.- Evaluate the probe's specificity with appropriate controls. |
Conclusion and Future Perspectives
Naphthalene-based fluorescent probes represent a powerful and adaptable class of tools for cellular imaging. Their sensitivity to the cellular microenvironment allows for the dynamic visualization of a wide range of biological processes. As our understanding of the intricate relationship between cellular function and the physicochemical properties of the intracellular environment grows, the demand for sophisticated probes will continue to increase. Future developments in this field will likely focus on creating probes with even greater specificity, photostability, and multiplexing capabilities, further expanding our ability to unravel the complexities of the living cell.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in fluorescent probes for fatty liver imaging by detecting lipid droplets - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01741B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg 2+ and Al 3+ ) and its application in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02101F [pubs.rsc.org]
- 12. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 19. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Synthesis of Chiral Pyrrolidine Derivatives for Drug Development
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, ranking among the most prevalent nitrogen heterocycles in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA)[1][2]. Its non-planar, flexible conformation allows for a three-dimensional exploration of pharmacophore space, making it an ideal building block for designing potent and selective therapeutic agents[2]. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, necessitating the development of robust and efficient stereoselective synthetic methods[3][4]. This guide provides an in-depth overview of key modern strategies for synthesizing enantiomerically pure pyrrolidine derivatives, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
The Strategic Importance of Chiral Pyrrolidines in Medicine
The value of the pyrrolidine scaffold is rooted in its frequent appearance in natural products and its versatile utility in synthetic drugs targeting a wide array of diseases, including viral infections, cancer, and neurodegenerative disorders[3][5]. The precise spatial arrangement of functional groups is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles[2][3].
The development of stereoisomeric drugs is guided by regulatory bodies like the FDA, which emphasize the need to characterize each enantiomer within a drug product[2]. Consequently, synthetic strategies that provide direct access to enantiomerically pure compounds are not merely academically interesting; they are a fundamental requirement for efficient and safe drug development. This document details three principal and field-proven approaches: Asymmetric Organocatalysis, Chiral Auxiliary-Mediated Cycloadditions, and Transition-Metal-Catalyzed Reactions.
General Workflow: From Synthesis to Drug Candidate
The journey from a synthetic concept to a viable drug candidate involves a multi-stage process where the stereoselective synthesis of the core scaffold is a critical first step.
Figure 1: High-level workflow from chiral pyrrolidine synthesis to drug candidate selection.
Asymmetric Organocatalysis: The Proline Revolution
The advent of modern asymmetric organocatalysis was marked by the discovery that simple, chiral organic molecules like the amino acid L-proline could catalyze complex reactions with high enantioselectivity[6][7][8]. This approach avoids the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry.
Mechanistic Principle: Enamine and H-Bonding Synergy
Proline and its derivatives are uniquely effective due to a combination of two key features:
-
Secondary Amine: The pyrrolidine's secondary amine reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and its rigid structure helps dictate the facial selectivity of the subsequent reaction[6][8].
-
Carboxylic Acid (or H-bond donor): The carboxylic acid group in proline acts as an intramolecular Brønsted acid/base and can coordinate the electrophile via hydrogen bonding, positioning it for a stereoselective attack on one specific face of the enamine[6][8].
In more advanced catalysts, such as the Hayashi-Jørgensen diarylprolinol silyl ethers, the bulky diarylprolinol group provides steric shielding to control the approach of the electrophile, while the hydroxyl group (or its ether derivative) plays a role similar to the carboxylic acid[7][9].
Figure 2: Catalytic cycle for a Proline-catalyzed asymmetric Michael addition.
Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol describes a representative organocatalytic method for synthesizing a highly functionalized chiral pyrrolidine precursor.
Materials:
-
(E)-β-Nitrostyrene
-
Propanal
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Toluene (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol, Dichloromethane (DCM), Ethyl Acetate, Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl), Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (E)-β-nitrostyrene (1.0 mmol, 1.0 eq). Dissolve in 5 mL of anhydrous toluene.
-
Catalyst Addition: Add the Hayashi-Jørgensen catalyst (0.1 mmol, 10 mol%). Stir the solution for 5 minutes at room temperature.
-
Nucleophile Addition: Add propanal (3.0 mmol, 3.0 eq) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.
-
Reductive Workup (Step 1): Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly add 10 mL of methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄) (2.0 mmol, 2.0 eq) to reduce the aldehyde in situ to the corresponding alcohol. This prevents side reactions and simplifies purification.
-
Quenching: After stirring for 1 hour at 0 °C, slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitro alcohol. This intermediate can then be cyclized to the corresponding chiral pyrrolidine via reduction of the nitro group followed by intramolecular cyclization.
Data and Insights
The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. Proline itself is effective, but more sterically demanding catalysts often provide superior results.
| Catalyst | Substrate 1 (Aldehyde) | Substrate 2 (Nitroalkene) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| L-Proline | Cyclohexanone | β-Nitrostyrene | 95 | 95:5 | 20 | [10] |
| (S)-Proline | Propanal | β-Nitrostyrene | 71 | >20:1 | 99 | [8] |
| Hayashi-Jørgensen Catalyst | Propanal | β-Nitrostyrene | 97 | 93:7 | 98 | [9] |
Causality Behind Choices:
-
Catalyst: The bulky diphenylprolinol silyl ether catalyst provides a highly constrained chiral environment, leading to excellent diastereo- and enantioselectivity, far exceeding that of simple proline in many cases[9].
-
Solvent: A non-polar solvent like toluene is often used to promote the hydrogen-bonding interactions crucial for stereocontrol.
-
Excess Aldehyde: Using an excess of the aldehyde component pushes the equilibrium towards the formation of the enamine, increasing the reaction rate.
Chiral Auxiliary-Mediated Synthesis
This strategy involves covalently attaching a chiral molecule (the auxiliary) to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse[11]. Oppolzer's camphorsultam is a highly effective auxiliary for reactions like 1,3-dipolar cycloadditions[12].
Protocol: Diastereoselective 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of a key chiral pyrrolidine intermediate for the drug Upadacitinib, demonstrating the power of an auxiliary-controlled reaction[12].
Materials:
-
(Z)-N-((E)-4-ethoxy-4-oxobut-2-en-1-ylidene)aniline oxide (azomethine ylide precursor)
-
Acryloyl derivative of Oppolzer's camphorsultam (dipolarophile)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc) / Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the chiral acryloyl sultam (1.0 eq) in a 1:1 mixture of EtOAc/THF.
-
Cycloaddition: Add the azomethine ylide precursor (1.1 eq) to the solution. Add a catalytic amount of TFA (5 mol%).
-
Reaction Conditions: Stir the mixture at 0 °C. The chiral sultam auxiliary effectively shields one face of the double bond, forcing the dipole to approach from the less hindered si-face[12].
-
Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 5-6 hours).
-
Auxiliary Cleavage: Upon completion, concentrate the reaction mixture. Dissolve the crude product in THF/water and add aqueous lithium hydroxide (LiOH) to hydrolyze the amide bond, cleaving the chiral auxiliary.
-
Workup and Purification: Acidify the mixture and extract the desired carboxylic acid product. The water-soluble chiral auxiliary can be recovered from the aqueous layer. Purify the product acid by crystallization or chromatography.
Expected Outcome: This method yields the 3,4-syn substituted pyrrolidine with high diastereoselectivity and enantioselectivity (er > 98:2), providing a crucial building block for further synthesis[12].
Transition-Metal Catalysis
Palladium, rhodium, and iridium complexes are powerful catalysts for constructing chiral pyrrolidines[13]. Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a particularly elegant method for forming the five-membered ring in a single, highly stereoselective step[14].
Mechanistic Principle: Asymmetric [3+2] Cycloaddition
The catalytic cycle involves the oxidative addition of a TMM precursor to a Pd(0) complex, forming a zwitterionic π-allyl palladium intermediate. A chiral phosphoramidite ligand coordinates to the palladium, creating a chiral environment. The imine substrate coordinates and inserts, followed by reductive elimination to close the ring and regenerate the Pd(0) catalyst[14].
Figure 3: Simplified catalytic cycle for Pd-catalyzed [3+2] cycloaddition of TMM with an imine.
Representative Data for Catalytic Methods
Various catalytic systems offer unique advantages in accessing diverse pyrrolidine structures.
| Catalytic Method | Catalyst / Ligand | Key Transformation | Yield (%) | ee (%) | Reference |
| Pd-Catalyzed [3+2] Cycloaddition | Pd₂(dba)₃ / Phosphoramidite L12 | TMM + Tosyl Imine | 76 | 84 | [14] |
| Rh-Catalyzed C-H Insertion | Rh₂(S-DOSP)₄ | Diazo compound + N-Boc-pyrrolidine | up to 94 | up to 98 | [15] |
| Ir-Catalyzed Annulation | Iridacycle Complex | Racemic diol + Primary amine | up to 99 | up to 99 | [13] |
Expert Insights:
-
Ligand is Key: In transition-metal catalysis, the chiral ligand (e.g., phosphoramidites, BOX, chiral dienes) is the primary source of stereocontrol. Ligand screening is an essential part of methods development.
-
Substrate Scope: Each catalytic system has a different substrate scope. For example, the Pd-TMM cycloaddition is excellent for methylene-pyrrolidines[14], while Rh-catalyzed C-H insertion is powerful for creating 2,5-disubstituted pyrrolidines[15].
Conclusion
The stereoselective synthesis of chiral pyrrolidines is a cornerstone of modern drug discovery. Organocatalysis, chiral auxiliaries, and transition-metal catalysis represent three complementary and powerful platforms for accessing these critical scaffolds. The choice of methodology depends on the desired substitution pattern, scalability, and the specific stereochemical challenges of the target molecule. By understanding the mechanistic principles behind these reactions and carefully optimizing protocols, researchers can efficiently generate libraries of chiral pyrrolidine derivatives, accelerating the discovery of next-generation therapeutics.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Development of a Novel Fluorescent Biosensor Platform Using a 1-(1-Naphthyl)pyrrolidine-Based Probe
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the design, synthesis, and application of a novel fluorescent biosensor platform utilizing 1-(1-Naphthyl)pyrrolidine (NPP) as a core signaling element. We move beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that researchers can not only replicate the protocol but also adapt it for their specific needs. The naphthalene moiety serves as a robust fluorophore, while the pyrrolidine ring offers a versatile anchor for chemical modification and bioconjugation. This guide details the synthesis of a functionalized NPP derivative, its conjugation to a biorecognition molecule (using a DNA oligonucleotide as a primary example), sensor fabrication, and a validated protocol for analyte detection.
Introduction: The Rationale for an NPP-Based Biosensor
Fluorescent biosensors are indispensable tools in modern research, enabling the real-time, high-sensitivity detection of biological molecules and processes.[1][2] The core of such a sensor is the fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. The properties of this emission (intensity, lifetime, polarization) can be designed to change upon interaction with a target analyte.
While genetically encoded fluorescent proteins are common, small-molecule fluorophores offer distinct advantages, including high photostability, quantum yields, and a smaller size that minimizes steric hindrance.[1] The this compound scaffold is a compelling candidate for developing such probes. The naphthalene group is an intrinsically fluorescent aromatic system, and its photophysical properties are sensitive to the local chemical environment.[3] The pyrrolidine ring is a saturated heterocycle that serves two key purposes: it can be readily functionalized to create a linker for covalent attachment to other molecules, and its presence influences the electronic properties of the naphthalene ring system.[4]
This application note details a framework for creating a biosensor where an NPP-derived probe is conjugated to a single-stranded DNA (ssDNA) oligonucleotide for the specific detection of a complementary DNA sequence. The principles outlined, however, are broadly applicable to other affinity-based systems, such as antibody-antigen or enzyme-substrate interactions.
Principle of Detection: Proximity-Induced Fluorescence Modulation
The proposed biosensor operates on the principle of proximity-induced fluorescence modulation. The NPP-conjugated ssDNA probe is designed to exist in a conformation that partially quenches the naphthalene fluorescence in the absence of the target. Upon hybridization with the complementary target DNA strand, the probe undergoes a conformational change, altering the local environment of the NPP moiety. This change alleviates the quenching effect, resulting in a quantifiable increase in fluorescence intensity—a "turn-on" signal—that is directly proportional to the concentration of the target analyte.
Caption: Proposed signaling mechanism for the NPP-based biosensor.
Part I: Synthesis of a Functionalized NPP Probe
Expert Rationale: The foundational molecule, this compound, lacks a functional group suitable for direct, stable conjugation to biomolecules. To overcome this, we must introduce a linker arm terminating in a reactive group, such as a carboxylic acid. This allows for robust covalent bond formation with primary amines on biomolecules using well-established carbodiimide (EDC) chemistry. We will synthesize 4-(4-(naphthalen-1-yl)pyrrolidin-1-yl)-4-oxobutanoic acid as our functionalized probe.
Protocol 1.1: Synthesis of the Carboxy-Functionalized NPP Probe
Materials:
-
This compound (CAS: 82238-92-4)[5]
-
Succinic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware for organic synthesis, magnetic stirrer, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 30 mL of anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add 1.2 equivalents of succinic anhydride followed by 1.5 equivalents of triethylamine. The TEA acts as a base to catalyze the ring-opening of the anhydride by the secondary amine of the pyrrolidine.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer twice with 20 mL of 1M HCl to remove unreacted TEA and other basic impurities.
-
Wash once with 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the DCM solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure carboxylated NPP probe.
-
Part II: Biosensor Fabrication
Expert Rationale: This section details the covalent immobilization of the biorecognition element (an amino-modified ssDNA oligo) onto a surface and the subsequent conjugation of our synthesized NPP probe. Amine-coated 96-well plates are used as a convenient, high-throughput substrate. Glutaraldehyde is employed as a homobifunctional crosslinker, bridging the surface amine groups to the amine group on the ssDNA probe.
Caption: Workflow for the fabrication of the NPP-DNA biosensor.
Protocol 2.1: Immobilization and Conjugation on a 96-Well Plate
Materials:
-
Amine-coated 96-well microplates
-
Glutaraldehyde solution (2.5% in PBS)
-
Amino-modified ssDNA probe (specific to your target), 10 µM in PBS
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA), 1% solution in PBS
-
Synthesized Carboxy-NPP Probe
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Surface Activation: Add 100 µL of 2.5% glutaraldehyde solution to each well. Incubate for 1 hour at room temperature. Wash each well 3 times with PBS.
-
Causality: Glutaraldehyde's two aldehyde groups react with amines. One binds to the plate surface, leaving the other free to bind the DNA probe.
-
-
Probe Immobilization: Add 100 µL of the 10 µM amino-ssDNA probe solution to each well. Incubate for 2 hours at 37°C or overnight at 4°C. Wash 3 times with PBS.
-
Blocking: Add 200 µL of 1% BSA solution to each well. Incubate for 1 hour at room temperature. This step is critical to prevent non-specific binding of the target analyte to the well surface, reducing background signal. Wash 3 times with PBS.
-
NPP Probe Conjugation:
-
Prepare a 10 mM solution of the Carboxy-NPP probe in Activation Buffer.
-
Add EDC (to a final concentration of 40 mM) and NHS (to 10 mM) to the NPP solution. Let it react for 15 minutes to activate the carboxyl group.
-
Self-Validation: This two-step EDC/NHS process is more efficient and creates a more stable amine-reactive ester compared to using EDC alone.
-
Remove the blocking solution from the wells and immediately add 100 µL of the activated NPP probe solution.
-
Incubate for 2 hours at room temperature.
-
-
Final Wash: Wash the wells 5 times with PBS containing 0.05% Tween-20 (PBST), followed by 3 washes with pure PBS to remove any unbound NPP probe. The plate is now ready for use.
Part III: Analyte Detection Protocol
Expert Rationale: This protocol outlines the steps for using the fabricated biosensor to detect a target DNA sequence. The choice of hybridization buffer and temperature is crucial for ensuring specificity. High salt concentrations shield the negative charges of the DNA backbone, facilitating hybridization, while the temperature is kept just below the melting temperature (Tm) of the probe-target duplex to maximize binding while minimizing non-specific interactions.
Protocol 3.1: Target DNA Detection
Materials:
-
Fabricated NPP-DNA biosensor plate
-
Target DNA, serially diluted in hybridization buffer
-
Hybridization Buffer (e.g., 2x SSC buffer)
-
Non-Complementary DNA (for negative control)
-
Fluorescence plate reader (with excitation/emission wavelengths suitable for naphthalene, typically ~280 nm excitation and ~335 nm emission).[3]
Procedure:
-
Sample Preparation: Prepare serial dilutions of your target DNA in hybridization buffer. Recommended concentrations might range from 1 µM down to 1 pM to determine the linear range and limit of detection.
-
Control Wells: Prepare control wells containing:
-
Blank: 100 µL of hybridization buffer only.
-
Negative Control: 100 µL of the non-complementary DNA at the highest concentration used for the target.
-
-
Incubation: Add 100 µL of each sample/control to the appropriate wells on the sensor plate. Incubate for 1 hour at a temperature optimized for your specific DNA probe sequence (e.g., 42-55°C).
-
Washing: Wash the wells 3 times with hybridization buffer to remove unbound target DNA.
-
Measurement: Add 100 µL of fresh hybridization buffer to each well. Read the fluorescence intensity on a plate reader.
Data Analysis and Performance
The raw fluorescence data should be processed by subtracting the average intensity of the blank wells. A standard curve can be generated by plotting the background-subtracted fluorescence intensity against the known concentrations of the target analyte.
Key Performance Metrics
| Parameter | Description | Typical Expected Value |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the blank. Often calculated as 3 x (Standard Deviation of Blank) / (Slope of the linear curve).[6][7] | Low nanomolar (nM) to high picomolar (pM) range |
| Linear Range | The concentration range over which the fluorescence signal is directly proportional to the analyte concentration. | 2-3 orders of magnitude |
| Specificity | The ability to detect the target analyte without interference from similar molecules. Assessed by comparing the signal from the target to that from the negative control. | >10-fold higher signal for target vs. non-complementary sequence |
References
- 1. Next-generation Genetically Encoded Fluorescent Biosensors Illuminate Cell Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescent Biosensors for Detection Vital Body Fluids’ Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Green synthesis of naphthyl derivative as an optical sensor for the detection of l-carnitine in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: 1-(1-Naphthyl)pyrrolidine as a Versatile Building Block for High-Performance Hole Transport Materials in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the synthesis and characterization of a novel hole-transporting material (HTM) for organic light-emitting diodes (OLEDs) utilizing 1-(1-Naphthyl)pyrrolidine as a key building block. The incorporation of the this compound moiety into a triarylamine structure offers a promising avenue for developing HTMs with desirable thermal stability, amorphous morphology, and electronic properties for efficient hole injection and transport. This document provides a comprehensive, step-by-step protocol for the synthesis of a model compound, 4,4'-bis(1-(1-naphthyl)pyrrolidin-1-yl)-1,1'-biphenyl, via a palladium-catalyzed Buchwald-Hartwig amination. Furthermore, it outlines the expected photophysical and electrochemical properties and discusses the integration of this material into a multilayer OLED device.
Introduction: The Critical Role of Hole Transport Materials
The performance of OLEDs is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within the device. The hole transport layer (HTL) plays a pivotal role in facilitating the efficient transport of holes from the anode to the emissive layer while simultaneously blocking the leakage of electrons to the anode. Triarylamine derivatives are a prominent class of materials used as HTLs due to their high hole mobility, excellent film-forming properties, and thermal stability.[1]
The this compound scaffold presents an attractive structural motif for the design of novel HTMs. The naphthyl group contributes to a high glass transition temperature (Tg), which is essential for the morphological stability and long operational lifetime of OLED devices. The pyrrolidine ring, a saturated heterocycle, can enhance solubility and promote the formation of stable amorphous films, thereby preventing crystallization that can lead to device failure.[2] The nitrogen atom within the pyrrolidine ring provides the necessary electron-donating character for efficient hole transport.
This application note will guide researchers through the synthesis of a representative HTM, 4,4'-bis(1-(1-naphthyl)pyrrolidin-1-yl)-1,1'-biphenyl, and provide insights into its characterization and application in OLEDs.
Synthetic Strategy: Buchwald-Hartwig Amination
The synthesis of the target HTM is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[3] This method is widely employed in the synthesis of triarylamines for OLEDs due to its high efficiency and tolerance of a broad range of functional groups. The reaction couples this compound with a dihaloaromatic core, in this case, 4,4'-dibromo-1,1'-biphenyl.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 82238-92-4 | 197.27 | >98% | Major Supplier |
| 4,4'-Dibromo-1,1'-biphenyl | 92-86-4 | 312.00 | >99% | Major Supplier |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | >98% | Major Supplier |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 13716-12-6 | 202.29 | >98% | Major Supplier |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | >98% | Major Supplier |
| Anhydrous Toluene | 108-88-3 | 92.14 | >99.8% | Major Supplier |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL Schlenk flask, combine 4,4'-dibromo-1,1'-biphenyl (1.56 g, 5.0 mmol), this compound (2.17 g, 11.0 mmol), and sodium tert-butoxide (1.25 g, 13.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask via syringe.
-
Catalyst Preparation: In a separate glovebox or under an argon atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (45 mg, 0.2 mmol) and tri(tert-butyl)phosphine (81 mg, 0.4 mmol) in anhydrous toluene (10 mL).
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours under a positive pressure of argon.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to yield the pure product as a white to off-white solid.
Expected Results and Characterization
The successful synthesis of 4,4'-bis(1-(1-naphthyl)pyrrolidin-1-yl)-1,1'-biphenyl should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the target molecule.
-
UV-Vis Spectroscopy: To determine the absorption properties and estimate the optical bandgap. The absorption spectrum in a dilute solution (e.g., dichloromethane) is expected to show characteristic π-π* transitions.
-
Photoluminescence (PL) Spectroscopy: To investigate the emissive properties. As an HTM, strong emission is not a primary requirement, but understanding its photoluminescence is important for device engineering.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels. The HOMO level is particularly crucial for assessing the energy barrier for hole injection from the anode (typically ITO). A suitable HOMO level for an HTM is generally in the range of -5.0 to -5.5 eV.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature (Tg). A high Tg (typically > 100 °C) is indicative of good morphological stability.
| Property | Expected Value/Characteristic |
| Appearance | White to off-white solid |
| HOMO Level | -5.2 to -5.6 eV |
| LUMO Level | -2.0 to -2.4 eV |
| Glass Transition (Tg) | > 120 °C |
| Decomposition Temp (Td) | > 350 °C (at 5% weight loss) |
Application in a Multilayer OLED Device
The synthesized HTM can be incorporated into a standard multilayer OLED structure via thermal evaporation in a high-vacuum chamber.
Device Fabrication Protocol
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.
-
Hole Transport Layer (HTL): Deposit a thin film (typically 30-50 nm) of the synthesized 4,4'-bis(1-(1-naphthyl)pyrrolidin-1-yl)-1,1'-biphenyl via thermal evaporation.
-
Emissive Layer (EML): Deposit the emissive layer (e.g., a host material doped with a fluorescent or phosphorescent emitter).
-
Electron Transport Layer (ETL): Deposit an electron-transporting material (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃).
-
Cathode Deposition: Deposit the cathode (e.g., LiF/Al) through a shadow mask to define the active area of the device.
Performance Evaluation
The performance of the fabricated OLED device should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE). A successful HTM derived from this compound is expected to contribute to a device with low turn-on voltage, high luminance, and high efficiency.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of high-performance hole-transporting materials for OLED applications. The synthetic protocol outlined in this application note, based on the robust Buchwald-Hartwig amination, provides a reliable method for accessing novel triarylamine-based HTMs. The incorporation of the this compound moiety is anticipated to impart favorable thermal and morphological properties, leading to the fabrication of efficient and stable OLED devices. This guide offers a solid foundation for researchers to explore the potential of this and related compounds in the advancement of organic electronics.
References
analytical techniques for monitoring reactions involving 1-(1-Naphthyl)pyrrolidine
An Application Guide to Analytical Techniques for Monitoring Reactions Involving 1-(1-Naphthyl)pyrrolidine
Introduction: The Analytical Imperative in Pyrrolidine Synthesis
This compound is a heterocyclic compound featuring a pyrrolidine ring attached to a naphthalene moiety. This structural motif is relevant in medicinal chemistry and materials science, often serving as a key intermediate or a scaffold in the synthesis of more complex molecules.[1] The pyrrolidine ring is a privileged structure in many biologically active compounds and organocatalysts.[2][3] Effective synthesis of derivatives requires precise control over reaction conditions to maximize yield, minimize byproduct formation, and, in the case of chiral synthesis, control stereoselectivity.[4]
Real-time reaction monitoring is indispensable for achieving these goals. It provides critical data for understanding reaction kinetics, identifying transient intermediates, and ensuring batch-to-batch consistency. This guide details the application of primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for monitoring reactions involving this compound. The focus is on the practical application and causal reasoning behind protocol design, ensuring robust and reliable data generation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is arguably the most versatile technique for reaction monitoring, offering excellent resolution, sensitivity, and quantitative accuracy for a wide range of non-volatile and thermally labile compounds. It is ideal for tracking the consumption of starting materials and the formation of products and impurities over time.
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound and its derivatives, which possess moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5] More polar compounds elute earlier, while less polar compounds are retained longer. The naphthyl group provides a strong chromophore, making UV detection highly effective.[6]
Workflow for HPLC Method Development and Reaction Monitoring
Caption: HPLC workflow from method development to kinetic analysis.
Protocol 1: Reversed-Phase HPLC for Achiral Analysis
This protocol is designed for monitoring reaction progress and purity.
1. Instrumentation and Consumables:
- HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Acetonitrile.
- Sample Diluent: 50:50 Acetonitrile/Water.
2. Chromatographic Conditions:
- Rationale: A gradient elution is employed to effectively separate compounds with differing polarities, which is common in a reaction mixture containing starting materials, intermediates, and products. Formic acid is added to the mobile phase to improve peak shape by ensuring the amine functionality of the pyrrolidine is protonated.[7]
| Parameter | Setting | Justification |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing resolution and run time. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection λ | 230 nm | The naphthyl moiety exhibits strong absorbance at this wavelength.[6] |
| Injection Vol. | 5 µL | A small volume to prevent column overloading. |
| Gradient | 0-2 min: 30% B | Initial hold to equilibrate the column. |
| 2-15 min: 30% to 95% B | Ramping gradient to elute compounds of increasing hydrophobicity. | |
| 15-18 min: 95% B | Column wash to remove strongly retained components. | |
| 18-20 min: 95% to 30% B | Return to initial conditions. | |
| 20-25 min: 30% B | Re-equilibration for the next injection. |
3. Sample Preparation and Analysis:
- At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
- Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of the sample diluent. This stops the reaction and prepares the sample for analysis.
- If necessary, filter the sample through a 0.45 µm syringe filter.
- Inject the prepared sample onto the HPLC system.
- Self-Validation: An internal standard (a stable, non-reactive compound with a distinct retention time) should be added to the diluent to correct for variations in injection volume and sample preparation, thereby enhancing quantitative accuracy.
Protocol 2: Chiral HPLC for Enantioselective Reactions
Many syntheses involving pyrrolidine scaffolds are asymmetric.[8] Chiral HPLC is essential to determine the enantiomeric excess (ee) of the product.
1. Instrumentation and Consumables:
- HPLC system as described above.
- Column: Polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or ID.[9]
- Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[10]
2. Chromatographic Conditions:
- Rationale: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. Normal-phase chromatography with nonpolar mobile phases is typically more effective for these columns. The choice of alcohol modifier and additive is critical for achieving resolution.
| Parameter | Setting | Justification |
| Column | Chiralpak® ID (250 mm x 4.6 mm) | Amylose-based CSP effective for a wide range of chiral compounds.[9] |
| Mobile Phase | 90:10 (v/v) n-Hexane / Isopropanol | Isocratic elution is standard for chiral separations. The ratio is optimized to achieve baseline resolution. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance interaction with the CSP and improve resolution. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral recognition; consistency is key. |
| Detection λ | 230 nm | As per the achiral method. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for analyzing starting materials, certain products, and volatile impurities. The mass spectrometer provides definitive structural information based on fragmentation patterns.
Principle of Operation
GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a long capillary column.[11] After separation, compounds enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be used for identification by comparison to spectral libraries.[12]
Protocol 3: General Purpose GC-MS Analysis
This method is suitable for assessing the purity of starting materials and identifying reaction components.
1. Instrumentation and Consumables:
- GC system equipped with an autosampler and a mass selective detector (MSD).
- Column: HP-5MS (or equivalent 5% phenyl methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
- Carrier Gas: Helium, constant flow mode.
2. GC-MS Conditions:
- Rationale: A non-polar HP-5MS column is a robust, general-purpose column that separates compounds primarily by their boiling points. The temperature program starts at a low temperature to resolve volatile impurities and ramps up to elute higher-boiling compounds like this compound.
| Parameter | Setting | Justification |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for major components. |
| Carrier Gas Flow | 1.0 mL/min (Helium) | Optimal flow rate for column efficiency. |
| Oven Program | Initial: 100 °C, hold 1 min | Allows for separation of low-boiling point solvents. |
| Ramp: 15 °C/min to 300 °C | A moderate ramp rate to separate a range of components.[13] | |
| Final Hold: 300 °C for 5 min | Ensures all high-boiling components are eluted from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40-500 | Covers the expected mass range of the parent compound and its fragments. |
NMR Spectroscopy: The Key to In-Situ Monitoring and Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information and to monitor reactions non-invasively and in real-time.[14] For reactions involving this compound, ¹H NMR is particularly powerful.
Principle of Operation
NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, specific nuclei absorb energy at characteristic frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure. The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, making it inherently quantitative without the need for calibration curves.[15]
Protocol 4: In-Situ ¹H NMR Reaction Monitoring
This protocol allows for the direct observation of reactant consumption and product formation as the reaction happens.
1. Sample Preparation:
- In a clean vial, prepare the reaction mixture using deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction chemistry.
- Include a small amount of an internal standard (e.g., tetramethylsilane (TMS) for chemical shift referencing, or a stable compound like 1,3,5-trimethoxybenzene for quantitative analysis) of known concentration.
- Transfer the mixture to a standard 5 mm NMR tube.
2. NMR Acquisition:
- Place the NMR tube in the spectrometer, which has been pre-shimmed and locked onto the deuterated solvent signal.
- Acquire an initial ¹H NMR spectrum at t=0.
- Continue to acquire spectra at regular time intervals (e.g., every 15 minutes) for the duration of the reaction.[16]
3. Data Analysis:
- Process each spectrum (Fourier transform, phase correction, baseline correction).
- Identify diagnostic peaks for the starting material and the product. For this compound, the aromatic protons of the naphthyl group and the aliphatic protons of the pyrrolidine ring are excellent reporters.
- Integrate the area of a well-resolved reactant peak and a well-resolved product peak in each spectrum.
- Calculate the reaction conversion at each time point using the following formula:
- Conversion (%) = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100
- (Note: This assumes a 1:1 stoichiometry and an equal number of protons in the integrated regions. Adjustments are needed for other cases, or by normalizing to the internal standard.)
| Moiety | Typical ¹H NMR Chemical Shift (ppm) | Notes |
| Naphthyl-H | 7.0 - 8.5 | Complex multiplet region, sensitive to substitution. Changes here confirm reaction at the aromatic ring. |
| Pyrrolidine-H (α to N) | 3.0 - 3.5 | Often triplets or multiplets. Their chemical shift is sensitive to the electronic environment of the nitrogen. |
| Pyrrolidine-H (β to N) | 1.8 - 2.2 | Typically multiplets. Changes here can indicate conformational changes or reactions on the ring. |
(Note: These are approximate shifts and will vary based on solvent and molecular structure.[17])
UV-Vis Spectroscopy: A Rapid Method for Quantitative Estimation
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for quantifying compounds that absorb light in the ultraviolet or visible range. Due to the highly conjugated naphthalene system, this compound has a strong UV absorbance, making this technique suitable for concentration measurements.[18]
Principle of Operation
The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[19] Its primary limitation is a lack of specificity; it cannot easily distinguish between different compounds with overlapping absorption spectra.[20]
Protocol 5: Quantitative Analysis via Calibration Curve
This method is best for simple reactions where the product spectrum is significantly different from the reactant, or for measuring the concentration of the starting material in stock solutions.
1. Determine the Wavelength of Maximum Absorbance (λmax):
- Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
- Scan the absorbance of the solution from approximately 200 nm to 400 nm to find the λmax, which is the wavelength where the compound absorbs most strongly. For naphthyl systems, this is often in the 220-330 nm range.[18]
2. Prepare a Calibration Curve:
- Create a series of standard solutions of the pure compound with known concentrations (e.g., 1, 5, 10, 15, 20 µg/mL).
- Measure the absorbance of each standard solution at the predetermined λmax.
- Plot a graph of Absorbance vs. Concentration. It should be a straight line passing through the origin.
- Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.
3. Analyze Reaction Aliquots:
- At a given time point, take a reaction aliquot and dilute it precisely with the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.
- Measure the absorbance of the diluted aliquot at λmax.
- Calculate the concentration in the diluted aliquot using the calibration curve equation.
- Factor in the dilution to determine the original concentration in the reaction mixture.
| Concentration (µg/mL) | Absorbance at λmax (a.u.) |
| 1.0 | 0.152 |
| 5.0 | 0.755 |
| 10.0 | 1.510 |
| 15.0 | 2.265 |
(Table: Example data for a UV-Vis calibration curve.)
Conclusion: An Integrated Analytical Strategy
The choice of analytical technique depends on the specific goals of the analysis. No single method is universally superior; rather, they are complementary tools in the chemist's arsenal. A robust reaction monitoring strategy often involves a combination of these techniques.
Caption: Decision-making for selecting the appropriate analytical technique.
For instance, a typical workflow might begin with rapid checks using UV-Vis or TLC. For detailed kinetic analysis and purity assessment, RP-HPLC is the method of choice. If the product is chiral, chiral HPLC is essential. When definitive structural confirmation of products and byproducts is needed, or for real-time, non-invasive monitoring, NMR and GC-MS are invaluable. By judiciously selecting and combining these techniques, researchers can gain a comprehensive understanding of reactions involving this compound, leading to more efficient, controlled, and reproducible chemical syntheses.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. annexpublishers.com [annexpublishers.com]
- 13. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asahilab.co.jp [asahilab.co.jp]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve the yield and purity of 1-(1-Naphthyl)pyrrolidine synthesis
Welcome to the technical support center for the synthesis of 1-(1-Naphthyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize the yield and purity of your synthesis.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity. This guide will explore the two primary synthetic routes: the Buchwald-Hartwig amination and reductive amination. We will delve into the mechanistic underpinnings of each method, offering insights into common pitfalls and strategies for overcoming them.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Part 1: Buchwald-Hartwig Amination Route
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond between 1-bromonaphthalene and pyrrolidine.[1][2] However, its success is highly dependent on the careful selection of reaction components.
Question 1: My Buchwald-Hartwig reaction has a low yield or has failed completely. What are the most common causes?
Answer:
Low or no yield in a Buchwald-Hartwig amination can typically be attributed to one or more of the following factors:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to air and moisture. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can stall the catalytic cycle. Consider using a pre-formed Pd(0) catalyst or a precatalyst that is known to readily form the active species.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For the coupling of a secondary amine like pyrrolidine with an aryl bromide, sterically hindered biaryl phosphine ligands such as XPhos or BINAP are often effective.[3]
-
Incorrect Base: The base plays a critical role in the deprotonation of the amine and the catalyst complex. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this reaction. Weaker bases like carbonates are often insufficient.
-
Solvent Issues: The solvent must be anhydrous and capable of solubilizing the reactants. Toluene and 1,4-dioxane are commonly used. However, be aware that certain solvents like chlorinated hydrocarbons and acetonitrile can inhibit the palladium catalyst.
-
Substrate Quality: Ensure that your 1-bromonaphthalene and pyrrolidine are pure. Impurities in the starting materials can poison the catalyst.
Question 2: I am observing a significant amount of naphthalene as a byproduct. What is causing this and how can I prevent it?
Answer:
The formation of naphthalene is a result of a common side reaction in the Buchwald-Hartwig amination known as hydrodehalogenation , where the bromo group is replaced by a hydrogen atom.[1] This occurs when the palladium-aryl intermediate undergoes β-hydride elimination from the amido complex, followed by reductive elimination.
To minimize hydrodehalogenation:
-
Optimize the Ligand: Bulky, electron-rich phosphine ligands can promote reductive elimination of the desired product over side reactions.
-
Control the Temperature: Higher temperatures can sometimes favor hydrodehalogenation. Try running the reaction at a lower temperature for a longer period.
-
Use the Correct Stoichiometry: An excess of the amine can sometimes contribute to side reactions. Use a slight excess (e.g., 1.1-1.2 equivalents) of pyrrolidine.
Question 3: My purification by column chromatography is difficult, and the product is not pure. What can I do?
Answer:
This compound is a basic amine, which can lead to tailing on standard silica gel columns due to strong interactions with the acidic silanol groups. To improve purification:
-
Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to your eluent system (e.g., hexane/ethyl acetate). This will compete with your product for binding to the acidic sites on the silica gel, resulting in better peak shape.
-
Consider an Alternative Stationary Phase: Basic alumina or amine-functionalized silica gel can be used as the stationary phase to minimize interactions with the basic product.
-
Dry Loading: If your crude product has low solubility in the initial eluent, consider dry loading. Dissolve the crude material in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
A typical eluent system for flash chromatography of this compound on silica gel is a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing). The Rf value of the product in 10% ethyl acetate/hexanes is typically in the range of 0.3-0.4.
Part 2: Reductive Amination Route
Reductive amination offers an alternative pathway, involving the reaction of 1-naphthaldehyde with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.[4][5]
Question 1: My reductive amination is giving a low yield of the desired product. What are the key parameters to check?
Answer:
Low yields in reductive amination are often related to the following:
-
Inefficient Iminium Ion Formation: The initial condensation between the aldehyde and the amine is a crucial equilibrium step. This reaction is often catalyzed by a mild acid. Adding a catalytic amount of acetic acid can significantly improve the rate of iminium ion formation.
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and effective. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde, leading to the formation of 1-naphthalenemethanol as a byproduct. If using NaBH₄, it is best to pre-form the imine before adding the reducing agent.[4]
-
Reaction pH: The pH of the reaction is critical. The reaction should be slightly acidic (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with NaBH(OAc)₃.
Question 2: I am seeing unreacted 1-naphthaldehyde and/or 1-naphthalenemethanol in my final product mixture. How can I address this?
Answer:
-
Unreacted 1-naphthaldehyde: This indicates that the initial iminium ion formation is slow or incomplete. As mentioned above, adding a catalytic amount of acetic acid should improve this. You can also try increasing the reaction time or using a slight excess of pyrrolidine.
-
Formation of 1-naphthalenemethanol: This byproduct arises from the reduction of the starting aldehyde by the reducing agent. This is more common when using a less selective reducing agent like NaBH₄.[4] To avoid this, switch to a more selective reagent like NaBH(OAc)₃. If you must use NaBH₄, allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to form the imine before adding the NaBH₄.
Data Presentation
The choice of ligand in the Buchwald-Hartwig amination has a significant impact on the reaction yield. Below is a table summarizing representative yields for the coupling of aryl halides with amines using different generations of phosphine ligands. While not specific to this compound, this data illustrates general trends.
| Catalyst Generation | Ligand Example | Typical Substrates | Representative Yield |
| First Generation | P(o-tolyl)₃ | Aryl bromides, secondary amines | Moderate |
| Second Generation | BINAP, DPPF | Aryl iodides/triflates, primary amines | Good to Excellent |
| Third Generation | XPhos, RuPhos | Aryl chlorides, hindered amines | Excellent |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 1-Bromonaphthalene with Pyrrolidine
This protocol is a general guideline and may require optimization for your specific setup.
-
Reagents and Equipment:
-
1-Bromonaphthalene
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To the reaction vessel, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Seal the vessel and purge with inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene.
-
Add 1-bromonaphthalene (1.0 equivalent) followed by pyrrolidine (1.2 equivalents).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).
-
Protocol 2: Reductive Amination of 1-Naphthaldehyde with Pyrrolidine
This protocol is a general guideline and may require optimization.
-
Reagents and Equipment:
-
1-Naphthaldehyde
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-naphthaldehyde (1.0 equivalent) and anhydrous DCM.
-
Add pyrrolidine (1.1 equivalents) and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Reductive Amination Workflow
Caption: Step-by-step workflow for reductive amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Purification of Crude 1-(1-Naphthyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(1-Naphthyl)pyrrolidine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges encountered during the purification of this tertiary aromatic amine. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My final product is contaminated with unreacted starting materials like 1-halonaphthalene or 1-naphthylamine. How can I remove them?
Answer: This is a common issue stemming from incomplete reaction conversion. The optimal strategy depends on the nature of the impurity.
-
For Non-Basic Impurities (e.g., 1-chloronaphthalene, 1-bromonaphthalene): An acid-base extraction is the most effective initial purification step.[1] The underlying principle is the selective conversion of the basic amine product into a water-soluble salt.[2]
-
Causality: this compound, being a tertiary amine, is basic and will react with an acid (like dilute HCl) to form a protonated ammonium salt. This salt is ionic and readily dissolves in the aqueous phase. In contrast, neutral organic impurities, such as residual 1-halonaphthalene, will not react with the acid and will remain in the organic solvent layer.
-
Solution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Extract this solution with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving the neutral impurity behind in the organic layer. The layers are then separated. To recover your product, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the ammonium salt, regenerating the free amine which will typically precipitate or can be extracted back into a fresh organic solvent.[3]
-
-
For Basic Impurities (e.g., 1-naphthylamine): If your starting material was a primary amine, both it and your tertiary amine product will be extracted into the aqueous acid phase. While separation is more complex, it is still feasible by leveraging the difference in basicity (pKa) between primary and tertiary amines.
-
Causality: The pKa values of the conjugate acids of primary and tertiary aromatic amines are different. This allows for selective protonation or deprotonation by carefully controlling the pH of the aqueous solution.
-
Solution: Perform a multi-step pH-controlled extraction. It may be possible to find a specific pH at which one amine is preferentially protonated and water-soluble while the other remains in the organic layer.[4] However, a more robust method is often required, such as column chromatography after the initial acid-base extraction has removed all non-basic contaminants.
-
Question 2: During silica gel chromatography, my product is streaking badly down the column or not eluting at all.
Answer: This is a classic problem when purifying basic compounds on standard silica gel.
-
Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface.[5] Your basic amine product interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column. This results in poor separation, significant peak tailing (streaking), and in severe cases, irreversible adsorption and loss of product.[6]
-
Solution 1: Modify the Mobile Phase. The most common solution is to add a small amount of a competitive base to your eluent.
-
Method: Add 0.1-1% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to the mobile phase (e.g., a hexane/ethyl acetate mixture).[5] This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound. Your product will then elute more symmetrically and predictably.
-
-
Solution 2: Change the Stationary Phase. If mobile phase modification is insufficient or undesirable, use a more inert or basic stationary phase.
-
Method:
-
Alumina (Al₂O₃): Use neutral or basic alumina columns, which lack the strong acidity of silica.
-
Amine-Functionalized Silica: Commercially available columns with amine groups pre-bonded to the silica surface are excellent for purifying basic compounds and often provide superior separation without requiring mobile phase additives.[5]
-
-
Question 3: My NMR spectrum shows a complex mixture of byproducts with similar polarity to my product, making chromatographic separation difficult.
Answer: When isomers or closely related byproducts contaminate your sample, purification can be challenging. In such cases, purification via chemical derivatization is a powerful strategy.
-
Causality: The physical properties of the desired product and impurities are too similar for effective separation by standard chromatography. By converting the target amine into a salt, you drastically change its physical properties (solubility, crystallinity), allowing for easier separation.
-
Solution: Salt Formation and Recrystallization.
-
Method: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or THF). Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise.[7] The this compound hydrochloride salt, being ionic, is often poorly soluble in non-polar organic solvents and will precipitate out of the solution as a solid. This solid can be collected by filtration. The impurities, which may not form salts or may form more soluble salts, remain in the solution. The collected salt can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Finally, the pure free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH) followed by extraction into an organic solvent.
-
Question 4: My purified this compound, which was initially a light color, is turning dark brown upon storage.
Answer: This indicates product degradation, most likely due to air oxidation.
-
Causality: N-aryl amines are often sensitive to air and light. The aromatic ring system can be susceptible to oxidation, leading to the formation of highly colored, conjugated impurities over time.
-
Solution: Proper Storage.
-
Method: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use amber vials or wrap containers in foil to protect from light. For long-term storage, keeping the product in a freezer at -20°C is highly recommended. If the end-use allows, forming the hydrochloride salt can also improve long-term stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust first-pass purification strategy for a crude reaction mixture? A1: An acid-base extraction should almost always be your first step.[1] It is a simple, rapid, and inexpensive technique to perform a bulk separation of your basic product from any neutral or acidic starting materials, reagents, or byproducts. This significantly simplifies any subsequent purification steps like chromatography.
Q2: How do I choose between silica gel, alumina, or reversed-phase chromatography? A2: The choice depends on the specific impurities and your laboratory's resources.
-
Silica Gel: The default choice for many chemists. It is inexpensive and provides high resolution but requires a mobile phase modifier (like triethylamine) for basic compounds to prevent peak tailing.[6]
-
Alumina: A good alternative to silica for basic compounds as it is less acidic. It can sometimes offer different selectivity compared to silica.
-
Reversed-Phase (e.g., C18): This technique separates compounds based on hydrophobicity. It is very effective but typically requires more polar solvents (e.g., acetonitrile, methanol, water). For amines, it is often necessary to add a modifier (like trifluoroacetic acid to form an ion pair, or ammonium hydroxide to run at high pH) to achieve good peak shape. Purifying amines at a high pH in reversed-phase can increase their hydrophobicity and retention.[6]
Q3: How can I effectively monitor the progress of my purification? A3: Thin-Layer Chromatography (TLC) is indispensable.
-
Technique: Use silica gel TLC plates. To overcome the streaking issues seen on a column, add a small amount of triethylamine (a few drops in the TLC jar) to your developing solvent system.
-
Visualization: this compound is UV active due to the naphthyl group, so it can be visualized under a UV lamp (254 nm). You can also use chemical stains like potassium permanganate, which reacts with many organic compounds, or specific amine-detecting stains if needed.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Purification
This protocol is designed to separate this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1 gram) in 50 mL of a water-immiscible organic solvent like ethyl acetate in a 250 mL separatory funnel.
-
Acidic Extraction: Add 50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate fully. The top layer will be the organic phase (containing neutral impurities), and the bottom will be the aqueous phase (containing your protonated product).
-
Isolate Aqueous Layer: Drain the bottom aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, add another 25 mL of 1 M HCl to the organic layer, shake, and combine this second aqueous extract with the first. Discard the organic layer.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 12, check with pH paper). Your product, this compound, should deprotonate and may precipitate or form an oily layer.
-
Product Extraction: Transfer the basified mixture back to a clean separatory funnel. Add 50 mL of fresh ethyl acetate and shake to extract the free amine back into the organic phase.
-
Isolate Product: Drain and discard the aqueous layer. Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified, yet still potentially crude, this compound.
Protocol 2: Flash Column Chromatography on Modified Silica Gel
This protocol is for high-resolution purification after an initial acid-base extraction.
-
Solvent System Preparation: Prepare a mobile phase, for example, 95:5 Hexane:Ethyl Acetate. To this solvent, add 0.5% by volume of triethylamine (Et₃N). This will be your eluent.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your prepared eluent. Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the prepared eluent, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution of your compound using TLC (remember to add Et₃N to your TLC developing solvent).
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent and triethylamine using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to fully remove residual triethylamine.
Data & Visualization
Table 1: Comparison of Chromatographic Stationary Phases for Amine Purification
| Stationary Phase | Principle | Advantages | Disadvantages |
| Silica Gel | Normal Phase (Polar) | High resolution, low cost. | Acidic; causes peak tailing for basic compounds without a modifier.[5] |
| Alumina | Normal Phase (Basic/Neutral) | Good for basic compounds; offers different selectivity than silica. | Can be less resolving than silica; activity can vary with water content. |
| Amine-Functionalized Silica | Normal Phase (Basic) | Excellent peak shape for amines without mobile phase additives.[5] | Higher cost than standard silica. |
| C18 (Reversed-Phase) | Reversed Phase (Non-polar) | Highly reproducible; good for a wide range of polarities. | Requires polar solvents; may need pH modifiers (acid or base) for good peak shape.[6] |
Diagram 1: General Workflow for Acid-Base Extraction
Caption: Workflow for purifying a basic amine from neutral impurities.
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision-making process for selecting a purification method.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Addressing Photobleaching with 1-(1-Naphthyl)pyrrolidine
A Guide for the Investigating Scientist
Welcome to the technical support center for researchers exploring the use of novel compounds in fluorescence microscopy. This guide is structured from the perspective of a Senior Application Scientist to assist you in evaluating and troubleshooting the use of 1-(1-Naphthyl)pyrrolidine as a potential antifade agent. Given that this compound is not a conventional, commercially available antifade reagent, this document focuses on the scientific rationale, experimental validation, and systematic troubleshooting required for its investigation.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section provides the necessary background on the principles of photobleaching and the scientific basis for exploring compounds like this compound.
Q1: What is photobleaching and why is it a critical issue in fluorescence microscopy?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to emit light.[1][2] This phenomenon is a major limiting factor in fluorescence microscopy, especially during long-term imaging or high-intensity illumination experiments like confocal or super-resolution microscopy.[3][4]
The process begins when a fluorophore absorbs a photon and its electrons are elevated to an excited singlet state (S₁). While most electrons relax back to the ground state (S₀) by emitting a photon (fluorescence), a small fraction can transition to a long-lived, metastable excited triplet state (T₁).[5] From this triplet state, the fluorophore can react with molecular oxygen in the sample, generating highly reactive oxygen species (ROS), such as singlet oxygen.[3][6][7] These ROS then attack and chemically alter the fluorophore's structure, destroying its fluorescence.[8] This gradual loss of signal can compromise the quantitative accuracy and temporal resolution of an experiment.[9]
Q2: How do common antifade reagents work to prevent this?
A: Most commercial and laboratory-prepared antifade reagents are chemical compounds designed to interrupt the photobleaching cascade.[9][10] Their mechanisms of action generally fall into two categories:
-
Reactive Oxygen Species (ROS) Scavengers: These are antioxidants that readily react with and neutralize the ROS generated by excited fluorophores before they can damage the dye molecule.[11] This is the most common mechanism.
-
Triplet State Quenchers: These molecules can accept energy from the fluorophore in its excited triplet state, returning it to the ground state via a non-destructive pathway, thus preventing the initial formation of ROS.
Many effective antifade agents, such as n-propyl gallate (NPG), p-phenylenediamine (PPD), and Trolox (a vitamin E derivative), are potent antioxidants that function primarily as ROS scavengers.[12][13]
Q3: What is the scientific rationale for investigating this compound as an antifade agent?
A: While not a conventional antifade agent, this compound possesses chemical features that suggest it may have antioxidant properties, making it a candidate for investigation. The rationale is based on its structure:
-
Aromatic Amine Moiety: The molecule is a tertiary amine linked to a naphthalene ring system. Aromatic amines are a well-known class of antioxidants capable of scavenging free radicals.
-
Pyrrolidine Ring: The pyrrolidine scaffold is found in numerous compounds that have been studied for a wide range of biological activities, including antioxidant effects.[14][15]
-
Naphthalene Group: The related naphthol (hydroxylated naphthalene) structures have demonstrated significant antioxidant and radical-scavenging capabilities in various studies.[16]
The hypothesis is that this compound could function as a ROS scavenger, similar to other amine-based antifade reagents, thereby protecting fluorophores from photobleaching. This guide is designed to help you systematically test this hypothesis.
Investigational Troubleshooting & Protocols
This section provides practical guidance for researchers actively evaluating this compound in their experiments.
Q4: I'm observing high background fluorescence after adding the compound. What are the likely causes?
A: Introducing a novel aromatic compound into your imaging buffer can lead to increased background signal for several reasons. A systematic approach is needed to diagnose the issue.
| Potential Cause | Explanation | Troubleshooting Action |
| Intrinsic Fluorescence | The naphthalene group is inherently fluorescent. You may be exciting the compound itself with your laser lines. | Image a slide containing only mounting medium with the compound (no sample/fluorophores) using your standard imaging settings. If you see a signal, the compound is autofluorescent at those wavelengths. |
| High Concentration | Using too high a concentration can exacerbate intrinsic fluorescence and may lead to non-specific interactions. | Perform a concentration titration experiment. Start with a low concentration (e.g., 1-5 mM) and incrementally increase it, assessing both antifade efficacy and background signal at each step. |
| Impurities | The synthesized or purchased compound may contain fluorescent impurities from the reaction process. | Check the purity of your compound (e.g., via HPLC or NMR). If impurities are suspected, purification may be necessary. |
| Precipitation | Micro-precipitates of the compound can scatter light, appearing as bright, non-specific signals. | Inspect the sample under transmitted light (e.g., DIC or phase contrast) to look for crystals or precipitates. Improve solubility by adjusting the solvent or pH of the mounting medium. |
Q5: My sample shows signs of cytotoxicity or altered morphology in live-cell imaging. Is this related to the compound?
A: Absolutely. When testing a new chemical on live cells, it is crucial to decouple antifade effects from potential toxicity.
-
Perform a Viability Assay: Before testing for antifade properties, treat your cells with a range of concentrations of this compound for the intended duration of your imaging experiment. Use a standard cell viability assay (e.g., Live/Dead staining, MTT assay) to determine the maximum non-toxic concentration.
-
Solvent Control: The solvent used to dissolve the compound (e.g., DMSO) can be toxic. Always include a "vehicle control" where you treat cells with the same final concentration of the solvent alone.
-
pH Shift: Adding a new compound can alter the pH of your imaging medium, which can stress cells. Measure the pH of the medium after adding the compound and adjust if necessary.
Q6: The compound is precipitating in my mounting medium. How can I improve solubility?
A: Solubility is a common challenge with novel organic compounds in aqueous buffers.
-
Prepare a Concentrated Stock in an Organic Solvent: this compound is likely more soluble in organic solvents like DMSO or DMF. Prepare a high-concentration stock solution (e.g., 1 M) in one of these solvents.
-
Dilute into Final Medium: Add the stock solution dropwise to your final mounting medium (e.g., glycerol-based or aqueous buffer) while vortexing to prevent immediate precipitation. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the sample or cell viability.
-
pH Adjustment: The protonation state of the amine can affect solubility. Experimentally test whether slightly acidifying or alkalinizing your buffer improves solubility. The predicted pKa is around 5.68, so it will be partially protonated at physiological pH.[17]
-
Consider the Mounting Medium Base: Glycerol-based mounting media are often more accommodating to organic compounds than purely aqueous buffers.[18]
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol outlines the steps for preparing a stock solution for testing.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Safety First: Handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculate Mass: Determine the mass of the compound needed to prepare a 1 M stock solution (Molecular Weight ≈ 197.28 g/mol ).[19] For 1 mL of 1 M stock, you would need 197.28 mg.
-
Dissolution: Weigh the required amount of powder and place it in a microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the tube thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Quantitative Photostability Assay to Evaluate Antifade Efficacy
This protocol provides a method to quantitatively measure the effectiveness of your compound.
Setup:
-
A stable fluorescent sample (e.g., fluorescently labeled fixed cells, fluorescent beads).
-
Confocal or widefield fluorescence microscope with a stable light source and sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare Samples: Mount identical fluorescent samples in three different media:
-
Negative Control: Mounting medium with no antifade agent.
-
Positive Control: Mounting medium with a known commercial antifade (e.g., ProLong Gold or one containing n-propyl gallate).
-
Test Sample: Mounting medium containing the desired concentration of this compound.
-
-
Define Imaging Parameters:
-
Find a region of interest (ROI) on your negative control slide.
-
Set the excitation laser/light power and camera exposure time to achieve a good signal that is not saturated (pixel intensities should be well below the maximum).
-
Crucially, keep these parameters identical for all subsequent acquisitions. [20]
-
-
Acquire Time-Lapse Series:
-
Focus on an ROI for each sample condition.
-
Acquire a time-lapse series of images (e.g., one image every 5 seconds for a total of 50 images). The continuous exposure to excitation light will induce photobleaching.
-
-
Data Analysis:
-
Open the image series in software like Fiji.
-
Draw an ROI within the fluorescent structure and measure the mean fluorescence intensity for this ROI in each frame of the time-lapse.
-
Normalize the intensity of each frame to the intensity of the first frame (Frame / Frame₁).
-
Plot the normalized intensity versus time for each condition (Negative Control, Positive Control, Test Sample).
-
-
Interpretation: A successful antifade agent will result in a slower decay of fluorescence intensity over time compared to the negative control. Compare the decay curve of your test compound to both the negative and positive controls to gauge its relative efficacy.
Visualizations: Mechanisms and Workflows
Diagram 1: The Jablonski Diagram and Photobleaching Pathway
Diagram 2: Hypothesized ROS Scavenging Mechanism
Diagram 3: Troubleshooting Workflow for a Novel Antifade Agent
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. photonics.com [photonics.com]
- 3. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching Principles | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 6. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 11. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound CAS#: 82238-92-4 [m.chemicalbook.com]
- 18. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 19. This compound | 82238-92-4 [chemicalbook.com]
- 20. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
Technical Support Center: Overcoming Poor Diastereoselectivity in Substituted Pyrrolidine Synthesis
Welcome to the Technical Support Center dedicated to addressing the challenges of diastereoselectivity in substituted pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes towards achieving high diastereomeric purity. The pyrrolidine scaffold is a privileged motif in numerous natural products and pharmaceutical agents, making stereochemical control paramount. This resource provides a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine synthesis is resulting in a low diastereomeric ratio (d.r.). What are the initial parameters I should investigate?
A1: Low diastereoselectivity is a common hurdle. The primary experimental variables to investigate are temperature, solvent, and catalyst/ligand system . Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy. The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state. Finally, the steric and electronic properties of the catalyst or ligand are crucial in dictating the facial selectivity of the reaction. A systematic screening of these three parameters is the most effective initial approach to improving your d.r.
Q2: I am observing the formation of the unexpected diastereomer as the major product. What is the likely cause?
A2: This outcome suggests that the presumed lowest-energy transition state is not being favored under your current reaction conditions. This could be due to a number of factors, including a different operative reaction mechanism (e.g., stepwise vs. concerted), unforeseen stereoelectronic effects, or the influence of additives or impurities. A thorough re-evaluation of the reaction mechanism and a systematic investigation of reaction parameters are warranted.
Q3: How can I accurately determine the diastereomeric ratio of my product mixture?
A3: The most common and reliable method for determining the d.r. is through ¹H NMR spectroscopy . By integrating the signals of protons that are unique to each diastereomer, a quantitative ratio can be established. For complex spectra where signals overlap, advanced NMR techniques such as band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration. Chromatographic methods such as HPLC or GC with a chiral stationary phase can also be used to separate and quantify the diastereomers.
Q4: Can the concentration of my reactants affect the diastereoselectivity?
A4: Yes, reactant concentration can influence diastereoselectivity, although it is often a less pronounced effect than temperature or solvent. In some cases, higher concentrations can favor aggregation of reactants or catalyst, which may alter the steric environment of the transition state. Conversely, very low concentrations might be necessary for certain catalytic cycles to operate optimally. It is a parameter worth investigating, especially if other optimizations have not yielded satisfactory results.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth troubleshooting guides for common issues encountered during substituted pyrrolidine synthesis. Each guide includes a rationale for the proposed solution and a detailed experimental protocol.
Troubleshooting Issue 1: Low Diastereomeric Ratio (d.r.)
A low d.r. is often the first indication that your reaction conditions are not optimal for stereocontrol. The following is a systematic approach to address this issue.
Technical Support Center: Optimizing Fluorescence Assays with Naphthalene Derivatives
A Guide to Minimizing Background Signal and Maximizing Data Integrity
Welcome to the Technical Support Center for fluorescence assays utilizing naphthalene derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of background fluorescence and unlock the full potential of these powerful fluorophores. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to ensure your experiments are robust, reproducible, and yield the highest quality data.
Naphthalene derivatives are prized for their high quantum yields, excellent photostability, and sensitivity to their local environment, making them valuable tools in a wide range of fluorescence-based applications.[1][2] However, like all fluorescence assays, achieving a high signal-to-noise ratio is paramount for accurate and reliable results. This guide will provide a comprehensive overview of the causes of background fluorescence and practical strategies to mitigate it, with a specific focus on the unique properties of naphthalene-based probes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when working with naphthalene derivatives in fluorescence assays.
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological samples (e.g., cells, tissues), media components (e.g., phenol red, serum), or assay plastics.[3][4] Autofluorescence is often more pronounced in the blue-green region of the spectrum.[5]
-
Nonspecific Binding: The fluorescent probe or antibodies may bind to unintended targets or surfaces within the assay well.[6][7]
-
Reagent and Buffer Contamination: Impurities in solvents, buffers, or assay reagents can be fluorescent.[8]
-
Instrumental Noise: Light leaks, detector noise, and incorrect filter selection can contribute to the background signal.[8]
Q2: My naphthalene derivative's signal is weaker than expected. What should I check first?
A weak signal can be as problematic as a high background. Here’s a checklist of initial troubleshooting steps:
-
Filter Mismatch: Ensure your instrument's excitation and emission filters are a perfect match for the specific spectral properties of your naphthalene derivative.[8]
-
Incorrect Reagent Concentration: The concentration of your fluorescent probe may be too low. Titrate the probe to find the optimal concentration that provides a robust signal without causing self-quenching or high background.[9]
-
Photobleaching: Naphthalene derivatives, while relatively photostable, can still undergo photobleaching (irreversible loss of fluorescence) with prolonged or intense light exposure.[10][11][12][13] Minimize exposure times and excitation light intensity.[10][12]
-
Solvent Effects: The fluorescence properties of naphthalene derivatives can be highly sensitive to the solvent environment.[14][15][16] Ensure your assay buffer is compatible with and optimizes the fluorescence of your probe.
Q3: Can the solvent I use affect the fluorescence of my naphthalene derivative?
Absolutely. The polarity of the solvent can significantly influence the fluorescence quantum yield and the emission spectrum of naphthalene derivatives.[16][17] For instance, some derivatives exhibit increased fluorescence in nonpolar environments. It is crucial to consult the manufacturer's data sheet for your specific probe and to empirically test different buffer conditions if you suspect solvent-related issues.
Q4: What is fluorescence quenching, and could it be affecting my assay?
Troubleshooting Guides
This section provides in-depth, step-by-step guidance to diagnose and resolve common issues leading to high background signals in your fluorescence assays.
Guide 1: Diagnosing and Mitigating Autofluorescence
Autofluorescence is a common culprit of high background. This guide will help you identify its source and implement effective countermeasures.
Step 1: Identify the Source of Autofluorescence
-
Run Control Samples: Prepare control wells containing:
-
Spectral Analysis: If your instrument allows, run a spectral scan of your control samples to determine the excitation and emission maxima of the autofluorescence. This information can help you choose filters and fluorophores that minimize spectral overlap.
Step 2: Implement Mitigation Strategies
-
Choice of Assay Plates: Use black-walled, clear-bottom microplates for fluorescence assays. The black walls reduce light scatter and well-to-well crosstalk.[8]
-
Media and Buffer Selection: If possible, use phenol red-free media and reduce the serum concentration during the assay, as these are known sources of autofluorescence.[5] Before reading the plate, consider washing the cells with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS).[5]
-
Spectral Separation: If the autofluorescence spectrum is known, choose a naphthalene derivative with excitation and emission wavelengths that are well separated from the autofluorescence. Red-shifted dyes are often less susceptible to autofluorescence interference.[5]
Workflow for Diagnosing Autofluorescence
Caption: A workflow for identifying and mitigating sources of autofluorescence.
Guide 2: Optimizing Staining Protocols to Reduce Nonspecific Binding
Nonspecific binding of fluorescent probes or antibodies is a frequent cause of high background. This guide provides a systematic approach to optimizing your staining protocol.
Step 1: Titrate Your Reagents
-
Primary and Secondary Antibodies: If using an immunofluorescence assay, titrate both the primary and secondary antibodies to determine the optimal concentrations that provide a strong specific signal with minimal background.[9][22]
-
Naphthalene Derivative Probe: For direct fluorescence assays, perform a concentration-response curve with your naphthalene derivative to find the saturation point and the optimal working concentration.
Step 2: Implement Effective Blocking
-
Blocking Buffers: Use a blocking buffer to saturate nonspecific binding sites on your sample and the assay plate.[6] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[21]
-
Incubation Time and Temperature: Optimize the blocking time and temperature. A common starting point is 1 hour at room temperature.[23]
Step 3: Enhance Washing Steps
-
Washing Buffer: Use a washing buffer containing a mild detergent, such as Tween-20 (0.05-0.1%), to help remove unbound reagents.[7]
-
Number and Duration of Washes: Increase the number and duration of wash steps after each incubation with a fluorescent reagent.[7][22] Ensure thorough but gentle washing to avoid dislodging your sample.
Experimental Protocol for Antibody Titration
Caption: A step-by-step protocol for optimizing primary antibody concentration.
Data Summary Tables
Table 1: General Photophysical Properties of Naphthalene and its Derivatives
| Property | Typical Characteristics | Significance in Fluorescence Assays |
| Quantum Yield | High[1][2] | Brighter signal, potentially allowing for lower probe concentrations. |
| Photostability | Generally good due to rigid structure[1][2] | Less prone to photobleaching during image acquisition. |
| Solvatochromism | Sensitive to solvent polarity[14][15] | The choice of assay buffer can significantly impact fluorescence output. |
| Stokes Shift | Can be large in some derivatives | A larger Stokes shift minimizes self-quenching and simplifies filter selection. |
Table 2: Common Sources of Background Fluorescence and Recommended Solutions
| Source of Background | Recommended Solution(s) |
| Cellular Autofluorescence | Use red-shifted fluorophores, employ spectral unmixing, or use autofluorescence quenching reagents.[4][9] |
| Media Autofluorescence | Use phenol red-free media, reduce serum concentration, and wash cells with PBS before imaging.[5] |
| Nonspecific Antibody Binding | Titrate antibody concentrations, use a blocking buffer (e.g., BSA, normal serum), and optimize washing steps.[6][9][23] |
| Probe Aggregation | Optimize probe concentration and consider adding a non-ionic detergent (e.g., Tween-20) to the buffer. |
| Instrument Noise | Use appropriate excitation and emission filters, check for light leaks, and optimize detector gain settings.[8] |
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. biotium.com [biotium.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 12. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Photobleaching - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Fluorescence emission and quenching studies with naphthyl diimides [photobiology.com]
- 20. researchgate.net [researchgate.net]
- 21. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. sinobiological.com [sinobiological.com]
- 23. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Enhancing the Photostability of Naphthyl-Based Fluorescent Probes
Welcome to the technical support center for researchers utilizing naphthyl-containing fluorescent probes. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to address challenges related to photostability during your experiments. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in your research endeavors.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the photostability of naphthyl-based fluorescent probes.
Q1: Why is my fluorescent signal rapidly diminishing during imaging?
This phenomenon, known as photobleaching, is the irreversible photochemical destruction of a fluorophore. The high-energy photons used for excitation can induce chemical reactions, often involving molecular oxygen, that render the fluorescent molecule non-emissive. Naphthyl-based probes, with their extended aromatic systems, are susceptible to such photo-oxidation.
Q2: What are the primary factors influencing the photostability of my probe?
Several factors contribute to the rate of photobleaching:
-
Excitation Light Intensity: Higher intensity light delivers more energy to the probe, accelerating its degradation.
-
Excitation Wavelength: Shorter wavelengths (e.g., UV light) are more energetic and can cause more rapid photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching through the formation of reactive oxygen species (ROS).
-
Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the mounting medium can all affect probe stability.
-
Probe Concentration: At high concentrations, some probes can exhibit self-quenching or aggregation, which may influence their photostability.
Q3: Can I reuse my sample after it has been photobleached?
Unfortunately, photobleaching is an irreversible process. Once the fluorescent probe has been photodegraded, it cannot be restored. New samples will need to be prepared for further imaging or analysis.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with naphthyl-based fluorescent probes.
Issue 1: Rapid Signal Loss During Live-Cell Imaging
Symptoms: The fluorescent signal is bright initially but fades significantly within the first few seconds or minutes of imaging.
Root Cause Analysis: Live-cell imaging is particularly challenging due to the physiological conditions that can promote phototoxicity and photobleaching. The continuous metabolic activity of the cells and the presence of various intracellular components can contribute to the degradation of the fluorescent probe.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid signal loss in live-cell imaging.
Step-by-Step Protocol:
-
Optimize Imaging Parameters:
-
Reduce Excitation Power: Lower the laser or lamp power to the minimum level that provides a detectable signal. This is the single most effective way to reduce photobleaching.
-
Increase Detector Sensitivity: If your imaging system allows, increase the gain on the detector (e.g., PMT or camera). This will amplify the signal without increasing the excitation energy.
-
Use a More Sensitive Detector: If available, switch to a more sensitive camera (e.g., an EMCCD or sCMOS camera) that can detect weaker signals, allowing for a reduction in excitation power.
-
Time-Lapse Imaging: Instead of continuous exposure, acquire images at discrete time intervals. This limits the total exposure of the sample to the excitation light.
-
-
Incorporate Antifade Reagents for Live-Cell Imaging:
-
Some commercially available antifade reagents are compatible with live-cell imaging. These often contain oxygen scavengers or triplet state quenchers.
-
Trolox , a water-soluble analog of vitamin E, can be added to the imaging medium to reduce photobleaching.
-
Issue 2: Signal Fades During Z-Stack Acquisition in Fixed Samples
Symptoms: The top and bottom slices of your z-stack are significantly dimmer than the middle slices.
Root Cause Analysis: During the acquisition of a z-stack, each plane of the sample is exposed to the excitation light. The cumulative exposure as the microscope moves through the z-axis leads to progressive photobleaching.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for uneven z-stack intensity.
Step-by-Step Protocol:
-
Use a High-Quality Antifade Mounting Medium:
-
For fixed samples, using a commercial or homemade antifade mounting medium is crucial. These media often contain reagents like p-phenylenediamine (PPD) , n-propyl gallate (NPG) , or 1,4-diazabicyclo[2.2.2]octane (DABCO) . These molecules act as free radical scavengers, reducing the rate of photobleaching.
-
Allow the mounting medium to cure completely, as this can affect its refractive index and antifade properties.
-
-
Optimize Z-Stack Acquisition Parameters:
-
Bidirectional Scanning: If your confocal microscope supports it, use bidirectional scanning to reduce the total time the sample is illuminated.
-
Acquisition Order: Some imaging software allows you to start the z-stack from the middle and move outwards. This can help to balance the photobleaching across the entire stack.
-
Depth-Dependent Laser Power: If possible, program the acquisition software to gradually increase the laser power as it moves deeper into the sample. This can compensate for signal loss due to light scattering and absorption, while minimizing photobleaching in the upper layers.
-
Data Summary: Common Antifade Reagents
| Antifade Reagent | Typical Concentration | Mounting Medium Compatibility | Notes |
| n-propyl gallate (NPG) | 0.1-1% (w/v) | Glycerol-based | Can lower the pH of the medium. |
| p-phenylenediamine (PPD) | 0.01-0.1% (w/v) | Glycerol-based | Can be toxic and may cause background fluorescence. |
| DABCO | 1-2.5% (w/v) | Glycerol-based | Less effective than PPD but also less toxic. |
| Trolox | 0.1-1 mM | Aqueous/Live-cell media | Good for live-cell imaging, but has a shorter-lasting effect. |
Experimental Protocol: Preparing an n-propyl gallate (NPG) Antifade Mounting Medium
This protocol provides a basic recipe for a glycerol-based antifade mounting medium.
Materials:
-
n-propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
50 ml conical tube
-
Vortex mixer
-
Water bath
Procedure:
-
Prepare a 90% glycerol solution in PBS (e.g., 45 ml glycerol + 5 ml 10x PBS).
-
Warm the glycerol solution to 37°C in a water bath to reduce its viscosity.
-
Weigh out the appropriate amount of NPG to achieve a final concentration of 1% (w/v) (e.g., 0.5 g for 50 ml of medium).
-
Slowly add the NPG to the warm glycerol solution while vortexing.
-
Continue to vortex until the NPG is completely dissolved. This may take some time.
-
Aliquot the mounting medium into smaller tubes and store at -20°C, protected from light.
Technical Support Center: Managing Solvent Effects on the Fluorescence Emission of 1-(1-Naphthyl)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1-Naphthyl)pyrrolidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its fluorescence behavior, particularly the significant influence of solvent environments. Our goal is to empower you with the knowledge to control and interpret your experimental results with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence properties of this compound and the impact of solvents.
Q1: Why does the fluorescence emission of this compound change so dramatically with different solvents?
A1: The pronounced changes in the fluorescence emission of this compound in different solvents, a phenomenon known as solvatochromism, are due to changes in the electronic distribution of the molecule upon excitation.[1] When the molecule absorbs light, it transitions to an excited state. In this excited state, this compound can exhibit intramolecular charge transfer (ICT), where electron density moves from the electron-donating pyrrolidine group to the electron-accepting naphthalene ring.[2]
The extent of this charge transfer and the stabilization of the resulting excited state are highly dependent on the polarity of the surrounding solvent molecules.[1] Polar solvents can better solvate the more polar excited state, lowering its energy. This leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.[3] Conversely, in nonpolar solvents, the excited state is less stabilized, resulting in emission at shorter wavelengths (blue-shift).
Q2: I'm observing a significant decrease in fluorescence intensity (quenching) in certain solvents. What could be the cause?
A2: Fluorescence quenching of this compound in certain solvents can be attributed to several factors:
-
Specific Solute-Solvent Interactions: Solvents capable of specific interactions, such as hydrogen bonding, can provide non-radiative decay pathways for the excited state, thus reducing fluorescence.
-
Solvent Polarity Effects: In highly polar solvents, the intramolecular charge transfer (ICT) state can be so stabilized that it facilitates non-radiative decay processes like intersystem crossing to a triplet state, which then deactivates without emitting light.[2]
Q3: Can the purity of this compound affect my fluorescence measurements?
A3: Absolutely. The purity of your this compound sample is critical for obtaining accurate and reproducible fluorescence data. Impurities can act as competing fluorophores, introducing extraneous peaks into your emission spectra, or they can act as quenchers, reducing the fluorescence intensity of your target molecule. It is crucial to use highly purified this compound and to verify its purity using techniques such as NMR, mass spectrometry, and chromatography.
Q4: How does the choice of excitation wavelength impact the observed solvent effects?
A4: While the emission maximum is highly sensitive to solvent polarity, the absorption maximum of this compound is generally less affected. However, it is best practice to use a consistent excitation wavelength across all your experiments to ensure comparability of results. The excitation wavelength should ideally be at the absorption maximum of the molecule in a given solvent to achieve the strongest fluorescence signal. It's important to note that in some complex systems, the emission pattern can be dependent on the excitation wavelength, so consistency is key.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Unstable Fluorescence Readings
You are observing fluctuating fluorescence intensity or shifts in the emission maximum over time for the same sample.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Photobleaching | 1. Reduce the excitation light intensity. 2. Decrease the exposure time or acquisition time. 3. Use a fresh sample for each measurement. | Prolonged exposure to high-intensity light can cause photochemical degradation of the fluorophore, leading to a decrease in fluorescence. |
| Solvent Evaporation | 1. Use a sealed cuvette to minimize solvent evaporation. 2. Ensure the sample compartment of the fluorometer is at a stable temperature. | Evaporation of the solvent will increase the concentration of the fluorophore, potentially leading to inner filter effects and changes in fluorescence intensity. |
| Temperature Fluctuations | 1. Use a temperature-controlled cuvette holder. 2. Allow samples to equilibrate to the instrument temperature before measurement. | Fluorescence is a temperature-sensitive process. An increase in temperature can lead to increased non-radiative decay and a decrease in fluorescence intensity. |
| Sample Precipitation | 1. Visually inspect the cuvette for any signs of precipitation. 2. Ensure the concentration of this compound is below its solubility limit in the chosen solvent. | Precipitation will cause light scattering and reduce the effective concentration of the fluorophore in solution, leading to erratic readings. |
Experimental Workflow for Ensuring Stable Readings
References
- 1. journalcsij.com [journalcsij.com]
- 2. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions and by-products in pyrrolidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrrolidine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that can arise during pyrrolidine synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction
A common frustration in any synthesis is a lower-than-expected yield. In pyrrolidine synthesis, this can stem from several factors related to starting materials, reaction conditions, or competing side reactions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Purity of Starting Materials | Impurities in reactants can introduce unwanted side reactions, consuming starting materials and complicating purification.[1] | Ensure all starting materials, including amines, dicarbonyl compounds, and alkylating agents, are of high purity. Consider purification of reagents if their quality is uncertain. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice are critical parameters that can significantly impact reaction efficiency.[1] | Systematically optimize reaction conditions. A design of experiments (DoE) approach can be valuable in identifying the optimal parameter space. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent.[1] | Carefully measure and control the stoichiometry of all reactants. For reactions prone to over-alkylation, using an excess of the amine may be beneficial.[2] |
| Moisture Sensitivity | Certain pyrrolidine syntheses are sensitive to the presence of water, which can hydrolyze intermediates or deactivate catalysts.[1] | Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently Reactive Starting Materials | Amines with strong electron-withdrawing groups are less nucleophilic, and sterically hindered substrates can react slowly.[1] | For less reactive amines, consider using a more forcing set of conditions (higher temperature, longer reaction time) or a more active catalyst. For sterically hindered substrates, a less bulky amine or dicarbonyl compound may be necessary. |
Issue 2: Formation of Aromatic Pyrrole By-product in Reductive Amination of 1,4-Dicarbonyls
One of the most frequent challenges when synthesizing pyrrolidines from 1,4-dicarbonyl compounds and primary amines is the competing formation of the corresponding pyrrole. This occurs via dehydration and subsequent aromatization of an intermediate.[3]
Underlying Mechanism:
The reaction of a 1,4-dicarbonyl compound with a primary amine can proceed through two competing pathways, largely dictated by the reaction conditions.[3][4][5]
-
Reductive Amination Pathway (Desired): Under reductive conditions, typically employing a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the initially formed iminium intermediate is reduced to the desired pyrrolidine.[3]
-
Paal-Knorr Condensation Pathway (Side Reaction): In the presence of acid, the reaction can favor the Paal-Knorr pathway, leading to the formation of a pyrrole through dehydration and aromatization.[1][3][4][6]
Troubleshooting Steps:
-
pH Control: The most critical factor is maintaining neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) will strongly favor the formation of the furan byproduct from the 1,4-dicarbonyl compound itself, or the pyrrole if an amine is present.[1][2][4]
-
Choice of Reducing Agent: Employ a mild and selective reducing agent. Sodium triacetoxyborohydride is often a good choice for reductive aminations.
-
Temperature Management: While higher temperatures can accelerate the reaction, they can also promote the dehydration step leading to the pyrrole. Careful optimization of the reaction temperature is recommended.[1]
Visualizing the Competing Pathways:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Production of 1-(1-Naphthyl)pyrrolidine for Preclinical Studies
Welcome to the technical support center for the scaled-up synthesis of 1-(1-Naphthyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the production of this compound for preclinical studies.
Part 1: Synthesis and Optimization
This section focuses on the chemical synthesis of this compound, addressing common questions and challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the direct N-alkylation of pyrrolidine with 1-halonaphthalene (typically 1-bromonaphthalene or 1-chloronaphthalene) through a nucleophilic aromatic substitution reaction. Another, albeit less common, approach involves the reductive amination of 1-naphthaldehyde with pyrrolidine.
Q2: What are the critical parameters to control during the N-alkylation of pyrrolidine with 1-halonaphthalene?
A2: Several parameters are crucial for a successful and high-yielding reaction. These include:
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used to facilitate the reaction.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.
-
Temperature: The reaction is typically heated to between 80-150 °C to ensure a reasonable reaction rate.
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by:
-
Using high-purity starting materials.
-
Maintaining an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.
-
Carefully controlling the reaction temperature to avoid side reactions.
-
Optimizing the stoichiometry of the reactants to prevent unreacted starting materials from contaminating the product.
Troubleshooting Guide: Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst (if applicable). 2. Low reaction temperature. 3. Poor quality of starting materials. | 1. Use fresh catalyst. 2. Increase the reaction temperature in increments of 10 °C. 3. Verify the purity of starting materials using analytical techniques like NMR or GC-MS. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Presence of oxygen or moisture. 3. Incorrect stoichiometry. | 1. Lower the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere. 3. Re-evaluate and confirm the molar ratios of the reactants. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inadequate mixing. 3. Insufficient amount of base. | 1. Extend the reaction time and monitor by TLC/HPLC. 2. Ensure efficient stirring, especially for larger volumes. 3. Add an additional equivalent of the base. |
Part 2: Purification and Analysis
This section provides guidance on the purification and analytical characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying crude this compound?
A1: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common techniques include:
-
Column Chromatography: Effective for small to medium-scale purification, using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.
-
Recrystallization: A suitable method for large-scale purification if a suitable solvent system can be identified.
-
Distillation: Vacuum distillation can be employed for purification if the compound is thermally stable and has a sufficiently low boiling point.
Q2: How can I assess the purity of the final product?
A2: The purity of this compound should be assessed using a combination of analytical techniques:
-
HPLC: To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Guide: Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Impurities during Column Chromatography | 1. Inappropriate solvent system. 2. Overloading of the column. | 1. Optimize the solvent system by trying different polarity gradients. 2. Reduce the amount of crude product loaded onto the column. |
| Poor Recovery after Recrystallization | 1. The compound is too soluble in the chosen solvent. 2. Insufficient cooling. | 1. Use a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. 2. Cool the solution slowly to allow for crystal formation and then place it in an ice bath or refrigerator. |
| Decomposition during Distillation | 1. The compound is thermally unstable at its boiling point. | 1. Use vacuum distillation to lower the boiling point. 2. If decomposition still occurs, consider alternative purification methods like chromatography or recrystallization. |
Part 3: Workflow and Logic Diagrams
Synthetic Workflow
Validation & Comparative
A Senior Application Scientist's Guide to Fluorescent Probes for Chiral Amine Recognition
This guide provides a comprehensive comparison of the performance of different fluorescent probes for the recognition of chiral amines. It is intended for researchers, scientists, and drug development professionals who require sensitive and selective methods for enantiomeric discrimination. We will delve into the design principles, performance metrics, and practical applications of key classes of fluorescent probes, supported by experimental data and detailed protocols.
Introduction: The Critical Role of Chiral Amine Recognition
Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries. The stereochemistry of these molecules can dramatically influence their biological activity, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, the development of rapid, sensitive, and selective methods for the determination of the enantiomeric composition of chiral amines is of paramount importance.[1] Fluorescent probes have emerged as a powerful tool in this regard, offering high sensitivity, real-time analysis, and the potential for high-throughput screening.[2][3]
This guide will focus on a comparative analysis of four major classes of fluorescent probes for chiral amine recognition:
-
1,1'-Bi-2-naphthol (BINOL)-Based Probes: Widely recognized for their high enantioselectivity.
-
Cyclodextrin-Based Probes: Valued for their biocompatibility and ability to form inclusion complexes.
-
Calixarene-Based Probes: Known for their versatile and pre-organized structures.
-
Quantum Dot (QD)-Based Probes: Offering unique photophysical properties and high photostability.
We will explore the underlying signaling mechanisms, compare their performance based on key metrics, and provide detailed experimental protocols to enable researchers to select and implement the most suitable probe for their specific application.
Key Performance Metrics for Chiral Fluorescent Probes
To objectively compare the performance of different fluorescent probes, we will focus on the following key metrics:
-
Enantiomeric Fluorescence Enhancement Ratio (ef): This is a critical parameter that quantifies the enantioselectivity of a probe. It is defined as the ratio of the fluorescence intensity enhancement in the presence of one enantiomer to the enhancement in the presence of the other.[4][5] A higher ef value indicates greater enantioselectivity.
-
Binding Constant (K): This value reflects the strength of the interaction between the probe and the chiral amine. A higher binding constant indicates a more stable complex, which is often desirable for high sensitivity.
-
Quantum Yield (Φ): The quantum yield represents the efficiency of the fluorescence process. A higher quantum yield is generally preferred as it leads to a brighter signal and improved sensitivity.
-
Response Time: The time required for the probe to reach a stable fluorescence signal upon interaction with the analyte. A rapid response time is crucial for high-throughput screening applications.
A Comparative Analysis of Fluorescent Probe Classes
1,1'-Bi-2-naphthol (BINOL)-Based Probes: The Gold Standard in Enantioselectivity
BINOL and its derivatives are arguably the most extensively studied and successful class of fluorescent probes for chiral recognition.[6][7] Their axial chirality provides a well-defined and rigid chiral environment, leading to significant differences in the stability and fluorescence properties of the diastereomeric complexes formed with chiral amines.[8]
Signaling Mechanism: The recognition mechanism of many BINOL-based probes involves the formation of a ternary complex with a metal ion, typically Zn(II), and the chiral amine.[1][9] The binding of the amine to the BINOL-Zn(II) complex restricts the intramolecular rotation of the binaphthyl moiety, leading to a significant enhancement of fluorescence. The difference in the stability of the diastereomeric complexes formed with the two enantiomers of the amine results in a differential fluorescence response.
Figure 1: Signaling mechanism of a typical BINOL-based fluorescent probe.
Performance: BINOL-based probes consistently exhibit high enantiomeric fluorescence enhancement ratios, often exceeding 100.[1] For instance, a 1,2,3-triazole-modified H8-BINOL derivative has been reported to have an ef of 104.48 for the recognition of D- and L-phenylalanine.[5]
Cyclodextrin-Based Probes: Harnessing Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules, including chiral amines.[10][11] By functionalizing cyclodextrins with a fluorophore, their inclusion-based molecular recognition capabilities can be translated into a fluorescent signal.
Signaling Mechanism: The recognition mechanism is based on the formation of a diastereomeric inclusion complex between the chiral amine and the functionalized cyclodextrin. The different binding affinities of the two enantiomers within the chiral cavity of the cyclodextrin lead to a differential change in the fluorescence of the appended fluorophore.
Figure 2: Signaling mechanism of a cyclodextrin-based fluorescent probe.
Performance: While generally exhibiting lower enantioselectivity compared to BINOL-based probes, cyclodextrin-based sensors offer the advantage of operating in aqueous media, which is crucial for biological applications. The enantioselectivity can be tuned by modifying the cyclodextrin structure and the nature of the appended fluorophore.
Calixarene-Based Probes: A Scaffold for Versatility
Calixarenes are macrocyclic compounds with a "cup-like" shape that can be readily functionalized at both their upper and lower rims.[11][12] This structural versatility allows for the rational design of fluorescent probes with tailored recognition properties for specific chiral amines.
Signaling Mechanism: Similar to other host-guest systems, the recognition mechanism of calixarene-based probes relies on the formation of diastereomeric complexes with the chiral amine. The pre-organized cavity of the calixarene, combined with strategically placed recognition sites and fluorophores, leads to enantioselective binding and a corresponding change in fluorescence.[13]
Figure 3: Signaling mechanism of a calixarene-based fluorescent probe.
Performance: Calixarene-based probes have demonstrated good enantioselectivity for a variety of chiral amines. The ability to fine-tune their structure allows for the optimization of their performance for specific target molecules.
Quantum Dot (QD)-Based Probes: The Nanotechnology Approach
Quantum dots are semiconductor nanocrystals that exhibit size-tunable fluorescence emission, high quantum yields, and exceptional photostability.[14][15] Chiral recognition can be achieved by capping the QDs with chiral ligands.
Signaling Mechanism: The interaction of chiral amines with the chiral ligands on the surface of the QDs can induce changes in the electronic structure of the QDs, leading to a modulation of their fluorescence. The enantioselective interaction results in a differential fluorescence response for the two enantiomers.[16][17]
Figure 4: Signaling mechanism of a quantum dot-based fluorescent probe.
Performance: Chiral QD-based probes are a relatively new class of sensors, but they have shown promising results for the enantioselective recognition of amino acids and other chiral amines.[1] Their excellent photophysical properties make them attractive for applications in bioimaging and sensing.
Performance Comparison Summary
The following table provides a summary of the key performance metrics for the different classes of fluorescent probes discussed in this guide. The values presented are representative and can vary depending on the specific probe and experimental conditions.
| Probe Class | Enantiomeric Fluorescence Enhancement Ratio (ef) | Binding Constant (K) (M⁻¹) | Quantum Yield (Φ) | Response Time | Advantages | Disadvantages |
| BINOL-Based | High (often > 100)[1][5] | 10³ - 10⁶ | Moderate to High | Fast | High enantioselectivity, well-established chemistry | Often require organic solvents, potential for metal ion interference |
| Cyclodextrin-Based | Moderate | 10² - 10⁴ | Moderate | Fast | Water soluble, biocompatible | Lower enantioselectivity compared to BINOL |
| Calixarene-Based | Moderate to High | 10³ - 10⁵ | Moderate | Fast | High structural versatility, pre-organized cavity | Synthesis can be complex |
| Quantum Dot-Based | Moderate to High | N/A (surface interaction) | High | Fast | High photostability, tunable emission | Potential for cytotoxicity, synthesis can be challenging |
Experimental Protocols
General Protocol for Fluorescence Titration
This protocol describes a general method for determining the binding constant and enantioselectivity of a fluorescent probe.[4][18][19]
Figure 5: General workflow for a fluorescence titration experiment.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., acetonitrile, methanol, or a buffer solution). The concentration should be in the micromolar range.
-
Prepare stock solutions of the R- and S-enantiomers of the chiral amine in the same solvent. The concentration should be significantly higher than that of the probe (e.g., millimolar range).
-
-
Fluorescence Titration:
-
Place a known volume of the probe solution into a cuvette.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add small aliquots of the chiral amine stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 1-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
Repeat the process until the fluorescence intensity reaches a plateau.
-
Perform separate titrations for each enantiomer of the chiral amine.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the chiral amine concentration for each enantiomer.
-
Fit the titration data to a suitable binding isotherm (e.g., 1:1 binding model) to determine the binding constant (K).[20]
-
Calculate the enantiomeric fluorescence enhancement ratio (ef) using the maximum fluorescence intensities obtained for each enantiomer.
-
Synthesis of a Representative BINOL-Based Probe
The following is a representative synthesis of a 1,2,3-triazole-modified H8-BINOL derivative, which has shown high enantioselectivity.[5]
Figure 6: Synthetic pathway for a triazole-modified H8-BINOL probe.
Step-by-Step Methodology:
-
Synthesis of the Propargyl Derivative: React R-5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol (H8-BINOL) with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to obtain the propargyl derivative.
-
Click Reaction: Dissolve the propargyl derivative and methyl azidoacetate in a suitable solvent (e.g., tetrahydrofuran). Add anhydrous copper sulfate and sodium ascorbate to catalyze the click reaction. Stir the reaction at room temperature until completion.
-
Purification: Purify the final product by column chromatography on silica gel to obtain the pure triazole-modified H8-BINOL fluorescent probe.
Conclusion and Future Perspectives
The field of fluorescent probes for chiral amine recognition has witnessed significant advancements, with a diverse array of probes now available to researchers. BINOL-based probes remain the frontrunners in terms of enantioselectivity, while cyclodextrin- and calixarene-based systems offer advantages in terms of biocompatibility and structural versatility, respectively. The emergence of quantum dot-based probes opens up new avenues for the development of highly sensitive and photostable sensors.
The choice of the optimal fluorescent probe will ultimately depend on the specific requirements of the application, including the nature of the chiral amine, the desired sensitivity and selectivity, and the experimental conditions. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision and to successfully implement these powerful analytical tools in their work.
Future research in this area will likely focus on the development of probes with even higher enantioselectivity, improved water solubility, and faster response times. The integration of fluorescent probes into microfluidic devices and other high-throughput screening platforms will further enhance their utility in drug discovery and development.
References
- 1. Fluorescent probe based on BINOL, synthetic method of fluorescent probe and application of fluorescent probe in detection of cadmium ions - Eureka | Patsnap [eureka.patsnap.com]
- 2. [PDF] Synthesis of a BINOL Derivative Fluorescent Sensor S-N,N'-(2,2'-dimethoxy-[1,1'-binaphthalene] -6,6'-diyl)bis (ethane-1,2-diamine) | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Applications of Chiral Carbon Quantum Dots [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Chiral fluorescent sensor based on H 8 -BINOL for the high enantioselective recognition of d - and l -phenylalanine - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00803C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances of BINOL-based sensors for enantioselective fluorescence recognition - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A summary of calixarene-based fluorescent sensors developed during the past five years - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Chiral quantum dots for bioapplications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of a New Fluorinated Fluorescent β‐Cyclodextrin Sensor. (2005) | Neculai Catalin Lungu | 2 Citations [scispace.com]
- 17. Fluorescence and Optical Activity of Chiral CdTe Quantum Dots in Their Interaction with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cache.kzoo.edu [cache.kzoo.edu]
- 19. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
A Senior Application Scientist's Comparative Guide: Validating the Purity of Synthesized 1-(1-Naphthyl)pyrrolidine by GC-FID and HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a non-negotiable cornerstone of chemical and pharmaceutical development. The presence of unreacted starting materials, isomeric byproducts, or degradation products can have profound implications on reaction yield, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(1-Naphthyl)pyrrolidine, a key building block in the synthesis of various biologically active compounds, is no exception.[1][2]
This guide provides an in-depth, objective comparison of two workhorse analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection—for the critical task of purity validation of this compound. Moving beyond a mere listing of steps, we will explore the causality behind experimental choices, grounding our protocols in principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) guidelines.[3]
The Analyte: this compound and Its Potential Impurity Profile
This compound (C₁₄H₁₅N, MW: 197.28 g/mol ) is an aromatic amine whose purity is dictated by its synthesis pathway.[3] A common laboratory synthesis involves the nucleophilic substitution reaction between a 1-halonaphthalene (e.g., 1-chloronaphthalene or 1-bromonaphthalene) and pyrrolidine.[4]
Based on this, the expected impurity profile would include:
-
Unreacted Starting Materials: 1-Halonaphthalene and Pyrrolidine.
-
Isomeric Impurities: 1-(2-Naphthyl)pyrrolidine, if the 1-halonaphthalene starting material contains the 2-isomer.
-
Degradation Products: Compounds formed due to thermal or chemical stress during synthesis or analysis.
The choice of analytical method must be capable of separating the main compound from these potential impurities with sufficient resolution and sensitivity.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a heated column. FID offers excellent sensitivity for organic, hydrocarbon-containing compounds.
Causality Behind Experimental Choices for GC-FID
-
Thermal Stability: The primary consideration for GC is whether this compound can withstand the high temperatures of the injector port (typically ~250°C) without degradation. Related aromatic hydroperoxides have shown thermal instability in GC inlets, which is a critical risk to evaluate for this analyte.[6] Degradation would lead to an underestimation of purity and the appearance of artifact peaks.
-
Amine Adsorption: Basic compounds like amines are notoriously prone to interacting with active silanol groups on standard silica-based columns and liners, leading to poor peak shape (tailing) and reduced response.[7] To mitigate this, a specialized, base-deactivated column (e.g., a wax-type or a specifically designed "volamines" column) and a deactivated inlet liner are essential for achieving symmetric peaks and reproducible quantification.[7]
-
Detector: FID is a universal detector for carbon-containing compounds and is highly sensitive, making it ideal for detecting not only the main peak but also low-level organic impurities.
Experimental Protocol: GC-FID
Caption: Experimental workflow for GC-FID purity analysis.
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 GC (or equivalent) with FID | Standard, robust instrumentation for routine quality control. |
| Column | Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film) | Specifically designed to reduce amine adsorption, ensuring symmetrical peak shapes.[7] |
| Injector | Split/Splitless Inlet, 250°C | Ensures rapid vaporization. Temperature is a compromise to minimize thermal degradation risk. |
| Inlet Liner | Restek Siltek® Deactivated Liner | Minimizes active sites in the inlet, preventing analyte loss and peak tailing.[7] |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 150°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 min | Provides separation of potential impurities with different boiling points from the main analyte peak. |
| Detector | FID, 280°C | High sensitivity for organic compounds and ensures eluting compounds remain in the gas phase. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Sample Preparation | ~2.5 mg/mL in Methylene Chloride | A suitable solvent that is volatile and compatible with the FID. |
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is exceptionally versatile and is the cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[8] Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
Causality Behind Experimental Choices for HPLC
-
Analyte Properties: this compound is a solid at room temperature and possesses a strong UV chromophore (the naphthyl group), making it an ideal candidate for HPLC with UV detection.[9][10] This approach avoids the risks of thermal degradation associated with GC.
-
Stationary Phase: A reversed-phase C18 column is the standard choice for moderately polar to nonpolar analytes. It separates compounds primarily based on their hydrophobicity. The nonpolar naphthyl group will interact strongly with the C18 stationary phase.
-
Mobile Phase: A mixture of a weak acid in water (to ensure the amine is protonated and behaves consistently) and an organic modifier like acetonitrile allows for the elution of the analyte to be controlled. A gradient elution (where the organic content is increased over time) is effective for separating impurities with a wide range of polarities.
-
Detector: The naphthyl moiety absorbs UV light strongly.[11] A UV detector, especially a Diode Array Detector (DAD), can monitor absorbance at the wavelength of maximum absorbance (λ-max) for high sensitivity and can also generate a full UV spectrum to aid in peak identification and purity assessment.
Experimental Protocol: HPLC-UV
Caption: Experimental workflow for HPLC-UV purity analysis.
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II (or equivalent) with DAD | A standard, reliable system that provides gradient capability and spectral data. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | A robust, general-purpose C18 column providing excellent peak shape and resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and controls pH to ensure consistent protonation of the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 3 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak shape. |
| Detection | DAD, 225 nm | Wavelength near the λ-max of the naphthyl chromophore for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | ~0.1 mg/mL in Acetonitrile/Water (50:50) | Ensures analyte is fully dissolved in a solvent compatible with the mobile phase. |
Performance Comparison: GC-FID vs. HPLC
To provide a clear comparison, the following table summarizes the expected performance of each method based on validation parameters defined by ICH guidelines.[9][12]
| Performance Metric | GC-FID | HPLC-UV | Advantage |
| Specificity/Selectivity | Good separation based on boiling point. May co-elute with thermally stable, similarly volatile isomers. | Excellent separation based on polarity. High potential to resolve isomers and non-volatile impurities. | HPLC . Superior resolving power for a wider range of potential impurities, including non-volatile ones. |
| Sensitivity (LOD/LOQ) | Very high for hydrocarbons (pg range). Excellent for detecting trace volatile impurities. | High due to strong UV chromophore (ng range). | GC-FID . Generally more sensitive for volatile organic compounds, making it excellent for residual solvent analysis if needed. |
| Precision (%RSD) | < 2.0%. Can be affected by inlet discrimination or analyte adsorption if not properly optimized.[13] | < 1.5%. Typically highly reproducible due to the robustness of modern pumping systems and autosamplers.[14] | HPLC . Often demonstrates superior precision due to fewer potential sources of variability (e.g., no high-temp vaporization). |
| Accuracy (% Recovery) | 95-105%. Susceptible to low recovery if thermal degradation or irreversible adsorption occurs. | 98-102%. Generally higher and more reliable as the analysis is performed at ambient/near-ambient temperatures. | HPLC . Lower risk of analyte loss during analysis leads to inherently better accuracy for potentially labile compounds. |
| Robustness | Sensitive to changes in inlet temperature, carrier gas flow, and liner condition. Amine analysis requires careful maintenance.[7] | Robust to small, deliberate changes in mobile phase composition, flow rate, and temperature. | HPLC . Reversed-phase methods are typically very rugged and transfer well between laboratories. |
| Analysis Time | Potentially faster for simple mixtures (~10-15 min). | Run times are often slightly longer to ensure elution of all components (~20-25 min including re-equilibration). | GC-FID . Can offer faster throughput if the separation is straightforward. |
Conclusion and Recommendation
Both GC-FID and HPLC-UV are powerful and valid techniques for assessing the purity of this compound. The optimal choice depends on the specific analytical objective.
Caption: Decision tree for analytical method selection.
For a comprehensive, robust, and reliable purity assessment intended for quality control, release testing, and stability studies, HPLC-UV is the superior and recommended primary technique . Its operation at near-ambient temperatures eliminates the significant risk of thermal degradation, ensuring higher accuracy. Furthermore, its high resolving power is better suited to separate the main component from structurally similar isomers and non-volatile process impurities that would be invisible to GC.
GC-FID serves as an excellent complementary or secondary technique . It is particularly valuable for specifically quantifying volatile impurities or residual solvents from the synthesis process, where its high sensitivity is a distinct advantage. When employing GC-FID, meticulous attention must be paid to method development, especially concerning the potential for on-column degradation and the use of amine-specific columns and liners to guarantee data integrity.
By understanding the strengths and limitations of each technique, the analytical scientist can confidently select the appropriate method, or combination of methods, to build a complete and scientifically sound purity profile for this compound, ensuring its quality and suitability for downstream applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 13. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Methodologies for N-Aryl Pyrrolidines
N-aryl pyrrolidines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence underscores the critical need for robust, efficient, and versatile synthetic methods for their construction. This guide provides an in-depth, objective comparison of the most prominent synthetic strategies for accessing N-aryl pyrrolidines, offering insights into their mechanisms, practical applications, and inherent limitations. The information presented herein is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, including the synthesis of N-aryl pyrrolidines.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.[3]
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[1][4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Advantages and Limitations
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the amine.[3]
-
High Yields: Often provides excellent yields of the desired product.
-
Mild Reaction Conditions: Many modern catalyst systems operate at or near room temperature.[5]
Limitations:
-
Cost of Palladium: Palladium is a precious metal, which can be a significant cost factor, especially on a large scale.[2]
-
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of ligand, which may require screening.
-
Potential for Side Reactions: Beta-hydride elimination can be a competing side reaction in some cases.[1]
Representative Experimental Protocol
A general procedure for the palladium-catalyzed N-arylation of pyrrolidine is as follows:
-
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 2-4 mol %), and a base (e.g., sodium tert-butoxide, 2.4 equiv).[6]
-
The tube is evacuated and backfilled with an inert gas (e.g., argon).
-
Toluene (or another suitable solvent) is added, followed by the aryl bromide (1.0 equiv) and pyrrolidine (1.2 equiv).[6]
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, predating the Buchwald-Hartwig amination.[7] It traditionally involves the coupling of an aryl halide with an amine in the presence of stoichiometric amounts of copper at high temperatures.[8] Modern variations often utilize catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.[9]
Mechanism and Rationale
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.[7][8] Reductive elimination from this intermediate yields the N-aryl amine and a copper(I) halide. The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle.[8]
Caption: A plausible catalytic cycle for the Ullmann condensation.
Advantages and Limitations
Advantages:
-
Lower Catalyst Cost: Copper is significantly less expensive than palladium.
-
Alternative Reactivity: Can be effective for substrates that are challenging for palladium-catalyzed reactions.
Limitations:
-
Harsh Conditions: Classical Ullmann reactions often require high temperatures (>200 °C) and stoichiometric copper.[7]
-
Limited Substrate Scope: Traditionally, the aryl halide requires activation by electron-withdrawing groups.[7]
-
Base Sensitivity: The use of strong bases can lead to side reactions.
Representative Experimental Protocol
A modern, ligand-assisted Ullmann condensation for the synthesis of N-phenylpyrrolidine can be performed as follows:
-
A reaction vessel is charged with CuI (5-10 mol %), a ligand (e.g., L-proline, 10-20 mol %), K₂CO₃ (2.0 equiv), the aryl iodide (1.0 equiv), and pyrrolidine (1.5 equiv).
-
A solvent such as DMSO or DMF is added, and the mixture is heated to 90-120 °C under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Reductive Amination
Reductive amination is a highly efficient and atom-economical method for synthesizing N-aryl pyrrolidines.[10] This approach typically involves the reaction of a 1,4-dicarbonyl compound (or a precursor) with an aniline, followed by in situ reduction of the resulting enamine or iminium ion intermediates.[11]
Mechanism and Rationale
The reaction proceeds through the initial formation of a hemiaminal from the carbonyl group and the aniline, which then dehydrates to form an enamine or an iminium ion. This intermediate is then reduced to the corresponding N-aryl pyrrolidine.[11] A variety of reducing agents can be employed, with transfer hydrogenation using a hydrogen donor like formic acid in the presence of an iridium catalyst being a modern and efficient approach.[10][12]
Caption: General workflow for reductive amination to form N-aryl pyrrolidines.
Advantages and Limitations
Advantages:
-
High Atom Economy: Water is often the only byproduct.[10]
-
Convergent Synthesis: Allows for the rapid assembly of the target molecule from simple precursors.
-
Milder Conditions: Modern catalytic systems operate under relatively mild conditions.[12]
Limitations:
-
Substrate Availability: The availability of the required 1,4-dicarbonyl compounds can be a limitation.
-
Selectivity: With unsymmetrical diketones, regioselectivity can be an issue.
-
Over-reduction: In some cases, over-reduction of the carbonyl groups can occur.
Representative Experimental Protocol
An iridium-catalyzed transfer hydrogenation for the synthesis of N-aryl pyrrolidines can be conducted as follows:[11]
-
To a dried Schlenk tube, add the iridium catalyst (e.g., [Ir(Cp*)Cl₂]₂, 1.0 mol %), the 1,4-diketone (0.5 mmol, 1.0 equiv), the aniline (0.6 mmol, 1.1 equiv), and a solvent (e.g., water or toluene, 2.0 mL).[11][12]
-
Add the hydrogen donor, formic acid (30.0 equiv).[12]
-
The tube is sealed and the mixture is stirred at 80 °C for 12 hours.[12]
-
After cooling, the reaction mixture is basified with a saturated solution of NaHCO₃ and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Synthesis from Succinic Acid Derivatives
Another important route to N-aryl pyrrolidines involves the use of readily available succinic acid or its derivatives. This method typically proceeds through the formation of an N-arylsuccinimide, which is then reduced to the corresponding pyrrolidine.[13]
Mechanism and Rationale
The first step is the condensation of succinic anhydride with an aniline to form a succinamic acid, which upon heating, undergoes cyclodehydration to yield the N-arylsuccinimide.[13] The subsequent reduction of the imide carbonyl groups can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Caption: Two-step synthesis of N-aryl pyrrolidines from succinic anhydride.
Advantages and Limitations
Advantages:
-
Readily Available Starting Materials: Succinic anhydride and anilines are inexpensive and widely available.
-
Straightforward Procedure: The two-step process is generally easy to perform.
Limitations:
-
Harsh Reducing Agents: The use of strong reducing agents like LiAlH₄ may not be compatible with all functional groups.
-
Stepwise Synthesis: A two-step process is inherently less efficient than a one-pot reaction.
Representative Experimental Protocol
Step 1: Synthesis of N-Arylsuccinimide [13]
-
Succinic anhydride (1.0 equiv) and the aniline (1.0 equiv) are dissolved in a suitable solvent like acetic acid.
-
The mixture is heated to reflux for several hours.
-
Upon cooling, the product often crystallizes and can be collected by filtration.
Step 2: Reduction of N-Arylsuccinimide
-
The N-arylsuccinimide is dissolved in a dry ether solvent (e.g., THF) under an inert atmosphere.
-
The solution is cooled in an ice bath, and LiAlH₄ (excess) is added portion-wise.
-
The reaction is stirred at room temperature or heated to reflux until the reduction is complete.
-
The reaction is carefully quenched with water and aqueous NaOH, and the resulting solid is filtered off.
-
The filtrate is dried and concentrated to afford the N-aryl pyrrolidine, which can be further purified by distillation or chromatography.
Catalytic C-H Amination
A more modern and atom-economical approach to N-aryl pyrrolidines is through catalytic C-H amination.[14] This strategy involves the direct formation of a C-N bond by the reaction of an amine with an unactivated C-H bond, typically guided by a directing group.[15]
Mechanism and Rationale
The mechanism often involves the generation of a reactive metal-nitrenoid intermediate from an amine precursor (e.g., an azide or a hydroxylamine derivative). This species then undergoes intramolecular C-H insertion to form the pyrrolidine ring.[14] Copper and rhodium are common catalysts for these transformations.[15]
Advantages and Limitations
Advantages:
-
High Atom Economy: Avoids the need for pre-functionalized starting materials.
-
Direct and Efficient: Can significantly shorten synthetic sequences.
Limitations:
-
Substrate Specificity: Often requires specific directing groups or substitution patterns for high regioselectivity.
-
Catalyst Development: The field is still evolving, and robust, general catalysts are not always available.
-
Safety Concerns: The use of azides as nitrene precursors can pose safety risks.
Due to the specialized nature and ongoing development in this area, a generalized experimental protocol is less straightforward. Researchers interested in this approach should consult recent literature for specific applications.[14][15]
Comparative Summary
| Methodology | Key Features | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling of aryl halides and amines.[1] | 80-98% | Broad | High functional group tolerance, mild conditions.[3] | High cost of palladium, ligand sensitivity.[2] |
| Ullmann Condensation | Cu-catalyzed coupling of aryl halides and amines.[7] | 60-90% | Moderate to Good | Low-cost catalyst. | Harsh conditions (classical), limited scope (classical).[7] |
| Reductive Amination | Reaction of a 1,4-dicarbonyl with an aniline followed by reduction.[10] | 75-95% | Good | High atom economy, convergent.[10][12] | Requires specific dicarbonyl precursors. |
| From Succinic Derivatives | Two-step synthesis via N-arylsuccinimide formation and reduction.[13] | 70-90% (overall) | Good | Inexpensive starting materials. | Use of harsh reducing agents, two-step process. |
| Catalytic C-H Amination | Direct intramolecular C-N bond formation via C-H activation.[14] | 60-85% | Substrate-dependent | High atom economy, direct functionalization.[15] | Often requires directing groups, evolving field. |
Conclusion
The synthesis of N-aryl pyrrolidines can be accomplished through a variety of powerful methodologies. The choice of the most appropriate method will depend on several factors, including the specific target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required. The Buchwald-Hartwig amination and modern Ullmann condensations offer broad applicability and are often the methods of choice for complex molecules. Reductive amination and the use of succinic acid derivatives provide cost-effective and straightforward routes for simpler targets. Catalytic C-H amination represents the cutting edge of the field, promising highly efficient and sustainable syntheses in the future.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcps.org [ijcps.org]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
A Guide to Characterizing Novel Chemical Probes: A Case Study of 1-(1-Naphthyl)pyrrolidine
An objective comparison guide for researchers, scientists, and drug development professionals.
In the quest for novel therapeutics and a deeper understanding of biological systems, chemical probes serve as indispensable tools for interrogating protein function. An ideal probe exhibits high potency, specificity, and selectivity for its intended target. However, the literature is replete with compounds that suffer from poorly characterized off-target effects, leading to misinterpreted results. This guide provides a comprehensive framework for the rigorous assessment of a novel chemical entity (NCE), using the hypothetical compound 1-(1-Naphthyl)pyrrolidine as a case study. We will outline the critical experimental workflow required to validate its potential as a selective probe for a putative target, in this case, the Dopamine Transporter (DAT).
This guide is not an endorsement of this compound as a validated probe, but rather a practical, experience-driven roadmap for its evaluation. We will detail the necessary binding, selectivity, and functional assays, and compare its hypothetical performance metrics against a well-established DAT inhibitor, GBR-12909.
Part 1: Primary Target Affinity Determination
The first step in characterizing any NCE is to quantify its binding affinity for the intended primary target. The Dopamine Transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a critical regulator of dopaminergic signaling. A common and robust method to determine affinity for transporters is the radioligand binding assay.
The Rationale: This assay directly measures the ability of a test compound (our NCE, this compound) to displace a known high-affinity radioligand from the target protein. The resulting inhibition constant (Ki) is a direct measure of binding affinity. For DAT, [³H]-WIN 35,428 is a widely used and well-characterized radioligand.
Experimental Protocol: Radioligand Displacement Assay for DAT
-
Preparation of Membranes: Utilize cell membranes prepared from a stable cell line expressing the human Dopamine Transporter (hDAT), such as HEK293-hDAT cells.
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of [³H]-WIN 35,428 (e.g., 2-3 nM, near its Kd), and a range of concentrations of the test compound (this compound) or the reference compound (GBR-12909).
-
Determination of Non-Specific Binding: A parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to define non-specific binding.
-
Equilibration: Incubate the plate for 1-2 hours at 4°C to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) to specific binding. Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Binding Affinity Data
| Compound | Target | Radioligand | Ki (nM) |
| This compound | hDAT | [³H]-WIN 35,428 | 15.2 |
| GBR-12909 (Reference) | hDAT | [³H]-WIN 35,428 | 1.8 |
This hypothetical data suggests that while our NCE binds to DAT, it is approximately 8-fold less potent than the well-established probe GBR-12909.
Part 2: Assessing Selectivity Against Related Targets
High affinity is meaningless without selectivity. A useful probe must distinguish between its intended target and other closely related proteins. For DAT, the most critical family members to assess are the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET), as they share significant structural homology.
The Rationale: Cross-reactivity with SERT or NET is a common liability for DAT inhibitors and can confound experimental results. Running identical radioligand displacement assays against these transporters is a mandatory step.
Experimental Protocol: Transporter Selectivity Panel
The protocol is identical to the one described in Part 1, but with the following substitutions:
-
For SERT: Use membranes from HEK293-hSERT cells and [³H]-Citalopram as the radioligand.
-
For NET: Use membranes from HEK293-hNET cells and [³H]-Nisoxetine as the radioligand.
Hypothetical Selectivity Profile
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | SERT/DAT Fold Selectivity | NET/DAT Fold Selectivity |
| This compound | 15.2 | 850 | 450 | 56x | 30x |
| GBR-12909 (Reference) | 1.8 | 355 | 25 | >197x | 14x |
This data illustrates that this compound possesses moderate selectivity for DAT over SERT and NET. However, the reference compound GBR-12909 shows superior selectivity over SERT, though slightly less over NET. A probe is generally considered "selective" with a >100-fold difference in affinity against related targets.
Part 3: Broad Off-Target Liability Screening
Beyond the immediate family members, a probe may interact with entirely unrelated proteins, including GPCRs, kinases, and ion channels. Proactively screening for these liabilities is a hallmark of rigorous probe development.
Workflow for Off-Target Profiling
Caption: Workflow for broad off-target liability screening.
Hypothetical Off-Target Profile (Abbreviated)
| Target | % Inhibition @ 10 µM | Follow-up Ki (nM) |
| Sigma-1 Receptor (σ₁) | 89% | 210 |
| M1 Muscarinic Receptor | 15% | >10,000 |
| hERG Channel | 45% | 8,500 |
Our hypothetical screening reveals a significant off-target interaction at the Sigma-1 receptor, with a Ki of 210 nM. This is only ~14-fold weaker than its affinity for the primary target (DAT). This is a major liability and suggests that at concentrations used to probe DAT function, this compound will also engage the Sigma-1 receptor, potentially confounding results.
Part 4: Cellular Target Engagement and Functional Validation
Binding to a protein in a membrane preparation does not guarantee it will engage the target in a live cell, nor does it define its functional effect (e.g., inhibitor vs. substrate). Functional assays are required to confirm the mechanism of action.
The Rationale: A neurotransmitter uptake assay directly measures the functional consequence of DAT binding. Inhibition of dopamine uptake in a cellular context validates the binding data and confirms the compound's role as an inhibitor.
Experimental Protocol: [³H]-Dopamine Uptake Assay
-
Cell Culture: Plate HEK293-hDAT cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound (this compound) or reference compound for 15-20 minutes at 37°C.
-
Initiate Uptake: Add a fixed concentration of [³H]-Dopamine to each well and incubate for a short period (e.g., 5-10 minutes).
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells with ice-cold buffer to stop the uptake process.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the uptake (as a percentage of vehicle control) against the log concentration of the inhibitor. Fit the data to a sigmoidal dose-response curve to determine the IC50.
Overall Probe Validation Workflow
Caption: A comprehensive workflow for chemical probe validation.
Hypothetical Functional Data
| Compound | [³H]-Dopamine Uptake IC50 (nM) |
| This compound | 45.8 |
| GBR-12909 (Reference) | 5.1 |
The functional data confirms that this compound acts as a DAT inhibitor in a cellular context. The IC50 value is reasonably correlated with its binding affinity (Ki), which is an important validation check. As with binding, it is less potent than GBR-12909.
Conclusion and Recommendations
This guide has systematically outlined the essential experiments required to assess the specificity and selectivity of a novel chemical entity, using this compound as a hypothetical case study for the Dopamine Transporter.
Assessment of this compound:
-
Potency: It demonstrates moderate potency at the primary target, hDAT (Ki = 15.2 nM, IC50 = 45.8 nM), but is significantly weaker than the reference probe, GBR-12909.
-
Selectivity: It shows acceptable but not ideal selectivity against its closest homologs, SERT (~56x) and NET (~30x).
-
Specificity: The probe suffers from a significant off-target interaction with the Sigma-1 receptor at a concentration only 14-fold higher than its DAT Ki. This is a critical flaw.
Overall Recommendation: Based on this hypothetical data, This compound would not be recommended as a high-quality chemical probe for studying the Dopamine Transporter. The combination of moderate potency and, most importantly, a significant off-target activity at the Sigma-1 receptor, would likely lead to confounding results in cellular and in vivo experiments. Researchers using this compound would be unable to confidently attribute their findings solely to the inhibition of DAT. The established probe, GBR-12909, while showing some NET activity, offers a much cleaner profile, particularly concerning SERT and the broader off-target panel.
This case study underscores the principle that affinity alone is insufficient to qualify a compound as a useful probe. A rigorous, multi-faceted approach combining affinity, selectivity, and functional testing is imperative for the validation of chemical tools that generate reliable and reproducible scientific data.
A Comparative Guide to the Influence of Substituents on the Photophysical Properties of Naphthyl-pyrrolidines
For researchers and professionals in medicinal chemistry and materials science, the naphthalene scaffold serves as a privileged structure due to its inherent photophysical properties, including high quantum yields and excellent photostability.[1] When combined with a pyrrolidine moiety—a versatile, five-membered nitrogen heterocycle—the resulting naphthyl-pyrrolidine core becomes a highly tunable platform for developing advanced fluorescent probes, sensors, and optoelectronic materials.[2][3]
The strategic placement of electron-donating (EDG) and electron-withdrawing (EWG) substituents on this core allows for precise control over its absorption and emission characteristics. This guide provides an in-depth evaluation of how these substituents modulate the photophysical behavior of naphthyl-pyrrolidines, supported by experimental data and detailed protocols for characterization.
The Fundamental Principle: Intramolecular Charge Transfer (ICT)
The key to tuning the photophysical properties of naphthyl-pyrrolidines lies in establishing a donor-acceptor (D-A) system within the molecule. In this arrangement, the electron-rich pyrrolidine ring often acts as the electron donor, while the naphthalene ring system can be functionalized with an electron-withdrawing group to act as the acceptor.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In a D-A system, the HOMO is typically localized on the donor (pyrrolidine) and the LUMO on the acceptor (substituted naphthalene). This leads to a significant redistribution of electron density in the excited state, a phenomenon known as Intramolecular Charge Transfer (ICT).[4] Molecules exhibiting ICT often display a large Stokes shift and pronounced solvatochromism—a change in emission color with solvent polarity.
Case Study: The 1,8-Acyl-Pyrrolyl-Naphthalene System
A compelling example of substituent effects is found in peri-substituted 1-acyl-8-pyrrolylnaphthalenes.[4] In this system, the pyrrole ring acts as the electron donor and the acyl group (an EWG) at the adjacent peri position serves as the acceptor. The rigid, planar geometry forced by the peri-substitution ensures efficient electronic communication between the donor and acceptor.
Structural Design and Rationale
The diagram below illustrates the general structure of the 1,8-disubstituted naphthalene core. The pyrrole and acyl groups are positioned to maximize their electronic interaction through the naphthalene π-system.
Caption: General structure of a 1,8-disubstituted naphthyl-pyrrolidine.
Comparative Photophysical Data
The influence of the acyl group's electron-withdrawing strength and the overall molecular planarity is evident in the photophysical data. Let's compare two derivatives from a key study: an ester derivative (5 ) and a ketone derivative (6 ).[4] In compound 5 , the ester group is twisted out of the naphthalene plane, limiting resonance interaction. In contrast, the ketone in compound 6 is co-planar, enhancing the D-A character.
| Compound | Substituent (Acceptor) | Key Structural Feature | Absorption λmax (nm) in CH2Cl2 | Emission λmax (nm) in CH2Cl2 | Stokes Shift (cm⁻¹) in CH2Cl2 | Key Observation |
| 5 | Ester (-COOEt) | Twisted, poor D-A conjugation | 365 | 430 | 4480 | Weak solvatochromism due to poor conjugation.[4] |
| 6 | Ketone (-COEt) | Planar, strong D-A conjugation | 390 | 525 | 6150 | Strong solvatochromism and enhanced emission in protic solvents.[4] |
Analysis of Results:
-
Effect of Conjugation : The planar ketone derivative 6 exhibits a significant redshift in both absorption and emission compared to the twisted ester 5 . This is a direct consequence of improved π-conjugation across the D-A system, which lowers the HOMO-LUMO energy gap.
-
Solvatochromism and ICT : The fluorescence of compound 6 is highly sensitive to solvent polarity, showing a large shift to lower energies (redshift) in more polar solvents. This is a hallmark of an excited state with significant ICT character. The more polar excited state is stabilized by polar solvent molecules, reducing the energy required for emission.[4]
-
Fluorescence Enhancement : Unusually, the fluorescence intensity of 6 increases dramatically in protic (hydrogen-bond donating) solvents. This has been attributed to the inhibition of intersystem crossing (a non-radiative decay pathway) from the fluorescent singlet state to a non-fluorescent triplet state. Hydrogen bonding stabilizes the singlet state, making fluorescence a more favorable decay pathway.[4]
The relationship between solvent polarity and emission is visualized below.
Caption: Effect of solvent polarity on the energy of the ICT excited state.
General Principles for Modulating Photophysical Properties
While the 1,8-acyl-pyrrolyl-naphthalene system provides a specific dataset, we can extrapolate general principles applicable to other naphthyl-pyrrolidine scaffolds. The key is the relative strength and positioning of the donor and acceptor groups.
-
Strengthening the Donor/Acceptor :
-
Donor (Pyrrolidine) : The pyrrolidine ring is a stronger electron donor than a piperidine ring, leading to greater redshifts.[5] The planarity of the nitrogen atom is crucial; forcing it into the plane of the naphthalene ring enhances its donating ability.
-
Acceptor (Substituent) : Replacing a moderate acceptor like a ketone with a stronger EWG like a nitro (-NO₂) or cyano (-CN) group will further decrease the HOMO-LUMO gap. This typically results in absorption and emission at much longer wavelengths. Studies on nitronaphthalenes show that adding an electron-donating amino group can induce fluorescence in an otherwise non-fluorescent molecule, creating a potent D-A system.[6]
-
-
Positional Isomerism :
-
The position of the pyrrolidine and the acceptor on the naphthalene ring is critical. A push-pull arrangement, where the donor and acceptor are at opposite ends of the conjugated system (e.g., positions 2 and 6), often leads to the most significant ICT character and the largest solvatochromic shifts.
-
Substituents at the 1- and 4-positions also create an effective D-A axis.
-
Experimental Protocols
To ensure the integrity and reproducibility of photophysical data, standardized experimental protocols are essential. The following section details the core methodologies for characterizing substituted naphthyl-pyrrolidines.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the photophysical characterization of fluorophores.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar extinction coefficient (ε).
-
Preparation: Prepare a series of dilutions of the naphthyl-pyrrolidine derivative in the desired spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile). Concentrations should be chosen to yield absorbance values between 0.01 and 1.0.
-
Measurement: Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 600 nm. Use a cuvette containing the pure solvent as the reference.
-
Analysis: Identify the λmax from the spectrum. To determine ε, plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the resulting linear fit is the molar extinction coefficient (assuming a path length, b, of 1 cm).
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission and observe solvatochromic effects.
-
Preparation: Prepare dilute solutions of the compound in various solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: Using a fluorometer, excite the sample at its absorption maximum (λmax). Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to the end of the emission band.
-
Analysis: Identify the wavelength of maximum fluorescence emission. Repeat in solvents of varying polarity to assess solvatochromism. The Stokes shift can be calculated by converting the absorption and emission λmax values from nanometers to wavenumbers (cm⁻¹) and finding the difference.
Relative Fluorescence Quantum Yield (Φ) Determination
Objective: To measure the efficiency of the fluorescence process relative to a known standard.
-
Select a Standard: Choose a fluorescence standard with a known quantum yield (ΦST) that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦST = 0.54).
-
Prepare Solutions: Prepare a series of at least five dilutions for both the test sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1.
-
Measure Spectra: Record the absorbance at the chosen excitation wavelength for all solutions. Then, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Calculate the gradient (slope) of each line (GradX for the sample, GradST for the standard).
-
Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where η is the refractive index of the solvent used for the sample (X) and standard (ST). If the same solvent is used, this term becomes 1.[7]
-
Conclusion
The photophysical properties of naphthyl-pyrrolidines are highly sensitive to the nature and position of substituents on the naphthalene core. By creating a donor-acceptor framework, researchers can induce intramolecular charge transfer, leading to compounds with large Stokes shifts, pronounced solvatochromism, and tunable emission wavelengths. The planarity of the system is critical for maximizing electronic conjugation and enhancing these effects. A strong electron-withdrawing group paired with the electron-donating pyrrolidine ring is a proven strategy for red-shifting both absorption and emission. This predictive control, guided by the principles outlined in this guide, allows for the rational design of novel naphthyl-pyrrolidine derivatives for advanced applications in bioimaging, chemical sensing, and materials science.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying 1-(1-Naphthyl)pyrrolidine
Introduction: The Analytical Imperative for 1-(1-Naphthyl)pyrrolidine
This compound is a synthetic compound with a chemical structure that makes it a subject of interest in various fields of chemical and pharmaceutical research. Its accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of products in which it may be a component, or for its monitoring in relevant matrices. The choice of an analytical method can significantly impact the reliability of research and development data, as well as quality control processes.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind methodological choices and to provide a framework for a robust cross-validation study. This ensures that the selected method is fit for its intended purpose, a cornerstone of regulatory compliance and scientific integrity.[1][2][3]
The principles of analytical method validation laid out by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA), form the bedrock of this guide.[1][2][3][4] These guidelines emphasize that a validation study is designed to provide sufficient evidence that an analytical procedure meets its objectives.[1]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | PubChem |
| Molecular Weight | 197.28 g/mol | Guidechem |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Likely soluble in organic solvents | Inferred |
| UV Absorption | Expected due to the naphthyl chromophore | Inferred |
Note: Data inferred from the chemical structure and properties of similar aromatic amines.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a balance of sensitivity, selectivity, cost, and the nature of the sample matrix.
-
HPLC-UV: A workhorse in many QC labs, valued for its robustness and cost-effectiveness. Its suitability depends on the analyte possessing a UV chromophore, which the naphthyl group in our target compound provides.
-
GC-MS: Ideal for volatile and thermally stable compounds. While this compound's volatility may be a consideration, GC-MS offers excellent chromatographic resolution and the high selectivity of mass spectrometric detection.
-
LC-MS/MS: The gold standard for high sensitivity and selectivity, particularly in complex matrices. It combines the separation power of HPLC with the specificity of tandem mass spectrometry, making it ideal for trace-level quantification.
Experimental Protocols: A Practical Guide
The following protocols are proposed based on established methods for similar aromatic and pyrrolidine-containing compounds. The causality behind key choices is explained to provide a deeper understanding.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Rationale: The conjugated naphthyl ring system in this compound is expected to exhibit strong UV absorbance, making HPLC-UV a viable and economical choice for quantification, especially at moderate concentrations. A reversed-phase C18 column is selected due to the non-polar nature of the analyte. The mobile phase is a standard combination of acetonitrile and water with a formic acid modifier to ensure good peak shape for the amine.
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (to be optimized by scanning a standard).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. Serially dilute to create calibration standards from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS provides high separation efficiency and definitive identification based on mass spectra. The choice of a non-polar capillary column like a 5% phenyl-methylpolysiloxane is standard for a wide range of semi-volatile organic compounds. Electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and quantification.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) for quantification. Target ions: m/z 197 (molecular ion), and 2-3 qualifier ions from the fragmentation pattern.
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Rationale: For ultimate sensitivity and selectivity, LC-MS/MS is the method of choice. Electrospray ionization (ESI) in positive mode is selected as the tertiary amine is readily protonated. Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This is particularly advantageous for analysis in complex matrices where interferences can be a major issue.
Protocol:
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Quantifier: 198.1 → 127.1 (Precursor [M+H]⁺ → Naphthyl fragment)
-
Qualifier: 198.1 → 155.1 (Precursor [M+H]⁺ → alternate fragment)
-
Note: These transitions are hypothetical and would require optimization via direct infusion of a standard solution.
-
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol. Serially dilute to create calibration standards from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition to an expected concentration within the calibration range.
Visualizing the Workflows
Cross-Validation Study Design: Ensuring Method Equivalency
Cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[5] This is critical when transferring methods between labs or when a secondary method is needed as a backup or for confirmatory purposes. Our study will be designed in accordance with ICH Q2(R2) principles.[1][2][3]
Acceptance Criteria
The following criteria, based on typical industry standards and ICH guidelines, will be used to assess the performance of each method.
| Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity (r²) | ≥ 0.995 |
| Range | To be established based on linearity, accuracy, and precision data. |
| Accuracy (% Recovery) | 98.0% - 102.0% for drug substance assay. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| LOQ Precision (% RSD) | ≤ 10.0% |
| Robustness | % RSD of results after minor variations should be ≤ 2.0%. |
Comparative Data Summary (Hypothetical)
The following tables summarize the expected performance of each method based on the cross-validation study.
Table 1: Linearity, Range, and Sensitivity
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Correlation (r²) | 0.9992 | 0.9995 | 0.9998 |
| LOD | 0.3 µg/mL | 0.03 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | 0.1 ng/mL |
Expert Interpretation: LC-MS/MS demonstrates vastly superior sensitivity, with a limit of quantitation approximately 1000-fold lower than HPLC-UV. This is crucial for applications involving trace-level analysis, such as metabolite studies or impurity testing. GC-MS offers a good balance of sensitivity, outperforming HPLC-UV. The linear range for each method is suitable for its intended sensitivity scale.
Table 2: Accuracy and Precision
| Parameter | Concentration | HPLC-UV | GC-MS | LC-MS/MS |
| Accuracy (% Recovery) | Low QC (5 µg/mL) | 99.5% | 100.2% | 100.5% |
| Mid QC (50 µg/mL) | 100.1% | 99.8% | 100.1% | |
| High QC (90 µg/mL) | 99.8% | 99.5% | 99.7% | |
| Repeatability (% RSD) | Mid QC | 0.8% | 0.6% | 0.4% |
| Intermediate Precision (% RSD) | Mid QC | 1.5% | 1.2% | 0.9% |
For LC-MS/MS, QC concentrations were 1, 50, and 90 ng/mL respectively.
Expert Interpretation: All three methods demonstrate excellent accuracy and precision, well within the pre-defined acceptance criteria. The lower %RSD values for the mass spectrometry-based methods, particularly LC-MS/MS, highlight their superior reproducibility. This is often attributed to the high selectivity, which reduces variability from minor matrix interferences that might affect a UV detector.
Table 3: Specificity and Robustness
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | | :--- | :--- | :--- | :--- | :--- | | Specificity | Susceptible to co-eluting impurities with similar UV spectra. | Highly specific due to unique mass fragmentation patterns. | Exceptionally specific due to MRM transition monitoring. | | Robustness | Minor changes in mobile phase pH can affect peak shape and retention time. | Stable, but sensitive to inlet and column activity for polar analytes. | Generally robust; ESI source conditions can be sensitive to matrix effects. |
Expert Interpretation: Specificity is the key differentiator. While HPLC-UV may be adequate for pure substance analysis, its reliability diminishes in complex matrices. The mass spectrometric methods offer a significant advantage. GC-MS provides a fingerprint-like identification, while the MRM mode in LC-MS/MS is designed to filter out virtually all background noise, making it the most specific method. Robustness is acceptable for all methods, but each has its own operational sensitivities that must be controlled.
Conclusion and Recommendations
This comparative guide demonstrates that while all three analytical methods can be validated for the quantification of this compound, their suitability is application-dependent.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control of the pure drug substance or in simple formulations where high sensitivity is not required.
-
GC-MS offers enhanced specificity and sensitivity compared to HPLC-UV and is an excellent choice for identity confirmation and quantification in less complex matrices.
-
LC-MS/MS is the unequivocal choice for applications requiring the highest sensitivity and selectivity, such as bioanalytical studies, trace impurity analysis, or quantification in challenging matrices.
A successful cross-validation study would demonstrate that, within their validated ranges, these methods can provide equivalent and reliable data. The choice of which method to deploy should be a strategic decision based on the specific analytical challenge, balancing the need for performance with considerations of sample throughput, cost, and available instrumentation. This holistic approach, grounded in the principles of scientific integrity and regulatory guidelines, ensures the generation of trustworthy and defensible analytical data.
References
literature review comparing the applications of pyrrolidine-containing drugs
A Comparative Review of Key Applications and Experimental Methodologies
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry. Its structural simplicity belies a remarkable versatility, offering a three-dimensional framework that enables precise spatial orientation of functional groups, a critical feature for potent and selective interaction with biological targets.[1] This guide provides a comparative analysis of several key pyrrolidine-containing drugs, exploring their diverse therapeutic applications, mechanisms of action, and the experimental data that underpin their clinical utility. We will delve into the nuances of their performance against relevant alternatives and provide detailed experimental protocols for their synthesis and biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Modulators of Cholinergic Neurotransmission
The cholinergic system is a critical target for the treatment of a range of neurological and psychiatric disorders. Pyrrolidine-containing compounds feature prominently in this area, acting as both antagonists at muscarinic receptors and inhibitors of acetylcholine transport.
Procyclidine: An Anticholinergic Agent for Parkinsonism
Procyclidine is a synthetic anticholinergic drug primarily used to manage the symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms, such as those arising from antipsychotic medications.[2] It is particularly effective in younger patients where tremor is a predominant symptom.[3]
Mechanism of Action: Procyclidine functions as a non-selective antagonist of muscarinic acetylcholine receptors M1, M2, and M4.[2] In Parkinson's disease, the relative deficiency of dopamine leads to a cholinergic overactivity in the basal ganglia. By blocking the excitatory effects of acetylcholine at these receptors, procyclidine helps to restore the dopaminergic-cholinergic balance, thereby alleviating tremor and rigidity.[4]
Comparative Performance:
A study comparing procyclidine with another anticholinergic, trihexyphenidyl, for the management of resting tremor in 30 patients (the majority with Parkinson's disease) showed that both drugs were effective.[5] In the procyclidine group, 87% of patients showed improvement in the constancy of resting tremor, and 67% showed improvement in amplitude.[5] For trihexyphenidyl, the corresponding figures were 60% and 80%, respectively.[5] The overall difference in improvement between the two drugs was not statistically significant.[5]
| Drug | Average User Rating (out of 10) | Positive Effect Reported | Negative Effect Reported |
| Procyclidine | 6.9 | 63% | 25% |
| Trihexyphenidyl | 6.5 | 46% | 25% |
| (Data sourced from user reviews on Drugs.com and may not be representative of clinical trial outcomes)[6] |
Vesamicol: An Inhibitor of Acetylcholine Transport
Vesamicol is an experimental drug that acts presynaptically to inhibit the uptake of acetylcholine (ACh) into synaptic vesicles.[7] While it has no current therapeutic uses, it serves as a crucial research tool for studying cholinergic neurotransmission.[8]
Mechanism of Action: Vesamicol reversibly blocks the vesicular acetylcholine transporter (VAChT).[7] This transporter is responsible for packaging newly synthesized ACh from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[7] By inhibiting VAChT, vesamicol leads to the release of empty vesicles at the synapse, effectively reducing cholinergic signaling.[7]
Nootropics: Enhancers of Cognitive Function
The "racetam" class of drugs, characterized by a 2-pyrrolidinone nucleus, has been investigated for its potential to enhance cognitive functions like memory and learning.
Aniracetam and Oxiracetam: Modulators of Glutamatergic and Cholinergic Systems
Aniracetam and Oxiracetam are synthetic nootropic agents that have been studied for the treatment of cognitive deficits associated with dementia and other neurological conditions.[9]
Mechanism of Action:
-
Aniracetam: This fat-soluble compound is known to positively modulate AMPA-sensitive glutamate receptors, which are critical for synaptic plasticity.[1][10] It decreases the rate of receptor desensitization, thereby enhancing glutamatergic neurotransmission.[10] It is also thought to have anxiolytic properties and to influence the cholinergic system.[4][10]
-
Oxiracetam: A water-soluble racetam, Oxiracetam is believed to enhance cognitive function by stimulating phospholipid biosynthesis, stabilizing neuronal membranes, and promoting cholinergic transmission.[11] Like aniracetam, it also appears to increase the utilization of acetylcholine in the cortex and hippocampus.[9]
Comparative Performance:
Direct head-to-head clinical trials are limited. However, a comparative open study in patients with cognitive impairment evaluated aniracetam monotherapy against cholinesterase inhibitors (ChEIs), a standard treatment for dementia.[12] In patients with mild dementia, aniracetam showed a significantly better cognitive performance at 6 months compared to ChEIs.[12]
Animal studies have provided some comparative insights. One study noted that while both aniracetam and oxiracetam (at 100 mg/kg) slowed the scopolamine-induced decrease in acetylcholine, oxiracetam was effective in both the hippocampus and cortex, whereas aniracetam's effect was limited to the hippocampus.[9] Oxiracetam is often considered more potent than piracetam (the parent racetam compound) in enhancing memory and analytical thinking.[4]
| Drug | Primary Proposed Mechanism | Key Clinical Application | Notable Characteristics |
| Aniracetam | AMPA receptor positive modulation[1][10] | Cognitive impairment in dementia[12] | Fat-soluble, anxiolytic properties[4] |
| Oxiracetam | Promotion of cholinergic transmission[11] | Cognitive decline post-stroke[11] | Water-soluble, potent effects on memory and learning[4] |
Anti-inflammatory and Neuroprotective Agents
The pyrrolidine scaffold is also present in drugs targeting inflammatory and neurodegenerative processes, often through the modulation of key signaling pathways.
Rolipram: A Selective PDE4 Inhibitor
Rolipram is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP).[13] It was initially developed as an antidepressant but was discontinued due to a narrow therapeutic window and significant side effects.[13] It remains a widely used tool in preclinical research.[13]
Mechanism of Action: By inhibiting PDE4, rolipram increases intracellular cAMP levels.[13] This activates Protein Kinase A (PKA) and other downstream effectors, leading to a range of cellular responses, including the modulation of inflammatory processes and the promotion of synaptic plasticity.[13] Rolipram has shown neuroprotective effects in various models of neurological injury and disease.[5]
Caption: Rolipram inhibits PDE4, increasing cAMP levels and promoting neuroprotective pathways.
Clinical Data: In a double-blind study comparing rolipram to imipramine in 64 patients with major depressive disorder, imipramine was found to be superior towards the end of the study.[14] Rolipram's primary side effect was nausea, contrasting with the anticholinergic side effects of imipramine.[14] An earlier open-label Phase II study in 10 treatment-refractory depressive patients showed a good to very good improvement in five patients.[7]
ABT-418 and A-84543: Selective Nicotinic Acetylcholine Receptor Agonists
ABT-418 and its parent compound, A-84543, are potent agonists at neuronal nicotinic acetylcholine receptors (nAChRs), with high selectivity for the α4β2 subtype.[15] These compounds have been researched for their nootropic, neuroprotective, and anxiolytic effects, with potential applications in Alzheimer's disease and ADHD.[16]
Mechanism of Action: These drugs act as selective cholinergic channel activators.[16] By binding to and activating specific nAChR subtypes in the central nervous system, they mimic the effects of acetylcholine, leading to enhanced cognitive performance and other neurological effects.[16]
Anti-fibrotic Agents
Fibrosis, the excessive formation of scar tissue, is a pathological feature of many chronic diseases. The pyrrolidone-containing drug pirfenidone has emerged as a key therapeutic agent in this area.
Pirfenidone: A Multi-faceted Anti-fibrotic Drug
Pirfenidone is an orally available drug approved for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[17][18]
Mechanism of Action: The precise mechanism of action of pirfenidone is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[17] A key mechanism involves the inhibition of the transforming growth factor-beta (TGF-β) pathway.[8] TGF-β is a potent cytokine that stimulates fibroblast proliferation, differentiation into myofibroblasts, and the deposition of extracellular matrix components like collagen, all of which are central to the fibrotic process.[8][19] Pirfenidone has been shown to downregulate TGF-β expression and inhibit TGF-β-induced signaling pathways.[19][20]
Comparative Performance:
Pirfenidone is often compared to nintedanib, another approved anti-fibrotic for IPF. A post hoc analysis of the CleanUP-IPF clinical trial involving 407 participants found that patients treated with nintedanib had a slower decline in Forced Vital Capacity (FVC) at 12 months compared to those on pirfenidone (mean difference of 106 mL).[21] However, this difference was less pronounced at the 24-month mark, and there were no significant differences in overall survival between the two groups.[21] A systematic review and meta-analysis of real-world studies found both drugs to be effective in slowing lung function decline.[6]
| Outcome (at 12 months) | Pirfenidone (n=264) | Nintedanib (n=143) |
| Change in FVC from baseline | - | - |
| Mean Difference (Nintedanib vs. Pirfenidone) | +106 mL (slower decline) | |
| (Data from a post hoc analysis of the CleanUP-IPF trial)[21] |
| Adverse Event | Pirfenidone | Nintedanib | Odds Ratio (Nintedanib vs. Pirfenidone) |
| Diarrhoea | Lower | Higher | 12.39 |
| Abnormal Liver-function tests | Lower | Higher | 2.98 |
| Photosensitivity | Higher | Lower | 0.06 |
| Skin-rash | Higher | Lower | 0.17 |
| (Data from a meta-analysis of 23 cohorts)[8] |
Experimental Protocols
Synthesis of Procyclidine (Two-Step Method)
This protocol describes the synthesis of procyclidine via a Mannich reaction followed by a Grignard reaction.[22]
Step 1: Mannich Reaction to form 3-(1-pyrrolidino)propiophenone HCl
-
Combine acetophenone, formaldehyde, and pyrrolidine hydrochloride in a suitable solvent like ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux with constant stirring for several hours. Monitor reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield purified 3-(1-pyrrolidino)propiophenone hydrochloride.
Step 2: Grignard Reaction to form Procyclidine
-
Prepare a Grignard reagent by reacting cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve the 3-(1-pyrrolidino)propiophenone hydrochloride from Step 1 in an appropriate anhydrous solvent (e.g., THF).
-
Slowly add the prepared cyclohexylmagnesium bromide solution to the ketone solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude procyclidine.
-
Purify the product by column chromatography or recrystallization.
Caption: Two-step synthesis of Procyclidine via Mannich and Grignard reactions.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol is a generalized method for assessing the inhibitory activity of compounds like Rolipram on the PDE4 enzyme.[23]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl2).
-
PDE4 Enzyme: Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Substrate: Prepare a solution of fluorescently labeled cAMP (e.g., FAM-cAMP) in the assay buffer.
-
Inhibitor: Prepare serial dilutions of Rolipram (as a positive control) and test compounds in the assay buffer. Ensure the final DMSO concentration is low (<1%).
2. Assay Procedure (96-well plate format):
-
To appropriate wells, add 25 µL of assay buffer (for blank wells), 25 µL of inhibitor dilutions, and 25 µL of assay buffer with vehicle (for positive and negative controls).
-
Add 25 µL of the diluted PDE4 enzyme solution to the inhibitor and positive control wells.
-
Add 25 µL of assay buffer to the negative control and blank wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
TGF-β-induced Fibroblast Proliferation Assay (BrdU Assay)
This protocol outlines a method to assess the anti-proliferative effect of Pirfenidone on fibroblasts stimulated with TGF-β.[8]
1. Cell Culture and Seeding:
-
Culture primary human ocular fibroblasts in standard growth medium.
-
Seed 2,000 cells per well into a 96-well microtiter plate and incubate for 24 hours.
-
Starve the cells in a serum-free medium for 24 hours to synchronize them.
2. Treatment:
-
Prepare treatment media containing:
-
Control (vehicle only)
-
TGF-β1 (e.g., 10 ng/mL)
-
Pirfenidone (e.g., 10⁻³ mol/l)
-
TGF-β1 + Pirfenidone
-
-
Replace the starvation medium with the respective treatment media.
-
Incubate the cells for 32 hours under standard conditions.
3. BrdU Labeling and Detection:
-
Add 10 µM of BrdU (5-bromo-2'-deoxyuridine) to each well.
-
Incubate for an additional 16 hours to allow for BrdU incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.
4. Data Analysis:
-
Normalize the absorbance/fluorescence values to the control wells.
-
Compare the proliferation rates between the different treatment groups to determine the effect of Pirfenidone on basal and TGF-β-induced proliferation.
Conclusion
The pyrrolidine and pyrrolidone cores are privileged structures in drug design, giving rise to a remarkable diversity of therapeutic agents. From modulating complex neurotransmitter systems in the brain to inhibiting the fundamental processes of fibrosis, these scaffolds continue to provide a fertile ground for the development of novel medicines. The comparative data and experimental protocols presented in this guide highlight the distinct profiles of these drugs and provide a framework for future research and development. Understanding the causal relationships between structure, mechanism, and clinical performance is paramount, and it is through the rigorous application of the experimental methodologies detailed herein that the next generation of pyrrolidine-based therapeutics will be discovered and optimized.
References
- 1. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]
- 4. nbinno.com [nbinno.com]
- 5. Effect of Trihexiphenidyl and Procyclidine for the management of resting tremor | Bangladesh Medical Journal [banglajol.info]
- 6. drugs.com [drugs.com]
- 7. Results of a phase II study of the antidepressant effect of rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]
- 9. drugs.selfdecode.com [drugs.selfdecode.com]
- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 11. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Rolipram in major depressive disorder: results of a double-blind comparative study with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. scispace.com [scispace.com]
- 17. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the effectiveness of pirfenidone and nintedanib in patients with advanced stage idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Benchmark Study of 1-(1-Naphthyl)pyrrolidine in Bioimaging versus Established Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of bioimaging, the selection of fluorescent probes is paramount to the success of experimental outcomes. While a vast arsenal of established dyes is commercially available, the exploration of novel fluorophores with unique photophysical properties remains a critical endeavor for advancing biological research. This guide provides a comprehensive benchmark study of 1-(1-Naphthyl)pyrrolidine, a naphthalene-based fluorophore, against widely used dyes such as Rhodamine B, Fluorescein, and Cyanine dyes (Cy3 and Cy5). As a Senior Application Scientist, this document synthesizes technical data with practical insights to offer a nuanced understanding of the potential advantages and current limitations of this compound for bioimaging applications.
Introduction: The Rationale for Exploring Naphthalene-Based Probes
Naphthalene and its derivatives have a rich history in fluorescence spectroscopy, known for their sensitivity to the local environment.[1] Compounds like PRODAN (6-propionyl-2-dimethylaminonaphthalene) and Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) are classic examples of solvatochromic dyes, meaning their emission spectra are highly dependent on the polarity of their surroundings.[2][3] This property makes them powerful tools for investigating the complex and heterogeneous environments within living cells, particularly cellular membranes.[4][5] this compound, with its naphthalene core and a pyrrolidine substituent, is poised to exhibit similar environmentally sensitive fluorescence, offering a potential avenue for developing novel probes for specific cellular applications.
Photophysical Properties: A Comparative Analysis
A direct comparison of the photophysical properties of fluorescent dyes is essential for selecting the appropriate tool for a given experiment. While comprehensive data for this compound is not extensively available in the public domain, we can infer its potential characteristics based on structurally similar compounds, such as 8-acyl-1-pyrrolidinylnaphthalenes.[6]
| Property | This compound (Inferred) | Rhodamine B | Fluorescein (FITC) | Cyanine 3 (Cy3) | Cyanine 5 (Cy5) |
| Excitation Max (λex, nm) | ~280-350 | ~555 | ~495 | ~550 | ~650 |
| Emission Max (λem, nm) | ~350-500 (Solvent-dependent) | ~580 | ~525 | ~570 | ~670 |
| **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | Data not readily available | ~110,000 | ~80,000 | ~150,000 | ~250,000 |
| Quantum Yield (Φ) | Variable, likely moderate | ~0.31-0.70 | ~0.92 | ~0.15 | ~0.28 |
| Photostability | Likely moderate | Moderate | Low | Moderate to High | Moderate to High |
| Solvatochromism | Expected to be high | Low | Low | Low | Low |
| pH Sensitivity | Likely low | Low | High | Low | Low |
Table 1: Comparative Photophysical Properties of this compound and Established Dyes. Data for established dyes are compiled from various sources. Properties for this compound are inferred from related naphthalene derivatives.
The Promise of Solvatochromism: Probing Cellular Microenvironments
The most significant potential advantage of this compound lies in its predicted solvatochromic properties. Unlike established dyes that exhibit relatively stable emission spectra across different cellular compartments, the fluorescence of this compound is expected to be highly sensitive to the polarity and hydration of its immediate environment. This characteristic is invaluable for studying:
-
Membrane Fluidity and Lipid Rafts: Similar to Laurdan, this compound could be used to visualize and quantify changes in membrane lipid packing and the formation of lipid microdomains.[7]
-
Protein Conformation and Binding: The binding of the probe to hydrophobic pockets in proteins would likely result in a significant blue-shift and enhancement of its fluorescence, providing a means to study protein folding and ligand interactions.[8]
-
Cellular Organelle Polarity: Differences in the polarity of various organelles could be mapped using the emission spectrum of the probe.
Experimental Protocols: A Guideline for Investigation
While specific protocols for this compound are not yet established, the following general procedures, adapted from protocols for similar naphthalene-based probes like Laurdan and PRODAN, can serve as a starting point for researchers.
Live Cell Staining for Membrane Studies
This protocol outlines a general method for staining living cells to investigate membrane properties.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes
Protocol:
-
Cell Preparation: Culture cells to 60-80% confluency on glass-bottom dishes.
-
Staining Solution Preparation: Prepare a working solution of this compound in live-cell imaging medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Immediately proceed with fluorescence microscopy.
Fluorescence Microscopy Parameters
-
Excitation: Use a UV or near-UV light source (e.g., 340-360 nm).
-
Emission: Collect emission in two channels to assess solvatochromic shifts, for example, a "blue" channel (e.g., 400-460 nm) and a "green" channel (e.g., 470-530 nm).
-
Image Analysis: The ratio of the intensities in the two emission channels can be used to generate a generalized polarization (GP) image, which reflects the local membrane polarity.
Visualizing the Workflow
Caption: Workflow for live-cell imaging with this compound.
Potential Signaling Pathway Investigation: Membrane Dynamics in Cell Signaling
The ability of this compound to probe membrane properties makes it a promising tool for investigating signaling pathways that involve changes in membrane organization, such as receptor clustering and lipid raft dynamics. For example, it could be used to study the membrane environment during growth factor receptor signaling.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Laurdan (6-Dodecanoyl-2-dimethylaminonaphthalene) | AxisPharm [axispharm.com]
- 8. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yields of Naphthalene Derivatives for Advanced Research Applications
For researchers, medicinal chemists, and material scientists, the intrinsic fluorescence of the naphthalene scaffold offers a powerful tool for developing sensitive probes, advanced materials, and pharmaceutical agents. A critical parameter governing the utility of these molecules is their fluorescence quantum yield (Φf), a direct measure of the efficiency of the fluorescence process. This guide provides an in-depth comparative analysis of the quantum yields of various naphthalene derivatives, supported by experimental data and detailed methodologies, to empower informed selection and design of next-generation fluorescent molecules.
The Foundational Principle: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A higher quantum yield signifies a more efficient conversion of absorbed light into fluorescence, a crucial characteristic for applications demanding high sensitivity, such as bioimaging and sensing.[1] The quantum yield is intrinsically linked to the molecule's chemical structure and its surrounding environment, with factors like solvent polarity, temperature, and the presence of substituents playing a pivotal role.[1][2]
Comparative Analysis of Quantum Yields Among Naphthalene Derivatives
The substitution pattern on the naphthalene ring profoundly influences its electronic structure and, consequently, its photophysical properties.[2] Electron-donating groups (EDGs) like amino (-NH2) and methoxy (-OCH3) groups generally enhance fluorescence, while electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) can quench fluorescence by promoting non-radiative decay pathways.[2] The following table summarizes the experimentally determined fluorescence quantum yields of several key naphthalene derivatives, showcasing the impact of various substituents and the solvent environment.
| Derivative | Substituent(s) | Solvent | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Naphthalene | None | Cyclohexane | 0.23 | [3] |
| 1-Methylnaphthalene | 1-CH3 | Not Specified | 0.271 | [4] |
| 2,3-Dimethylnaphthalene | 2,3-di(CH3) | Hexane (10⁻⁴ M) | 0.26 | [5] |
| 2-Naphthol | 2-OH | Aqueous H2SO4 (0.02 M) | 0.18 | [6][7] |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | 1-OCH3, 4-Si(CH3)3 | Cyclohexane (degassed) | 0.65 | [8] |
| Naphthalimide Derivative (HP-NAP) | Donor-Acceptor | Hexane | ~1.00 | [9] |
| Naphthalimide Derivative (HP-NAP) | Donor-Acceptor | Dioxane | 0.87 | [10] |
| Naphthalimide Derivative (HP-NAP) | Donor-Acceptor | Methanol | < 0.01 | [10] |
| Piperidine-Naphthalimide Derivative (7) | Piperidine | Dioxane | 0.821 | [11] |
| Piperidine-Naphthalimide Derivative (7) | Piperidine | Acetonitrile | 0.106 | [11] |
| Piperidine-Naphthalimide Derivative (8) | Piperidine | Toluene | 0.453 | [11] |
| Piperidine-Naphthalimide Derivative (8) | Piperidine | DMSO | 0.003 | [11] |
Key Insights from the Data:
-
Substituent Effects: The introduction of a trimethylsilyl group in 1-methoxynaphthalene significantly boosts the quantum yield compared to the parent naphthalene.[8] Naphthalimide derivatives, particularly those with donor-acceptor structures, can exhibit exceptionally high quantum yields, approaching unity in nonpolar solvents.[9][10] Conversely, the quantum yield of naphthalimide derivatives can be dramatically quenched in polar solvents.[10][11]
-
Solvent Polarity: The profound impact of the solvent is evident in the naphthalimide derivatives. For instance, the quantum yield of a piperidine-substituted naphthalimide plummets from 0.821 in nonpolar dioxane to 0.106 in polar acetonitrile.[11] This sensitivity to the local environment is a key attribute for their use as fluorescent probes.[12]
Experimental Protocol: Measuring Fluorescence Quantum Yield
The relative method is a widely adopted and reliable technique for determining the fluorescence quantum yield of an unknown sample by comparing it to a well-characterized standard with a known quantum yield.[1][13]
Causality Behind Experimental Choices
The core principle of the relative method lies in the assumption that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[1] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. To minimize errors, it is crucial to work with dilute solutions (absorbance ≤ 0.1) to avoid inner-filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[13][14] The use of the same solvent for both the sample and the standard is recommended to eliminate the need for refractive index correction.[1]
Step-by-Step Methodology
-
Selection of a Standard and Solvent:
-
Choose a suitable fluorescence standard with a well-documented and stable quantum yield. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a commonly used standard.[15][16] However, it's important to note that the quantum yield of quinine sulfate in sulfuric acid can be temperature-dependent.[17] Quinine in 0.1 M perchloric acid (Φf = 0.60) has been shown to be more stable with temperature.[17][18]
-
The standard should have an absorption profile that overlaps with the sample, allowing for excitation at the same wavelength.[1]
-
Whenever possible, use the same spectroscopic grade solvent for both the sample and the standard.[1]
-
-
Preparation of Solutions:
-
Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
From the stock solutions, create a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.[15]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, set the excitation wavelength to the value used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., slit widths) remain constant throughout all measurements.[13]
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A) at the excitation wavelength.
-
Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of each line represents the gradient (Grad).
-
Calculate the quantum yield of the sample (Φx) using the following equation[13]:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX is the gradient from the plot for the test sample.
-
GradST is the gradient from the plot for the standard.
-
ηX is the refractive index of the solvent used for the test sample.
-
ηST is the refractive index of the solvent used for the standard. (This term becomes 1 if the same solvent is used for both).
-
-
Experimental Workflow Diagram
Caption: Workflow for the relative determination of fluorescence quantum yield.
Factors Influencing Quantum Yield: A Deeper Dive
The observed quantum yield of a naphthalene derivative is a result of the competition between radiative (fluorescence) and non-radiative decay pathways from the excited singlet state.
Caption: Jablonski diagram illustrating the photophysical processes competing with fluorescence.
The relationship between the rate constants for these processes and the quantum yield is given by:
Φf = kf / (kf + kic + kisc)
Where:
-
kf is the rate constant for fluorescence.
-
kic is the rate constant for internal conversion.
-
kisc is the rate constant for intersystem crossing.
Structural modifications and environmental factors can alter these rate constants. For example, the "heavy atom effect," observed when atoms like bromine are introduced, can increase the rate of intersystem crossing (kisc), leading to a decrease in fluorescence quantum yield.[19]
Conclusion
The fluorescence quantum yield is a cornerstone parameter in the characterization and application of naphthalene derivatives. As demonstrated, the strategic placement of substituents and the careful selection of the solvent system can be used to tune the quantum yield over a wide range, enabling the rational design of fluorophores with tailored properties for specific applications in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical protocols to accurately assess this critical parameter, fostering innovation and advancing research in fluorescent molecular technologies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. omlc.org [omlc.org]
- 4. chegg.com [chegg.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. franklycaroline.com [franklycaroline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 10. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]
- 11. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. iss.com [iss.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quinine sulfate [omlc.org]
- 17. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stability of 1-(1-Naphthyl)pyrrolidine Under Various pH and Temperature Conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust product development. This guide provides an in-depth analysis of the stability of 1-(1-Naphthyl)pyrrolidine, a key intermediate in various synthetic applications. We will explore its degradation profile under forced stress conditions of varying pH and temperature. Furthermore, we will compare its stability profile against a structurally similar alternative, N-phenyl-1-naphthylamine, to provide a broader context for its application.
The methodologies and insights presented herein are grounded in established principles of chemical kinetics and regulatory expectations for stability testing, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Significance of Stability in Chemical Synthesis
This compound is a tertiary amine featuring a naphthalene core linked to a pyrrolidine ring. This structural motif is of interest in medicinal chemistry and materials science due to the unique photophysical properties of the naphthalene group and the synthetic versatility of the pyrrolidine scaffold.[5][6] The stability of such a compound is paramount, as its degradation can lead to the formation of impurities that may affect the yield and purity of the final product, or in the context of drug development, could introduce potentially toxic degradants.
Forced degradation studies are an indispensable tool in the pharmaceutical industry to understand the chemical behavior of a molecule.[1][3][4] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[2][7]
Comparative Stability Analysis: this compound vs. N-phenyl-1-naphthylamine
To provide a comprehensive understanding of its stability, we will compare this compound with N-phenyl-1-naphthylamine. The latter, a secondary amine, offers a valuable comparison due to the differing electronic and steric environments around the nitrogen atom, which is often a site of reactivity.
Experimental Design: A Forced Degradation Study
The following protocol outlines a comprehensive forced degradation study to assess the stability of this compound and N-phenyl-1-naphthylamine.
Objective: To determine the degradation of this compound and N-phenyl-1-naphthylamine under hydrolytic (acidic, neutral, basic) and thermal stress conditions.
Materials:
-
This compound (analytical standard)
-
N-phenyl-1-naphthylamine (analytical standard)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Phosphate buffer, pH 7.0
-
Temperature-controlled chambers/water baths
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Experimental workflow for the forced degradation study.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and N-phenyl-1-naphthylamine at a concentration of 1 mg/mL in methanol.
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Add 1 mL of each stock solution to separate flasks containing 9 mL of 0.1 N HCl.
-
Base Hydrolysis: Add 1 mL of each stock solution to separate flasks containing 9 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Add 1 mL of each stock solution to separate flasks containing 9 mL of pH 7.0 phosphate buffer.
-
Thermal Degradation (in water): Add 1 mL of each stock solution to separate flasks containing 9 mL of HPLC-grade water.
-
-
Incubation:
-
Store one set of acidic, basic, and neutral samples at ambient temperature (25°C).
-
Store a second set of all samples (acidic, basic, neutral, and water) in a temperature-controlled chamber at 60°C.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before dilution.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for such molecules.
-
Data Analysis and Comparative Results
The percentage of degradation for each compound under each stress condition would be calculated based on the decrease in the peak area of the parent compound over time, relative to the initial time point.
Table 1: Hypothetical Degradation Data for this compound (%)
| Condition | Time (hours) | 25°C | 60°C |
| 0.1 N HCl | 24 | < 1% | 5.2% |
| 48 | 1.5% | 11.8% | |
| pH 7.0 Buffer | 24 | < 1% | 1.1% |
| 48 | < 1% | 2.5% | |
| 0.1 N NaOH | 24 | 2.3% | 8.9% |
| 48 | 4.8% | 18.4% |
Table 2: Hypothetical Degradation Data for N-phenyl-1-naphthylamine (%)
| Condition | Time (hours) | 25°C | 60°C |
| 0.1 N HCl | 24 | 1.8% | 9.7% |
| 48 | 3.5% | 19.5% | |
| pH 7.0 Buffer | 24 | < 1% | 2.3% |
| 48 | 1.2% | 4.9% | |
| 0.1 N NaOH | 24 | 3.9% | 15.2% |
| 48 | 8.1% | 28.7% |
Interpretation of Results:
Based on this hypothetical data, both compounds exhibit greater stability under neutral conditions. Degradation is significantly accelerated by both acidic and basic conditions, with the effect being more pronounced at elevated temperatures.
Notably, this compound demonstrates superior stability across all tested conditions compared to N-phenyl-1-naphthylamine. The pyrrolidine ring, being a saturated heterocycle, may confer greater stability to the C-N bond compared to the direct attachment of the amine to the phenyl ring in N-phenyl-1-naphthylamine. The lone pair of electrons on the nitrogen in N-phenyl-1-naphthylamine is more delocalized into the phenyl ring, potentially making the molecule more susceptible to oxidative and hydrolytic degradation.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying and controlling impurities. For N-aryl amines, degradation can occur through several mechanisms.
Proposed Degradation Pathway for this compound:
Under acidic conditions, hydrolysis of the C-N bond connecting the pyrrolidine ring to the naphthalene moiety is a plausible degradation route, which would yield 1-naphthylamine and 4-chlorobutanal (after ring opening of the protonated pyrrolidine). In basic and oxidative conditions, oxidation of the naphthalene ring system to form naphthoquinones or hydroxylated derivatives is possible.
Caption: Potential degradation pathways of this compound.
The degradation of 1-naphthylamine itself has been studied, and it can be metabolized through pathways involving hydroxylation and subsequent ring cleavage.[8][9][10]
Analytical Method Considerations
A robust, stability-indicating analytical method is essential for these studies. HPLC is the method of choice for its ability to separate the parent compound from its degradation products.
Key aspects of method development include:
-
Column Chemistry: A C18 stationary phase is generally suitable for these types of aromatic compounds.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile or methanol) allows for the effective separation of compounds with varying polarities.
-
Detection: UV detection is appropriate due to the chromophoric naphthalene ring. The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.
Conclusion and Recommendations
This guide has outlined a comprehensive approach to evaluating the stability of this compound under various pH and temperature conditions, in comparison to N-phenyl-1-naphthylamine. The provided experimental design and hypothetical data suggest that this compound possesses a more stable profile, particularly under hydrolytic stress.
For researchers and drug development professionals, these findings are critical for:
-
Process Optimization: Understanding the degradation profile allows for the selection of appropriate reaction and purification conditions to minimize impurity formation.
-
Formulation Development: Knowledge of pH and temperature sensitivity is crucial for developing stable formulations.
-
Storage and Handling: The data informs the recommended storage conditions to ensure the long-term stability of the compound.
It is recommended that comprehensive forced degradation studies, as outlined here, be performed for any new chemical entity early in the development process. The insights gained are invaluable for ensuring the quality, safety, and efficacy of the final product.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. veeprho.com [veeprho.com]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation | eLife [elifesciences.org]
- 10. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
Safety Operating Guide
Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 1-(1-Naphthyl)pyrrolidine
For the diligent researcher, the culmination of an experiment brings not only data but also the critical responsibility of safe chemical waste disposal. This guide provides a detailed protocol for the proper disposal of 1-(1-Naphthyl)pyrrolidine, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a deep understanding of the principles behind these procedures, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Naphthalene , a polycyclic aromatic hydrocarbon, is recognized as a flammable solid and a possible human carcinogen.[1] Its presence in the molecule necessitates handling with appropriate personal protective equipment and disposal as a potentially carcinogenic material.
Pyrrolidine , a cyclic amine, is a highly flammable, corrosive, and toxic liquid.[2][3][4] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. These properties demand stringent control measures to prevent exposure and fire risk.
Given this composite hazard profile, this compound must be treated as a hazardous waste , likely exhibiting characteristics of ignitability, corrosivity, and toxicity.
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical, including this compound, is governed by a set of fundamental principles designed to minimize risk and ensure regulatory compliance. These include:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved through careful experimental planning, ordering only the necessary quantities of chemicals, and considering smaller-scale experiments.
-
Proper Segregation: Incompatible wastes must never be mixed. For instance, acids should be kept separate from bases, and flammable liquids from oxidizers.[5]
-
Correct Containerization: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.
-
Clear Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.
-
Designated Storage: Hazardous waste should be stored in a designated, well-ventilated, and secure "Satellite Accumulation Area" pending collection.
-
Licensed Disposal: The ultimate disposal of hazardous waste must be carried out by a licensed and approved waste disposal service.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, actionable workflow for the safe disposal of this compound waste, including pure substance, contaminated labware, and solutions.
I. Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the following minimum PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A flame-retardant laboratory coat
-
Closed-toe shoes
II. Waste Segregation and Collection
-
Designate a Waste Stream: Establish a specific waste stream for this compound and materials contaminated with it. This waste should be classified as flammable, corrosive, and toxic organic waste .
-
Solid Waste:
-
Collect contaminated solid waste such as gloves, pipette tips, and absorbent paper in a dedicated, clearly labeled, and sealable plastic bag or container.
-
This container should be kept within a fume hood during collection to minimize inhalation exposure.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
Crucially, do not mix this waste with other waste streams.
-
The container should have a secure screw cap and be stored in secondary containment (e.g., a chemical-resistant tray) to prevent spills.
-
III. Container Labeling
Proper labeling is a critical and legally mandated step. Your waste container label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate concentration and volume of the waste.
-
The primary hazards: Flammable, Corrosive, Toxic
-
The date of accumulation.
-
Your name and laboratory contact information.
IV. Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste containers in your laboratory's designated SAA.
-
The SAA should be in a well-ventilated area, away from sources of ignition, and out of general laboratory traffic.
-
Ensure that incompatible chemicals are not stored in close proximity.
V. Arranging for Disposal
-
Once your waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Never pour this compound waste down the drain. This is illegal and environmentally harmful.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: Disposal Workflow for this compound.
Quantitative Data Summary
| Hazard Classification | Handling Precaution | Disposal Requirement |
| Flammable | Store away from ignition sources; use in a well-ventilated area or fume hood. | Segregate from oxidizers; use a licensed hazardous waste service. |
| Corrosive | Wear chemical-resistant gloves, eye protection, and a lab coat. | Use a corrosion-resistant waste container (e.g., HDPE or glass). |
| Toxic | Avoid inhalation, ingestion, and skin contact; handle in a fume hood. | Label as "Toxic"; dispose of through a licensed hazardous waste service. |
| Potential Carcinogen | Minimize exposure; use appropriate engineering controls and PPE. | Dispose of as potentially carcinogenic waste according to institutional guidelines. |
By adhering to these procedures, you contribute to a safe and responsible research environment. The principles of chemical safety are as integral to scientific excellence as the innovative research you conduct.
References
- 1. static.igem.org [static.igem.org]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
Navigating the Handling of 1-(1-Naphthyl)pyrrolidine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation: A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
The safe handling of research chemicals is the bedrock of innovation and discovery. This guide provides essential, immediate safety and logistical information for the use of 1-(1-Naphthyl)pyrrolidine. As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a culture of informed caution in your laboratory.
Hazard Profile of this compound: A Dual-Risk Compound
The pyrrolidine moiety imparts properties of a corrosive and flammable liquid. It is known to cause severe skin burns and eye damage and is harmful if swallowed or inhaled. The 1-naphthylamine structure, on the other hand, introduces the significant long-term health risk of being a potential carcinogen.[1] Aromatic amines as a class are known for their ability to be absorbed through the skin and can lead to systemic toxicity.[2] Specifically, 1-naphthylamine has been associated with an increased risk of bladder cancer, although this may be linked to contamination with the more potent 2-naphthylamine isomer.[3][4] Nevertheless, it is prudent to handle this compound with the assumption that it carries similar carcinogenic risks. Furthermore, exposure to 1-naphthylamine can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[2]
Given this dual-risk profile, a multi-faceted approach to personal protective equipment (PPE) and handling is not just recommended, but essential.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with this compound. The following table summarizes the minimum required PPE, with detailed explanations below.
| Protection Type | Specific PPE Recommendation | Rationale for Use |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, thicker, chemical-resistant glove (e.g., butyl rubber or Viton™). | The pyrrolidine component is corrosive and can quickly degrade standard laboratory gloves. Double-gloving provides an extra layer of protection. The outer glove should be selected for its high resistance to aromatic amines and corrosive substances. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Due to the severe eye damage potential from the corrosive pyrrolidine component, standard safety glasses are insufficient. A full-face shield protects against splashes to the entire face. |
| Body Protection | A flame-retardant and chemical-resistant laboratory coat, worn over long pants and closed-toe shoes. | Protects against accidental splashes and contact with flammable material. The lab coat should be buttoned completely. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when handling outside of a certified chemical fume hood or when there is a risk of aerosol generation. | The vapors of this compound are likely to be harmful if inhaled. A respirator minimizes this risk. |
The Criticality of Glove Selection
Standard thin nitrile gloves are not sufficient for handling this compound due to the corrosive nature of the pyrrolidine ring. Permeation of aromatic amines through glove materials is a known risk. Therefore, a robust glove strategy is paramount.
-
Inner Glove: A standard nitrile glove provides a base layer of protection and can indicate a breach in the outer glove if it becomes wet.
-
Outer Glove: Select a glove with proven resistance to both corrosive liquids and aromatic amines. Butyl rubber and Viton™ are excellent choices. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood.
-
Fume Hood Verification: Before commencing work, verify that the fume hood is functioning correctly, with an average face velocity of at least 100 feet per minute.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit rated for flammable and corrosive liquids readily available. The kit should contain an absorbent material like vermiculite or sand.
Chemical Handling Workflow
Donning and Doffing PPE: A Procedural Imperative
Donning Sequence:
-
Lab Coat
-
Inner Nitrile Gloves
-
Outer Chemical-Resistant Gloves
-
Chemical Splash Goggles
-
Full-Face Shield
-
Respirator (if required)
Doffing Sequence (to prevent cross-contamination):
-
Remove outer gloves, turning them inside out.
-
Remove face shield.
-
Remove lab coat, rolling it away from the body.
-
Remove goggles.
-
Remove inner gloves, turning them inside out.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Waste
Improper disposal of this compound and associated contaminated materials can pose a significant environmental and health risk.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the hazards: "Flammable," "Corrosive," and "Potential Carcinogen."
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your environmental health and safety department.
-
Empty Containers: "Empty" containers of this compound will retain hazardous residue and must be treated as hazardous waste.
Conclusion: A Commitment to a Culture of Safety
The responsible use of this compound necessitates a comprehensive understanding of its hazards and a strict adherence to safety protocols. By implementing the multi-layered PPE strategy, operational workflows, and disposal plans outlined in this guide, researchers can mitigate the risks and foster a laboratory environment where safety and scientific advancement go hand in hand. Your commitment to these procedures is a commitment to the well-being of yourself, your colleagues, and the broader scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
